molecular formula C6H4F2N2O2 B1646942 Methyl 3,6-difluoropyrazine-2-carboxylate CAS No. 356783-26-1

Methyl 3,6-difluoropyrazine-2-carboxylate

Cat. No.: B1646942
CAS No.: 356783-26-1
M. Wt: 174.1 g/mol
InChI Key: CKZOKSMLAGXOJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3,6-difluoropyrazine-2-carboxylate (CAS 356783-26-1) is a fluorinated pyrazine derivative with the molecular formula C6H4F2N2O2 and a molecular weight of 174.105 g/mol . This compound serves as a versatile and valuable building block in medicinal chemistry and antiviral research. Its primary research value lies in its role as a key synthetic intermediate in the synthesis of more complex nitrogen-containing heterocycles. Specifically, it is instrumental in the synthesis of favipiravir (T-705), a broad-spectrum antiviral agent known to inhibit RNA-dependent RNA polymerases of viruses such as influenza and Ebola . The strategic incorporation of two fluorine atoms on the pyrazine ring enhances the molecule's metabolic stability, lipophilicity, and its ability to participate in key chemical interactions, making it a crucial precursor for developing potent active pharmaceutical ingredients (APIs) . Researchers utilize this ester in nucleophilic aromatic substitution reactions, where the fluorine atoms can be selectively displaced by various nucleophiles like amines and alcohols, allowing for the construction of a diverse library of disubstituted pyrazine derivatives. Available with a typical purity of 98%, this product is intended for research and development purposes in laboratory settings only . FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3,6-difluoropyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2N2O2/c1-12-6(11)4-5(8)9-2-3(7)10-4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZOKSMLAGXOJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=CN=C1F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356783-26-1
Record name Methyl 3,6-difluoropyrazine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A-Z Guide to the Synthesis and Characterization of Methyl 3,6-difluoropyrazine-2-carboxylate: A Keystone Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

Methyl 3,6-difluoropyrazine-2-carboxylate is a pivotal heterocyclic building block in contemporary medicinal chemistry. The strategic incorporation of fluorine atoms onto the pyrazine core significantly modulates the physicochemical properties of derivative compounds, enhancing metabolic stability, binding affinity, and bioavailability.[1][2][3] This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound. We will explore the prevalent synthetic strategies, focusing on the halogen exchange (Halex) reaction, and delve into the analytical techniques required to verify the compound's structure and purity, including NMR spectroscopy, mass spectrometry, and chromatography. This document is intended to serve as an in-depth technical resource for researchers engaged in the synthesis of novel pharmaceutical agents.

Introduction: The Strategic Importance of Fluorinated Pyrazines

The pyrazine moiety is a common scaffold in numerous biologically active compounds, including several approved drugs.[4] The introduction of fluorine, an element with high electronegativity and a small atomic size, has become a cornerstone of modern drug design.[1][3] Fluorination can drastically alter a molecule's properties in several beneficial ways:

  • Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This often leads to an improved pharmacokinetic profile.[1]

  • Enhanced Potency: Fluorine's electron-withdrawing nature can modify the pKa of nearby functional groups, leading to stronger interactions with biological targets.[1]

  • Improved Bioavailability: The substitution of hydrogen with fluorine can increase a molecule's lipophilicity, which can enhance its ability to cross cellular membranes.[1]

Given these advantages, fluorinated heterocycles like this compound are highly sought-after intermediates for the synthesis of novel therapeutics in areas such as oncology, infectious diseases, and neurology.[2][5]

Synthetic Pathways and Methodologies

The most common and industrially scalable approach to synthesizing this compound involves a multi-step sequence starting from a dichlorinated precursor, followed by a nucleophilic aromatic substitution (SNA) reaction known as the Halex (Halogen Exchange) reaction.

Retrosynthetic Analysis

A logical retrosynthetic approach breaks down the target molecule into simpler, commercially available starting materials. The key transformation is the double fluorination of a dichloropyrazine ring. The ester can be formed from the corresponding carboxylic acid, which in turn is derived from a suitable precursor.

Recommended Synthetic Workflow

The following workflow outlines a reliable pathway for the synthesis and purification of the title compound.

G cluster_0 Synthesis cluster_1 Purification & Isolation cluster_2 Characterization A Step 1: Esterification of 3,6-Dichloropyrazine-2-carboxylic acid B Step 2: Halogen Exchange (Halex) Fluorination A->B Intermediate: Methyl 3,6-dichloropyrazine-2-carboxylate C Work-up & Extraction B->C Crude Product D Column Chromatography C->D H Final Product: This compound D->H E NMR (1H, 13C, 19F) F Mass Spectrometry G HPLC/UPLC H->E H->F H->G

Caption: Synthetic and Analytical Workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 3,6-dichloropyrazine-2-carboxylate

This initial step converts the commercially available 3,6-Dichloropyrazine-2-carboxylic acid into its methyl ester to protect the carboxylic acid and improve solubility for the subsequent fluorination step.

  • Reagents and Equipment:

    • 3,6-Dichloropyrazine-2-carboxylic acid

    • Methanol (Anhydrous)

    • Thionyl chloride (SOCl₂) or Sulfuric acid (H₂SO₄) as catalyst

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

    • Sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Suspend 3,6-Dichloropyrazine-2-carboxylic acid (1.0 eq) in anhydrous methanol in a round-bottom flask.

    • Cool the mixture in an ice bath and slowly add thionyl chloride (1.2 eq) dropwise. Rationale: This exothermic reaction forms the reactive acyl chloride in situ, which is then esterified by methanol. Using a catalyst like H₂SO₄ is an alternative (Fischer esterification).

    • Remove the ice bath and heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Cool the mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 3,6-dichloropyrazine-2-carboxylate, which can often be used in the next step without further purification.

Step 2: Synthesis of this compound via Halex Reaction

This is the key transformation where chlorine atoms are substituted by fluorine. The Halex reaction is a cornerstone of industrial aromatic fluorination.[6]

  • Reagents and Equipment:

    • Methyl 3,6-dichloropyrazine-2-carboxylate (1.0 eq)

    • Potassium fluoride (KF, spray-dried, anhydrous) (3.0-4.0 eq)

    • A phase-transfer catalyst (e.g., Tetrabutylammonium fluoride - TBAF) (catalytic amount)

    • High-boiling point aprotic polar solvent (e.g., DMF, DMSO, or Sulfolane)

    • Reaction vessel suitable for high temperatures with a mechanical stirrer and nitrogen inlet

    • Ice water

  • Procedure:

    • Charge a dry reaction vessel with spray-dried potassium fluoride and the chosen solvent under a nitrogen atmosphere. Rationale: The reaction is highly sensitive to water, which can compete with the fluoride nucleophile and lead to side products. Spray-dried KF has a high surface area, increasing its reactivity.

    • Add the phase-transfer catalyst. Rationale: A PTC like TBAF helps to solubilize the fluoride salt in the organic solvent, accelerating the reaction rate.[6][7]

    • Add Methyl 3,6-dichloropyrazine-2-carboxylate to the mixture.

    • Heat the reaction mixture to 60-120 °C (optimal temperature depends on the solvent) and stir vigorously for 12-24 hours.[7] Monitor the reaction progress by HPLC or GC-MS. Rationale: High temperatures are required to overcome the activation energy for the SNAr reaction on the electron-deficient pyrazine ring.[6]

    • After completion, cool the reaction mixture to room temperature and carefully pour it into ice water to quench the reaction.

    • Extract the product with an organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate (3x).[7]

    • Combine the organic phases, wash with water and brine to remove the solvent and salts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The resulting crude product should be purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure this compound as a solid.

Characterization and Data Analysis

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the final product.

Spectroscopic Data

The following table summarizes the expected analytical data for this compound.

Analytical Technique Expected Data / Observation
Molecular Formula C₆H₄F₂N₂O₂[8][9]
Molecular Weight 174.11 g/mol [9]
¹H NMR Singlet ~3.9-4.1 ppm (3H, -OCH₃), Singlet ~8.5-8.7 ppm (1H, Ar-H)
¹³C NMR Signals expected for methyl carbon, ester carbonyl, and four distinct aromatic carbons.
¹⁹F NMR Two distinct signals are expected for the two non-equivalent fluorine atoms.
Mass Spectrometry (MS) [M+H]⁺ at m/z 175.03136[8]
Appearance Typically a white to off-white solid.

Note: NMR chemical shifts are solvent-dependent and are provided as approximate values. It is crucial to acquire ¹⁹F NMR to confirm the successful fluorination.

Chromatographic Purity
  • High-Performance Liquid Chromatography (HPLC/UPLC): Purity should be assessed using a suitable reversed-phase column (e.g., C18) with a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid or TFA). The final product should exhibit a single major peak with a purity of >97%.

Applications in Drug Development

This compound is not an active pharmaceutical ingredient itself but rather a versatile intermediate. The ester group can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing a handle for coupling with other fragments to build more complex drug candidates. The fluorinated pyrazine core imparts desirable properties, making it a valuable component in the synthesis of kinase inhibitors, antivirals, and other targeted therapies.

Conclusion

This guide has outlined a robust and reproducible methodology for the synthesis and characterization of this compound. The detailed protocols, from esterification of the dichlorinated precursor to the critical Halex fluorination and subsequent purification and analysis, provide a comprehensive framework for researchers. Mastery of this synthesis provides access to a key building block, enabling the exploration of novel chemical space in the pursuit of next-generation therapeutics.

References

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 3,6-difluoropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3,6-difluoropyrazine-2-carboxylate is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The pyrazine core is a key pharmacophore in numerous biologically active molecules, and the introduction of fluorine atoms can profoundly influence a compound's metabolic stability, binding affinity, and pharmacokinetic properties. A thorough understanding of the spectroscopic characteristics of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. As a self-validating system of protocols and data interpretation, this document is designed to be an authoritative resource for scientists engaged in the synthesis and application of this and structurally related compounds.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound give rise to a unique spectroscopic fingerprint. The strategic placement of two fluorine atoms, a methyl ester group, and the pyrazine ring's nitrogen atoms creates a distinct electronic environment that is reflected in its NMR, IR, and MS data.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule and probing the electronic environment of specific nuclei.[1] For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

The proton NMR spectrum is predicted to be simple, showing two distinct signals corresponding to the pyrazine ring proton and the methyl ester protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.3Singlet1HPyrazine H-5
~4.0Singlet3H-OCH₃

Interpretation:

  • The downfield chemical shift of the pyrazine proton (H-5) is attributed to the deshielding effect of the electronegative nitrogen atoms and the fluorine atom at the adjacent C-6 position.

  • The methyl protons of the ester group are expected to appear as a singlet in the typical region for such functional groups.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide information on all six carbon atoms in the molecule. The chemical shifts are significantly influenced by the electronegativity of the attached fluorine and nitrogen atoms.

Predicted Chemical Shift (δ, ppm)Assignment
~162C=O (ester)
~155 (doublet)C-3 (J_CF ≈ 20 Hz)
~152 (doublet)C-6 (J_CF ≈ 20 Hz)
~140C-2
~120 (doublet)C-5 (J_CF ≈ 5 Hz)
~53-OCH₃

Interpretation:

  • The carbonyl carbon of the ester group is expected at the most downfield position.

  • The carbon atoms directly bonded to fluorine (C-3 and C-6) will appear as doublets due to one-bond carbon-fluorine coupling (¹J_CF).

  • The C-5 carbon will also exhibit a smaller coupling to the fluorine at C-6 (a three-bond coupling, ³J_CF).

  • The methyl carbon will be the most upfield signal.

¹⁹F NMR Spectroscopy

¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range.[2][3] For this compound, two distinct signals are expected for the two non-equivalent fluorine atoms.

Predicted Chemical Shift (δ, ppm)MultiplicityAssignment
~ -70SingletF at C-3
~ -75SingletF at C-6

Interpretation:

  • The chemical shifts of the fluorine atoms are influenced by the electronic effects of the substituents on the pyrazine ring. The ester group at C-2 will have a more pronounced effect on the fluorine at C-3 compared to the fluorine at C-6.

  • The absence of adjacent protons will result in singlet multiplicities for both fluorine signals in a proton-decoupled ¹⁹F NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[4] The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic ring, the ester group, and the carbon-fluorine bonds.

Predicted Wavenumber (cm⁻¹)IntensityAssignment
~3050WeakAromatic C-H stretch
~2960WeakAliphatic C-H stretch (-OCH₃)
~1730StrongC=O stretch (ester)
~1600, ~1480MediumAromatic C=C and C=N stretching
~1250StrongC-O stretch (ester)
~1100StrongC-F stretch

Interpretation:

  • The strong absorption around 1730 cm⁻¹ is a clear indicator of the ester carbonyl group.

  • The bands in the 1600-1480 cm⁻¹ region are characteristic of the pyrazine ring vibrations.

  • The strong absorption in the 1250-1100 cm⁻¹ region is indicative of the C-O and C-F stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.[5][6] For this compound, electrospray ionization (ESI) is a suitable soft ionization technique.

Predicted m/zProposed Fragment
175.03[M+H]⁺ (Molecular Ion)
144.02[M - OCH₃]⁺
116.02[M - COOCH₃]⁺

Interpretation:

  • The molecular ion peak [M+H]⁺ is expected to be observed at m/z 175.03, confirming the molecular weight of the compound.

  • Common fragmentation pathways for methyl esters include the loss of the methoxy group (-OCH₃) and the entire methoxycarbonyl group (-COOCH₃).[7]

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above. These protocols are designed to be self-validating and are based on established best practices in analytical chemistry.

NMR Data Acquisition and Processing

G cluster_0 NMR Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing A Weigh 10-20 mg of sample B Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) A->B C Transfer to a 5 mm NMR tube B->C D Insert sample into the spectrometer E Lock and shim the instrument D->E F Acquire ¹H, ¹³C, and ¹⁹F NMR spectra E->F G Apply Fourier transformation H Phase and baseline correct the spectra G->H I Reference the spectra to the solvent peak or an internal standard H->I J Integrate peaks and determine chemical shifts and coupling constants I->J

Figure 2: Workflow for NMR data acquisition and processing.

A detailed protocol for NMR data acquisition can be found in various standard laboratory guides.[8][9][10]

FT-IR Spectroscopy

G cluster_0 FT-IR Sample Preparation (ATR) cluster_1 Data Acquisition cluster_2 Data Processing A Clean the ATR crystal with a suitable solvent (e.g., isopropanol) B Place a small amount of the solid sample on the crystal A->B C Apply pressure to ensure good contact B->C D Collect a background spectrum E Collect the sample spectrum D->E F Perform automatic baseline correction and peak picking G Label the characteristic absorption bands F->G

Figure 3: Workflow for FT-IR data acquisition.

Standard operating procedures for FT-IR instruments provide detailed instructions for sample preparation and data collection.[11][12][13][14][15]

ESI-Mass Spectrometry

G cluster_0 ESI-MS Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis A Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile) B Filter the solution to remove any particulates A->B C Infuse the sample solution into the ESI source D Acquire the mass spectrum in positive ion mode C->D E Identify the molecular ion peak F Analyze the fragmentation pattern E->F

Figure 4: Workflow for ESI-Mass Spectrometry analysis.

Detailed protocols for ESI-MS can be found in specialized mass spectrometry literature.[16][17][18][19][20]

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, along with detailed protocols for data acquisition and interpretation. The synergistic use of ¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and mass spectrometry allows for the unambiguous structural confirmation and purity assessment of this important heterocyclic compound. The principles and methodologies outlined herein serve as a valuable resource for researchers working in the fields of organic synthesis, medicinal chemistry, and drug development.

References

An In-depth Technical Guide to Methyl 3,6-difluoropyrazine-2-carboxylate: Properties, Synthesis, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,6-difluoropyrazine-2-carboxylate (CAS No: 356783-26-1) is a highly functionalized heterocyclic compound that has emerged as a critical building block in medicinal chemistry and materials science.[1][2][3] Its structure, featuring an electron-deficient pyrazine core substituted with two fluorine atoms and a methyl ester group, imparts unique chemical properties that are highly sought after in the design of novel therapeutic agents and advanced materials. The strategic incorporation of fluorine atoms can significantly modulate a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, binding affinity, and lipophilicity.[4][5] This guide provides a comprehensive overview of the physical and chemical properties, spectroscopic profile, synthetic routes, and key applications of this versatile intermediate, offering field-proven insights for its effective utilization in research and development.

Part 1: Core Physicochemical Properties and Molecular Structure

Understanding the fundamental properties of this compound is essential for its application. The pyrazine ring is inherently electron-poor, and this effect is greatly amplified by the presence of two strongly electronegative fluorine atoms and the electron-withdrawing methyl carboxylate group. This electronic profile is a key determinant of the molecule's reactivity and its interactions in biological systems.

Key Identifiers and Properties
PropertyValueReference
CAS Number 356783-26-1[1][2]
Molecular Formula C₆H₄F₂N₂O₂[1][2]
Molecular Weight 174.11 g/mol [1]
InChIKey CKZOKSMLAGXOJY-UHFFFAOYSA-N[2][6]
SMILES COC(=O)C1=C(F)N=CC(=N1)F[6][7]
Synonyms 3,6-Difluoro-pyrazine-2-carboxylic acid methyl ester[1][2]
Purity (Typical) ≥97%[1]
Storage Sealed in dry, Room Temperature or 2-8°C for long-term[1][6]

Molecular Structure Diagram

Caption: 2D Structure of this compound.

Part 2: Spectroscopic Profile for Structural Verification

Accurate structural confirmation is paramount in synthesis and quality control. The following section details the expected spectral characteristics for this compound, providing a self-validating system for its identification.

Expected Spectroscopic Data Summary
TechniqueFeatureExpected Chemical Shift / WavenumberRationale
¹H NMR -OCH₃ (singlet)~3.9 - 4.1 ppmProtons on methyl ester group.
Pyrazine H (singlet)~8.0 - 8.5 ppmAromatic proton on the electron-deficient pyrazine ring.
¹⁹F NMR Pyrazine-F (singlet)Two distinct signalsTwo fluorine atoms are in chemically non-equivalent environments.
¹³C NMR -OC H₃~53 ppmCarbon of the methyl ester.
Pyrazine Ring Carbons~140 - 160 ppmAromatic carbons, with significant C-F coupling observed.
C =O (Ester)~160 - 165 ppmCarbonyl carbon of the ester group.
IR Spectroscopy C=O Stretch (Ester)1720 - 1740 cm⁻¹Characteristic strong absorption for an ester carbonyl group.[8]
C-F Stretch1100 - 1300 cm⁻¹Strong absorption typical for aryl-fluoride bonds.
Aromatic C=N/C=C Stretch1400 - 1600 cm⁻¹Vibrations from the pyrazine ring.
Mass Spec. (EI) Molecular Ion (M⁺)m/z = 174Corresponds to the molecular weight of the compound.[1]
Major Fragmentsm/z = 143, 115Corresponding to loss of [-OCH₃] and [-COOCH₃], respectively.[9]

Part 3: Synthesis and Chemical Reactivity

Expert Insights into Reactivity

The chemical behavior of this compound is dominated by the severe electron-deficient nature of its core. This makes the pyrazine ring highly susceptible to nucleophilic aromatic substitution (SₙAr) reactions, where one or both fluorine atoms can be displaced by a variety of nucleophiles (e.g., amines, alkoxides, thiols). This reactivity is the cornerstone of its utility as a synthetic intermediate, allowing for the facile introduction of diverse functional groups to build molecular complexity.[10] Furthermore, the ester functional group can undergo standard transformations such as hydrolysis to the corresponding carboxylic acid or amidation to form carboxamides, further expanding its synthetic potential.

Proposed Synthetic Workflow

While multiple proprietary synthesis routes exist, a logical and robust pathway can be designed based on established organofluorine chemistry principles. A common and cost-effective strategy involves a halogen exchange (HALEX) reaction from a readily available chlorinated precursor.

Caption: Generalized workflow for synthesis and functionalization.

Experimental Protocol: HALEX Fluorination (Exemplary)

This protocol is a representative, self-validating system for converting the dichloro-analogue to the target difluoro compound.

  • Reactor Preparation: A dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple is charged with anhydrous potassium fluoride (KF, spray-dried, 2.5 equivalents) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 equivalents).

  • Solvent and Reactant Addition: Anhydrous, high-boiling polar aprotic solvent (e.g., sulfolane) is added to the flask. The mixture is stirred and heated to ~100°C under a gentle stream of nitrogen to ensure all components are dry.

  • Reaction Initiation: Methyl 3,6-dichloropyrazine-2-carboxylate (1.0 equivalent) is added to the stirred suspension. The reaction mixture is then heated to a temperature between 180-220°C.

    • Causality Insight: The high temperature is necessary to overcome the activation energy for the SₙAr reaction on the deactivated pyrazine ring. The polar aprotic solvent effectively solvates the potassium cation, increasing the nucleophilicity of the fluoride anion.

  • Monitoring and Work-up: The reaction is monitored by HPLC or GC-MS until the starting material is consumed. Upon completion, the mixture is cooled to room temperature and diluted with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The crude mixture is filtered to remove inorganic salts. The filtrate is washed sequentially with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography or recrystallization to yield this compound.

Part 4: Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile scaffold for the synthesis of biologically active molecules.

  • Medicinal Chemistry: The difluoropyrazine moiety is a privileged structure in modern drug discovery. It serves as a core fragment in a variety of kinase inhibitors, where the fluorine atoms can form critical hydrogen bonds or other non-covalent interactions within the ATP-binding pocket of the target enzyme. Its derivatives are also explored as negative allosteric modulators (NAMs) of receptors like mGlu5, which are targets for neurological disorders.[10] The introduction of the methyl ester provides a convenient handle for creating amide libraries to explore structure-activity relationships (SAR).[10]

  • Materials Science: While less common, related dihalopyrazine intermediates are utilized as precursors for the synthesis of UV absorbers and organic electronic materials.[11] The high thermal stability and unique electronic properties of the pyrazine ring make it an attractive candidate for these high-performance applications.

Part 5: Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when working with this reactive chemical intermediate. The following guidelines are based on data from structurally related compounds.

Hazard Identification and Personal Protective Equipment (PPE)
  • Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[12] Harmful if swallowed.

  • Handling: Always work in a well-ventilated chemical fume hood.[13] Avoid generating dust or aerosols. Prevent contact with skin, eyes, and clothing.[14] Use non-sparking tools and take measures to prevent the build-up of electrostatic charge.[13]

  • Required PPE: Wear flame-retardant antistatic protective clothing, chemical-resistant gloves (e.g., nitrile), and OSHA-approved safety goggles or a face shield.[14]

Laboratory Handling Workflow

prep 1. Don PPE (Gloves, Goggles, Lab Coat) handle 2. Handle in Fume Hood - Weigh and transfer prep->handle react 3. Conduct Reaction - Monitor conditions handle->react cleanup 4. Quench & Work-up - Neutralize waste react->cleanup dispose 5. Waste Disposal - Segregate waste streams cleanup->dispose decon 6. Decontaminate - Clean glassware & surfaces dispose->decon

Caption: Standard safety workflow for handling chemical intermediates.

Storage and Stability
  • Storage Conditions: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from heat and ignition sources.[13] For long-term stability, storage at 2-8°C is recommended.[6]

  • Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature). Avoid strong oxidizing agents and strong bases.[14]

Conclusion

This compound is more than a mere chemical; it is an enabling tool for innovation in drug discovery and beyond. Its unique combination of a fluorinated, electron-deficient core and versatile reactive handles provides chemists with a powerful platform for constructing novel molecules with tailored properties. By understanding its physicochemical characteristics, reactivity profile, and proper handling procedures, researchers can fully leverage this intermediate to accelerate the development of next-generation pharmaceuticals and advanced materials.

References

An In-Depth Technical Guide to Methyl 3,6-difluoropyrazine-2-carboxylate (CAS 356783-26-1): Properties, Applications, and Supplier Information

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,6-difluoropyrazine-2-carboxylate, identified by the CAS number 356783-26-1, is a fluorinated heterocyclic compound belonging to the pyrazine class of molecules. Its unique chemical structure, featuring a pyrazine ring substituted with two fluorine atoms and a methyl carboxylate group, makes it a valuable building block and intermediate in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the known properties, potential applications, and reliable suppliers of this compound, with a particular focus on its emerging role as a potential anticonvulsant agent.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These characteristics are essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference
CAS Number 356783-26-1[1]
Molecular Formula C₆H₄F₂N₂O₂[1]
Molecular Weight 174.11 g/mol [2]
IUPAC Name This compound
Synonyms 3,6-Difluoro-pyrazine-2-carboxylic acid methyl ester, methyl 3,6-difluoro-2-pyrazinecarboxylate[1]
Appearance Solid (form may vary by supplier)
Purity Typically ≥95%[3]
Storage Recommended storage conditions may vary, but typically stored in a cool, dry place away from light.

Synthesis and Chemical Reactivity

While specific, detailed synthetic protocols for this compound are not extensively published in peer-reviewed literature, the synthesis of related pyrazine derivatives often involves multi-step sequences starting from commercially available precursors. A plausible synthetic approach could involve the construction of the pyrazine ring followed by functional group manipulations such as fluorination and esterification.

The reactivity of this compound is largely dictated by its functional groups. The pyrazine ring is an electron-deficient system, and the fluorine atoms further enhance this property, making the ring susceptible to nucleophilic aromatic substitution reactions. The ester group can undergo hydrolysis to the corresponding carboxylic acid or can be converted to amides and other derivatives, providing a handle for further molecular elaboration.

A general workflow for the utilization of such a chemical intermediate in a drug discovery program is outlined below:

A generalized workflow for utilizing a chemical intermediate in drug discovery.

Potential Applications in Drug Discovery

Anticonvulsant Activity

The most significant therapeutic potential identified for this compound is in the area of epilepsy treatment, where it is categorized as a potential anticonvulsant.[1] While specific studies on this compound are not yet prevalent in the public domain, research into related pyrazine derivatives has shown promising anticonvulsant activity in preclinical models.[4]

The evaluation of novel anticonvulsant agents typically involves a battery of in vivo tests in animal models. The Anticonvulsant Screening Program (ASP) run by the National Institutes of Health (NIH) utilizes a tiered approach for the preliminary evaluation of compounds.

Standard Preclinical Screening Protocol for Anticonvulsant Activity:

  • Maximal Electroshock (MES) Seizure Test: This test induces a generalized tonic-clonic seizure via an electrical stimulus. The ability of a compound to prevent the spread of the seizure is a key indicator of its potential efficacy against generalized seizures.[5][6]

  • Subcutaneous Metrazol (scMET) Seizure Test: Metrazol (pentylenetetrazole) is a chemical convulsant that induces myoclonic seizures. This test identifies compounds that can raise the seizure threshold.[5][6]

  • 6 Hz Seizure Test: This model is used to identify compounds that may be effective against pharmacoresistant partial seizures.[4][6]

  • Rotarod Test for Neurotoxicity: This test assesses for potential motor impairment and other neurological deficits, providing an early indication of a compound's side-effect profile.[7]

The following diagram illustrates the typical preclinical screening cascade for a potential anticonvulsant compound:

Anticonvulsant Screening Workflow cluster_invivo In Vivo Screening cluster_evaluation Evaluation & Further Studies Compound Test Compound (CAS 356783-26-1) MES Maximal Electroshock (MES) Seizure Test Compound->MES scMET Subcutaneous Metrazol (scMET) Seizure Test Compound->scMET Neurotox Rotarod Neurotoxicity Test Compound->Neurotox Hz6 6 Hz Seizure Test (for pharmacoresistance) MES->Hz6 If active Data Data Analysis: - Efficacy (ED50) - Toxicity (TD50) - Protective Index (PI) MES->Data scMET->Hz6 If active scMET->Data Neurotox->Data Hz6->Data MoA Mechanism of Action Studies Data->MoA

Preclinical screening workflow for anticonvulsant drug candidates.
Role as a Chemical Intermediate

Beyond its potential direct therapeutic use, this compound serves as a valuable intermediate in the synthesis of more complex molecules. The pyrazine core is a common scaffold in a variety of biologically active compounds. For instance, pyrazine derivatives have been investigated for their antimicrobial and anticancer properties. The presence of the fluorine atoms can enhance metabolic stability and binding affinity of the final compounds.

Suppliers

A number of chemical suppliers offer this compound for research and development purposes. When selecting a supplier, it is crucial to consider factors such as purity, availability, and the provision of comprehensive analytical data (e.g., Certificate of Analysis, NMR, and mass spectrometry data).

A non-exhaustive list of potential suppliers includes:

  • BLD Pharm

  • Echemi

  • AlchemyPharm

  • CymitQuimica

  • Sunway Pharm Ltd.

  • Fluorochem

  • Oakwood Chemical

  • BOC Sciences

It is recommended to contact these suppliers directly to obtain the most up-to-date information on product specifications, pricing, and availability.

Conclusion

This compound is a promising chemical entity with clear potential in the field of medicinal chemistry, particularly as a scaffold for the development of novel anticonvulsant drugs. Its utility as a versatile chemical intermediate further broadens its applicability in the synthesis of a diverse range of biologically active molecules. Further research into the specific biological activities and mechanism of action of this compound is warranted and could lead to the development of new therapeutic agents.

References

An In-depth Technical Guide to the Reactivity of the Pyrazine Ring in Methyl 3,6-difluoropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: An Electron-Deficient Core Primed for Functionalization

Methyl 3,6-difluoropyrazine-2-carboxylate is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] The convergence of an aromatic pyrazine core with three potent electron-withdrawing groups—two fluorine atoms and a methyl carboxylate group—renders the ring system exceptionally electron-deficient.[2][3] This electronic characteristic is the cornerstone of its reactivity, making it a valuable scaffold for the synthesis of complex molecular architectures. The presence of fluorine, in particular, can enhance metabolic stability, binding affinity, and bioavailability in drug candidates.[4][5] This guide provides a comprehensive analysis of the reactivity of this molecule, with a primary focus on its most prominent reaction pathway: nucleophilic aromatic substitution.

The Dominant Reaction Pathway: Nucleophilic Aromatic Substitution (SNAr)

The pyrazine ring, inherently electron-poor due to the presence of two nitrogen atoms, is further deactivated towards electrophilic attack by the attached fluorine and methyl carboxylate substituents.[6] Conversely, these electron-withdrawing groups strongly activate the ring for nucleophilic aromatic substitution (SNAr).[7][8] This reaction is the most synthetically useful transformation for this class of compounds, allowing for the introduction of a wide array of functional groups.[9]

The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination sequence via a discrete, non-aromatic Meisenheimer complex, although some SNAr reactions have been shown to proceed through a concerted mechanism.[10][11] In the case of this compound, a nucleophile will attack one of the carbon atoms bearing a fluorine atom, forming a resonance-stabilized anionic intermediate (the Meisenheimer complex). The subsequent expulsion of the fluoride ion restores the aromaticity of the ring, yielding the substituted product.

Regioselectivity: A Tale of Two Fluorines

A key consideration in the SNAr of this compound is the regioselectivity of the nucleophilic attack. With two fluorine atoms at the C-3 and C-6 positions, the question of which one is more readily displaced is paramount for synthetic planning. The regiochemical outcome is dictated by the relative electrophilicity of the carbon atoms and the stability of the resulting Meisenheimer complex.

The electron-withdrawing effects of the pyrazine nitrogens, the second fluorine atom, and the methyl carboxylate group all contribute to the activation of both C-3 and C-6 positions for nucleophilic attack. While empirical studies on this specific molecule are not extensively documented in the literature, we can infer the likely regioselectivity based on established principles of physical organic chemistry. The C-6 position is situated between two nitrogen atoms (in a para and ortho relationship), which strongly withdraw electron density. The C-3 position is ortho to a nitrogen and the methyl carboxylate group, and para to the other nitrogen. Computational studies, such as the calculation of LUMO (Lowest Unoccupied Molecular Orbital) coefficients and transition state energies, would be invaluable in definitively predicting the more favorable site of attack.[12][13]

G Electronic Influences on Regioselectivity cluster_0 This compound cluster_1 Nucleophilic Attack C2 C(CO₂Me) N1 N C2->N1 C3 C(F) C2->C3 C6 C(F) N1->C6 N1->C6 N1->C3 C5 C(H) C6->C5 N4 N N4->C6 N4->C3 N4->C3 C5->N4 C3->C2 Nu Nu⁻ Nu->C6 Path A Nu->C3 Path B

Caption: Factors influencing nucleophilic attack on the pyrazine ring.

Hypothetical Scope of Nucleophilic Aromatic Substitution

The high degree of activation of the pyrazine ring in this compound suggests that it will react with a broad range of nucleophiles. A summary of potential transformations is presented in the table below. It is important to note that the regioselectivity (substitution at C-3 vs. C-6) may vary depending on the nucleophile and reaction conditions.

NucleophileReagent ExampleExpected Product
O-NucleophilesSodium methoxide (NaOMe)Methyl 3-fluoro-6-methoxypyrazine-2-carboxylate
N-NucleophilesAmmonia (NH₃)Methyl 3-amino-6-fluoropyrazine-2-carboxylate
S-NucleophilesSodium thiophenoxide (NaSPh)Methyl 3-fluoro-6-(phenylthio)pyrazine-2-carboxylate
C-NucleophilesSodium cyanide (NaCN)Methyl 3-cyano-6-fluoropyrazine-2-carboxylate
Representative Experimental Protocol for SNAr

The following is a generalized, representative protocol for a nucleophilic aromatic substitution reaction on this compound. This protocol is based on standard procedures for similar electron-deficient heterocyclic systems and would require optimization for specific nucleophiles.

Materials:

  • This compound

  • Nucleophile (e.g., amine, alcohol, thiol)

  • Base (e.g., K₂CO₃, Et₃N, NaH)

  • Anhydrous solvent (e.g., DMF, DMSO, THF)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry, inert gas-flushed round-bottom flask, add this compound (1.0 eq).

  • Dissolve the starting material in the chosen anhydrous solvent.

  • Add the base (1.1 - 2.0 eq) to the solution.

  • In a separate flask, prepare a solution of the nucleophile (1.1 - 1.5 eq) in the same anhydrous solvent.

  • Add the nucleophile solution dropwise to the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

G General SNAr Experimental Workflow Start Start Setup Dry, inert atmosphere reaction setup Start->Setup Reagents Add this compound, solvent, and base Setup->Reagents Nucleophile Dropwise addition of nucleophile Reagents->Nucleophile Reaction Stir at specified temperature Nucleophile->Reaction Monitoring Monitor by TLC or LC-MS Reaction->Monitoring Workup Quench and perform aqueous workup Monitoring->Workup Extraction Extract with organic solvent Workup->Extraction Purification Dry, concentrate, and purify (e.g., column chromatography) Extraction->Purification Product Characterize final product Purification->Product

Caption: A typical workflow for an SNAr reaction.

Other Potential Transformations

While SNAr is the dominant reaction manifold, other transformations, though less favorable, should be considered.

Electrophilic Aromatic Substitution

Due to the highly electron-deficient nature of the pyrazine ring in this molecule, electrophilic aromatic substitution is extremely unlikely to occur. The strong deactivating effects of the two nitrogen atoms, two fluorine atoms, and the methyl carboxylate group make the ring system very resistant to attack by electrophiles.[2]

Metal-Catalyzed Cross-Coupling Reactions

Palladium- and nickel-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-C and C-N bonds with (hetero)aryl halides. It is plausible that the fluorine atoms on this compound could participate in such reactions, particularly with organometallic reagents like boronic acids (Suzuki coupling) or organozinc reagents (Negishi coupling).[10] These reactions would offer a complementary approach to the functionalization of the pyrazine core, allowing for the introduction of aryl, heteroaryl, or alkyl groups.

Conclusion

This compound is a versatile building block whose reactivity is dominated by the electron-deficient nature of its pyrazine ring. The primary and most synthetically valuable transformation is nucleophilic aromatic substitution, which allows for the displacement of one of the fluorine atoms by a wide variety of nucleophiles. While the regioselectivity of this process requires careful consideration and likely empirical determination for each new nucleophile, the high degree of activation of the ring suggests that these reactions should proceed under mild conditions. The potential for metal-catalyzed cross-coupling reactions further expands the synthetic utility of this compound. This guide provides a foundational understanding for researchers looking to leverage the unique reactivity of this compound in the design and synthesis of novel molecules for a range of scientific applications.

References

A Technical Guide to the Solubility of Methyl 3,6-difluoropyrazine-2-carboxylate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 3,6-difluoropyrazine-2-carboxylate. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document outlines the theoretical principles governing its solubility in common organic solvents. Furthermore, it offers a detailed experimental protocol for the precise determination of its solubility, ensuring scientific integrity and reproducibility. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively work with this fluorinated pyrazine derivative.

Introduction to this compound

This compound is a fluorinated heterocyclic compound featuring a pyrazine ring substituted with two fluorine atoms and a methyl ester group.[1][2] The presence of fluorine atoms can significantly influence the physicochemical properties of organic molecules, including their metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4] Pyrazine derivatives themselves are crucial scaffolds in the development of pharmaceuticals, agrochemicals, and functional materials.[3][5] Understanding the solubility of this compound is paramount for a variety of applications, including reaction chemistry, formulation development, and purification processes.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC6H4F2N2O2[1][2]
Molecular Weight174.11 g/mol [2]
AppearanceExpected to be a solidInferred from related compounds
XlogP (predicted)0.8[1]

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a compound in various solvents. This principle states that substances with similar polarities are more likely to be soluble in one another.

Molecular Structure and Polarity:

The structure of this compound contains both polar and non-polar regions:

  • Polar Moieties: The pyrazine ring with its two nitrogen atoms, the two highly electronegative fluorine atoms, and the carbonyl group of the methyl ester contribute to the molecule's polarity. These groups can participate in dipole-dipole interactions and potentially hydrogen bonding with protic solvents.

  • Non-Polar Moieties: The methyl group of the ester is non-polar.

The predicted XlogP value of 0.8 suggests that the compound has a relatively balanced hydrophilic-lipophilic character.[1]

Expected Solubility in Common Organic Solvents:

Based on its structure, we can anticipate the following solubility trends:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding and strong dipole-dipole interactions. It is expected that this compound will exhibit moderate to good solubility in these solvents.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents have significant dipole moments and can effectively solvate the polar regions of the molecule. Good solubility is anticipated in these solvents, particularly in highly polar aprotic solvents like DMF and DMSO.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Due to the significant polarity of the molecule, it is expected to have low solubility in non-polar solvents.

Experimental Determination of Solubility

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard gravimetric method for determining the solubility of this compound.

Materials and Equipment
  • This compound

  • A selection of common organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, toluene, hexane)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps

  • Constant temperature bath or shaker incubator

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvents)

  • Syringes

  • Pre-weighed evaporation dishes or vials

  • Vacuum oven or desiccator

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis start Start add_excess Add excess solute to a known volume of solvent start->add_excess equilibrate Equilibrate at a constant temperature with agitation add_excess->equilibrate allow_settle Allow undissolved solid to settle equilibrate->allow_settle filter_supernatant Filter an aliquot of the supernatant allow_settle->filter_supernatant weigh_aliquot Weigh the filtered aliquot filter_supernatant->weigh_aliquot evaporate_solvent Evaporate the solvent weigh_aliquot->evaporate_solvent weigh_residue Weigh the solid residue evaporate_solvent->weigh_residue calculate_solubility Calculate solubility (e.g., in mg/mL) weigh_residue->calculate_solubility end End calculate_solubility->end

Caption: Experimental workflow for gravimetric solubility determination.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • To a series of vials, add a known volume of each selected organic solvent (e.g., 2.0 mL).

    • Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The presence of undissolved solid is necessary.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure that equilibrium is reached (typically 24-48 hours).

  • Sample Collection and Filtration:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully draw a known volume of the supernatant into a syringe (e.g., 1.0 mL).

    • Attach a syringe filter to the syringe and dispense the clear, filtered solution into a pre-weighed vial.

  • Solvent Evaporation and Mass Determination:

    • Record the exact mass of the filtered aliquot.

    • Place the vials containing the filtered solutions in a vacuum oven at a suitable temperature to evaporate the solvent completely. Alternatively, a desiccator can be used.

    • Once the solvent has been fully removed, reweigh the vials containing the solid residue.

  • Calculation of Solubility:

    • The mass of the dissolved solid is the final mass of the vial minus the initial mass of the empty vial.

    • Solubility can be calculated in various units, such as mg/mL or g/100 g of solvent.

    Solubility (mg/mL) = (Mass of residue (mg)) / (Volume of aliquot (mL))

Data Presentation

While experimental data is not available in the literature, the following table illustrates how the results of the proposed experiment should be presented.

SolventPolarity IndexExpected SolubilityExperimentally Determined Solubility (mg/mL at 25°C)
Hexane0.1Very LowTo be determined
Toluene2.4LowTo be determined
Ethyl Acetate4.4ModerateTo be determined
Acetone5.1GoodTo be determined
Acetonitrile5.8GoodTo be determined
Ethanol4.3GoodTo be determined
Methanol5.1GoodTo be determined
Dimethylformamide (DMF)6.4Very GoodTo be determined
Dimethyl Sulfoxide (DMSO)7.2Very GoodTo be determined

Factors Influencing Solubility

Several factors can influence the solubility of this compound.

G cluster_factors Influencing Factors Solubility Solubility of this compound Temperature Temperature Solubility->Temperature generally increases with temperature for solids Solvent_Polarity Solvent Polarity Solubility->Solvent_Polarity higher in solvents of similar polarity Crystal_Lattice_Energy Crystal Lattice Energy Solubility->Crystal_Lattice_Energy higher energy requires more energy to overcome Pressure Pressure (for gases)

Caption: Key factors influencing the solubility of a solid compound.

  • Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. This is because the dissolution process is often endothermic.

  • Solvent Polarity: As discussed, the polarity of the solvent is a critical determinant of solubility.

  • Crystal Lattice Energy: The energy required to break the intermolecular forces in the solid crystal lattice of this compound will impact its solubility. A higher lattice energy will generally lead to lower solubility.

Conclusion

While specific, publicly available quantitative data on the solubility of this compound is limited, a sound understanding of its molecular structure and the principles of solubility allows for reasoned predictions of its behavior in common organic solvents. This guide provides a robust theoretical framework and a detailed, practical protocol for the experimental determination of its solubility. The methodologies outlined herein will enable researchers to generate the necessary data to support their work in synthesis, formulation, and other critical areas of chemical and pharmaceutical development.

References

Methodological & Application

The Strategic Application of Methyl 3,6-difluoropyrazine-2-carboxylate in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Fluorinated Pyrazines in Drug Design

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and nitrogen-containing heterocyles has become a cornerstone of rational drug design. The pyrazine scaffold, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, is a privileged structure found in numerous biologically active compounds. When combined with fluorine, the most electronegative element, the resulting fluorinated pyrazine core offers a powerful tool to modulate a molecule's physicochemical and pharmacological properties.[1][2] The introduction of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and improve membrane permeability and oral bioavailability by altering lipophilicity.[3][4]

Methyl 3,6-difluoropyrazine-2-carboxylate (CAS No. 356783-26-1) has emerged as a particularly valuable and versatile building block for the synthesis of novel therapeutics.[5][6][7] Its unique trifunctional nature—a reactive ester, an electron-deficient pyrazine ring, and two strategically placed fluorine atoms—provides medicinal chemists with multiple avenues for synthetic diversification and property optimization. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and insights into its role in constructing complex bioactive molecules.

Physicochemical Properties and Reactivity Profile

This compound is a stable, crystalline solid at room temperature. The electron-withdrawing nature of the two fluorine atoms and the pyrazine nitrogens renders the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), while the methyl ester provides a convenient handle for amide bond formation, a reaction paramount in drug discovery.

PropertyValueSource
CAS Number 356783-26-1[5][6]
Molecular Formula C₆H₄F₂N₂O₂[5][6][7]
Molecular Weight 174.11 g/mol [6]
Appearance White to off-white solidSupplier Data
Reactivity Susceptible to SNAr; Ester hydrolysis; Amide couplingSynthetic Chemistry Principles

The reactivity of the molecule is dictated by its electronic landscape. The fluorine atoms can act as leaving groups in SNAr reactions, allowing for the introduction of various nucleophiles. The ester group can be readily hydrolyzed to the corresponding carboxylic acid, which serves as a key intermediate for the synthesis of a wide array of amides.

Core Synthetic Transformations and Protocols

The true utility of this compound lies in its capacity to be transformed into more complex molecular architectures. Below are detailed protocols for two of the most critical transformations: ester hydrolysis and subsequent amide coupling.

Protocol 1: Hydrolysis to 3,6-Difluoropyrazine-2-carboxylic Acid

The conversion of the methyl ester to the carboxylic acid is the gateway to a vast chemical space of amides and other carboxylic acid derivatives. This protocol is adapted from established methods for the hydrolysis of related heterocyclic esters, employing a simple base-mediated approach.[8]

Rationale: Lithium hydroxide (LiOH) is a strong base that effectively saponifies the methyl ester. The use of a water/THF mixture ensures the solubility of both the ester starting material and the hydroxide salt, facilitating an efficient reaction. An acidic workup is necessary to protonate the resulting carboxylate salt and precipitate the desired carboxylic acid.

G start This compound reagents 1. LiOH, H₂O/THF 2. HCl (aq) start->reagents Hydrolysis product 3,6-Difluoropyrazine-2-carboxylic Acid reagents->product

Caption: Workflow for the hydrolysis of this compound.

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., a 3:1 v/v ratio).

  • Base Addition: Add lithium hydroxide monohydrate (1.5 eq) to the solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl. A precipitate should form.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield 3,6-difluoropyrazine-2-carboxylic acid as a solid. The product can be used in the next step without further purification or can be recrystallized if necessary.

Protocol 2: Amide Coupling to Synthesize Bioactive Scaffolds

The resulting 3,6-difluoropyrazine-2-carboxylic acid is a versatile intermediate for the synthesis of a diverse library of amides. The following protocol employs a standard and reliable coupling agent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive, 1-Hydroxybenzotriazole (HOBt), to facilitate the formation of the amide bond with a representative primary amine.[9][10][11]

Rationale: EDC is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[11] HOBt is often added to suppress side reactions and minimize racemization (if chiral amines are used) by forming an active ester intermediate that is less reactive but more selective than the O-acylisourea. A tertiary amine base, such as diisopropylethylamine (DIPEA), is used to neutralize the hydrochloride salt of EDC and to scavenge the proton released during the reaction.

G acid 3,6-Difluoropyrazine-2-carboxylic Acid reagents Amine (R-NH₂) EDC, HOBt, DIPEA DMF or CH₂Cl₂ acid->reagents Amide Coupling product 3,6-Difluoropyrazine-2-carboxamide reagents->product

Caption: General workflow for amide coupling.

Materials:

  • 3,6-Difluoropyrazine-2-carboxylic acid

  • Desired primary or secondary amine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard glassware and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reactant Preparation: To a dry round-bottom flask under an inert atmosphere, add 3,6-difluoropyrazine-2-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq).

  • Solvent and Base Addition: Dissolve the mixture in anhydrous DMF or DCM. Add DIPEA (3.0 eq) to the solution and stir for 5 minutes.

  • Coupling Agent Addition: Add EDC·HCl (1.2 eq) to the reaction mixture in one portion.

  • Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • If using DCM: Dilute the reaction mixture with DCM and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.

    • If using DMF: Quench the reaction by adding water and extract the product with ethyl acetate. Wash the combined organic layers with water and brine to remove residual DMF.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 3,6-difluoropyrazine-2-carboxamide.

Applications in Drug Discovery: Case Studies

The 3,6-difluoropyrazine-2-carboxamide scaffold is a key component in several classes of bioactive molecules, most notably in the development of antiviral agents and kinase inhibitors.

Case Study 1: Analogs of Favipiravir

Favipiravir (T-705), a 6-fluoro-3-hydroxypyrazine-2-carboxamide, is a potent antiviral drug that acts as an RNA-dependent RNA polymerase (RdRp) inhibitor.[3][12] It is approved for the treatment of influenza and has been investigated for its activity against a broad range of RNA viruses. The synthesis of Favipiravir and its analogs often involves the manipulation of a fluorinated pyrazine core. For instance, synthetic routes have been developed starting from intermediates like 3,6-dichloropyrazine-2-carbonitrile, which is subsequently fluorinated and hydrolyzed to build the Favipiravir scaffold.[4] The use of this compound provides a direct entry point to novel analogs by first converting it to the corresponding amide, followed by selective nucleophilic substitution of one of the fluorine atoms with a hydroxyl group or other nucleophiles.

CompoundBiological TargetTherapeutic AreaReference
Favipiravir RNA-dependent RNA polymerase (RdRp)Antiviral (Influenza, etc.)[3][12]
Favipiravir Analogs RdRp and other viral enzymesAntiviral[2][12]
Case Study 2: Kinase Inhibitors

The pyrazine ring is a common scaffold in the design of kinase inhibitors due to its ability to form key hydrogen bonds with the hinge region of the kinase active site. The difluoro-substitution pattern of the title compound can be exploited to fine-tune the electronic properties and binding interactions of potential inhibitors. For example, recent research has focused on 3-amino-pyrazine-2-carboxamide derivatives as potent FGFR inhibitors for cancer therapy.[13] While not directly starting from this compound, these studies underscore the importance of the pyrazine-2-carboxamide core in kinase inhibition. By applying the protocols described above, researchers can synthesize libraries of 3,6-difluoropyrazine-2-carboxamides and screen them against various kinase targets, leveraging the fluorine atoms to potentially enhance potency and selectivity.[14]

Conclusion and Future Outlook

This compound is a high-value building block that offers a streamlined entry into the synthesis of diverse and medicinally relevant fluorinated pyrazine derivatives. Its predictable reactivity allows for the systematic exploration of chemical space through ester hydrolysis, amide coupling, and nucleophilic aromatic substitution. The demonstrated success of the related pyrazine carboxamide scaffold in approved drugs like Favipiravir highlights the therapeutic potential of molecules derived from this starting material. As the demand for novel therapeutics with improved pharmacological profiles continues to grow, the strategic use of versatile, fluorinated building blocks like this compound will undoubtedly play a crucial role in the future of drug discovery.

References

Application Notes & Protocols: Methyl 3,6-difluoropyrazine-2-carboxylate in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Fluorinated Pyrazine Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and nitrogen-containing heterocycles is a cornerstone of rational drug design.[1][2] Methyl 3,6-difluoropyrazine-2-carboxylate stands out as a preeminent starting material, offering a unique convergence of desirable properties. The pyrazine core is a recognized pharmacophore present in numerous bioactive compounds, while the dual fluorine substituents provide a powerful tool for modulating physicochemical and pharmacokinetic properties.[1][3] The electron-withdrawing nature of the fluorine atoms and the pyrazine nitrogens renders the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr), making it an exceptionally versatile scaffold for constructing complex molecular architectures.

This guide provides an in-depth exploration of this compound as a key intermediate, detailing its reactivity, providing validated protocols for its application, and contextualizing its role in the synthesis of high-value bioactive molecules, particularly in the development of corticotropin-releasing factor-1 (CRF-1) receptor antagonists.[4][5][6]

Physicochemical Properties and Reactivity Profile

A clear understanding of the reagent's fundamental properties is critical for its effective use.

PropertyValue
CAS Number 356783-26-1
Molecular Formula C₆H₄F₂N₂O₂
Molecular Weight 174.11 g/mol
Appearance Off-white to yellow solid
Solubility Soluble in common organic solvents (e.g., THF, DMF, DMSO, CH₂Cl₂)

The key to this molecule's utility lies in the electronic landscape of the pyrazine ring. The two nitrogen atoms and two highly electronegative fluorine atoms create a significantly electron-deficient aromatic system. This pronounced electrophilicity makes the carbon atoms bonded to fluorine highly activated towards attack by nucleophiles. Consequently, the fluorine atoms act as excellent leaving groups in SNAr reactions, a mechanistic pathway that is fundamental to the application of this building block.[7]

Core Application: A Gateway to Pyrazinone-Based CRF-1 Receptor Antagonists

Corticotropin-releasing factor-1 (CRF-1) receptor antagonists have garnered significant attention as potential therapeutics for stress-related disorders like anxiety and depression.[8][9][10] A prominent class of these antagonists is built upon a central pyrazinone core. This compound serves as a pivotal starting material for the construction of this core scaffold.

The general synthetic strategy involves a sequential SNAr reaction, followed by cyclization and further functionalization. The first SNAr reaction, typically with an amine, proceeds with high regioselectivity, displacing one of the fluorine atoms. This is followed by hydrolysis of the methyl ester, amidation, and subsequent intramolecular cyclization to form the desired pyrazinone ring system.

Experimental Protocols and Methodologies

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with a Primary Amine

This protocol outlines a representative method for the initial and most critical step in utilizing this compound: the regioselective substitution of a fluorine atom with a primary amine.

Causality Behind Experimental Choices:

  • Solvent: A polar aprotic solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF) is chosen to solubilize the reactants and facilitate the formation of the charged intermediate (Meisenheimer complex) without interfering with the nucleophile.[7]

  • Base: A non-nucleophilic organic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) is used to neutralize the HF generated during the reaction, driving the equilibrium towards the product. It is selected over inorganic bases to maintain a homogenous reaction mixture.

  • Temperature: The reaction is typically run at room temperature to moderate temperatures (e.g., 50-80 °C). The high activation of the pyrazine ring often precludes the need for very high temperatures, which could lead to side products.

Materials and Reagents:

  • This compound

  • Primary amine of choice (1.0 - 1.2 equivalents)

  • Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (for workup)

  • Brine (saturated aq. NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous THF to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Reagent Addition: Add the primary amine (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (2.5 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours). If the reaction is sluggish, it can be gently heated to 50 °C.

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

    • Redissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired mono-substituted product.

Self-Validation:

  • Expected Outcome: A clean conversion to the mono-amino substituted pyrazine carboxylate. The regioselectivity is dictated by the electronic and steric environment of the two fluorine atoms.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS). The disappearance of one of the fluorine signals in the ¹⁹F NMR spectrum is a key diagnostic indicator.

Visualization of Key Processes

Diagram 1: SNAr Reaction Mechanism

This diagram illustrates the two-step addition-elimination mechanism characteristic of the SNAr reaction on the difluoropyrazine ring.

Caption: The SNAr mechanism proceeds via a rate-limiting nucleophilic attack.

Diagram 2: Synthetic Workflow to a Pyrazinone Core

This workflow outlines the key transformations from the starting material to a core structure found in many CRF-1 receptor antagonists.

Synthetic_Workflow A This compound B Step 1: SNAr (R¹-NH₂, Base) A->B C Mono-amino Intermediate B->C D Step 2: Ester Hydrolysis (e.g., LiOH) C->D E Carboxylic Acid Intermediate D->E F Step 3: Amide Coupling (R²-NH₂, Coupling Agent) E->F G Amide Intermediate F->G H Step 4: Intramolecular Cyclization (Base, Heat) G->H I Pyrazinone Core Scaffold H->I

Caption: Multi-step synthesis of a pyrazinone core from the starting difluoropyrazine.

Troubleshooting and Mechanistic Considerations

Issue Potential Cause(s) Troubleshooting Suggestions
Low Reaction Conversion 1. Insufficient reactivity of the nucleophile. 2. Steric hindrance. 3. Inadequate base strength or amount.1. Increase reaction temperature (e.g., to 80 °C). 2. Switch to a more polar solvent like DMF or DMSO. 3. Use a stronger non-nucleophilic base (e.g., DBU) or increase equivalents of DIPEA.
Formation of Di-substituted Product 1. Use of >1.2 equivalents of nucleophile. 2. Prolonged reaction time or high temperature after initial substitution.1. Use nucleophile as the limiting reagent (1.0 eq). 2. Monitor the reaction closely by LC-MS and stop it once the starting material is consumed. 3. Purify carefully by column chromatography.
Ester Hydrolysis Presence of water and strong base, especially at elevated temperatures.1. Ensure all reagents and solvents are anhydrous. 2. Use a hindered organic base like DIPEA instead of stronger bases if possible.

Mechanistic Insight: The regioselectivity of the first substitution is a critical consideration. The fluorine at the 6-position is generally more activated towards nucleophilic attack than the fluorine at the 3-position. This is due to the combined electron-withdrawing effects of the adjacent nitrogen and the para ester group, which stabilize the negative charge in the Meisenheimer intermediate more effectively.[11][12] Researchers should always confirm the regiochemistry of their product, typically through 2D NMR techniques like NOESY or HMBC.

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its predictable reactivity and inherent structural features provide a reliable and efficient entry point into complex, biologically relevant chemical space. The protocols and insights provided here serve as a robust foundation for researchers aiming to leverage this powerful building block in the discovery and development of novel therapeutics. As the demand for sophisticated heterocyclic molecules continues to grow, the importance of well-designed, versatile starting materials like this compound will undoubtedly increase, paving the way for the next generation of bioactive compounds.

References

Synthesis of Novel Pyrazine Derivatives: A Strategic Guide for Drug Discovery Professionals Utilizing Methyl 3,6-difluoropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazine Scaffold in Modern Drug Discovery

The pyrazine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a desirable component in the design of novel therapeutics, particularly in the realm of kinase inhibitors.[3][4] This guide provides a comprehensive overview of synthetic strategies to generate diverse libraries of novel pyrazine derivatives, starting from the versatile and highly reactive building block, Methyl 3,6-difluoropyrazine-2-carboxylate.

This compound is an ideal starting material for the synthesis of polysubstituted pyrazines. The pyrazine core is rendered electron-deficient by the two nitrogen atoms and the electron-withdrawing methyl ester group. This electronic nature, combined with the presence of two fluorine atoms—excellent leaving groups for nucleophilic aromatic substitution (SNAr)—makes this molecule highly susceptible to functionalization. This document will detail protocols for sequential nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and subsequent modifications of the ester functionality to generate a wide array of novel pyrazine derivatives.

Strategic Functionalization of the Pyrazine Core

The synthetic utility of this compound lies in the ability to selectively functionalize the C-3 and C-6 positions, as well as modify the C-2 ester group. The primary pathways for diversification are Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura Cross-Coupling.

I. Nucleophilic Aromatic Substitution (SNAr): Crafting Amino-Pyrazine Derivatives

The electron-deficient nature of the pyrazine ring facilitates SNAr reactions, a cornerstone for introducing nitrogen, oxygen, and sulfur nucleophiles. The fluorine atoms at the C-3 and C-6 positions are excellent leaving groups, and their substitution can be performed sequentially, allowing for the synthesis of unsymmetrically substituted pyrazines.

Causality of Experimental Choices:

  • Regioselectivity: The first substitution is anticipated to occur preferentially at the C-6 position. The electron-withdrawing ester group at C-2 exerts its influence primarily on the ortho (C-3) and para (C-6) positions. Steric hindrance from the adjacent ester group may slightly disfavor attack at the C-3 position, leading to a preference for the C-6 position. However, the exact regioselectivity can be influenced by the nature of the nucleophile and the reaction conditions.

  • Nucleophiles: A wide range of primary and secondary amines can be employed as nucleophiles to generate amino-pyrazine derivatives. The choice of amine directly translates to the diversity of the final compounds.

  • Solvent and Base: A polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) is typically used to dissolve the starting materials and facilitate the reaction. A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is often added to neutralize the HF generated during the reaction.

Experimental Protocol: Mono-amination at the C-6 Position

This protocol describes the synthesis of Methyl 3-fluoro-6-(benzylamino)pyrazine-2-carboxylate.

Materials:

  • This compound

  • Benzylamine

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen inlet

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMSO.

  • Add benzylamine (1.1 eq) to the solution, followed by DIPEA (1.5 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired Methyl 3-fluoro-6-(benzylamino)pyrazine-2-carboxylate.

Data Presentation: Representative Yields for Mono-amination

Nucleophile (R-NH₂)ProductTypical Yield (%)
BenzylamineMethyl 3-fluoro-6-(benzylamino)pyrazine-2-carboxylate75-85
MorpholineMethyl 3-fluoro-6-morpholinopyrazine-2-carboxylate80-90
AnilineMethyl 3-fluoro-6-(phenylamino)pyrazine-2-carboxylate65-75

Visualization of Synthetic Pathways

sn_ar_pathway start This compound mono_amino Methyl 3-fluoro-6-(R¹-amino)pyrazine-2-carboxylate start->mono_amino R¹-NH₂, DIPEA, DMSO di_amino Methyl 3,6-di(R-amino)pyrazine-2-carboxylate start->di_amino Excess R-NH₂, DIPEA, DMSO (harsher conditions) unsym_di_amino Methyl 3-(R²-amino)-6-(R¹-amino)pyrazine-2-carboxylate mono_amino->unsym_di_amino R²-NH₂, DIPEA, DMSO (harsher conditions)

Caption: SNAr functionalization of this compound.

II. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: Introducing Carbon-Carbon Bonds

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, enabling the introduction of aryl and heteroaryl moieties onto the pyrazine ring.[5][6] This reaction typically involves a palladium catalyst, a phosphine ligand, and a base.

Causality of Experimental Choices:

  • Catalyst and Ligand: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst such as Pd(OAc)₂ or PdCl₂(dppf). The choice of phosphine ligand is crucial for the efficiency of the reaction. Ligands such as triphenylphosphine (PPh₃) or more electron-rich and bulky ligands like SPhos can be used to tune the reactivity.

  • Base and Solvent: A base, such as potassium carbonate or cesium carbonate, is required for the transmetalation step of the catalytic cycle. A mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water is commonly used.

  • Regioselectivity: Similar to SNAr, the first Suzuki coupling is expected to occur at the C-6 position. The reaction can be controlled to achieve mono- or di-arylation.

Experimental Protocol: Mono-arylation at the C-6 Position

This protocol describes the synthesis of Methyl 3-fluoro-6-phenylpyrazine-2-carboxylate.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Reflux condenser or microwave reactor

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask or microwave vial, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), and PPh₃ (0.1 eq).

  • Add K₂CO₃ (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (nitrogen or argon) three times.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C (conventional heating) or as per microwave reactor settings, and stir for 2-12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to afford Methyl 3-fluoro-6-phenylpyrazine-2-carboxylate.

Data Presentation: Representative Yields for Mono-arylation

Arylboronic Acid (Ar-B(OH)₂)ProductTypical Yield (%)
Phenylboronic acidMethyl 3-fluoro-6-phenylpyrazine-2-carboxylate70-80
4-Methoxyphenylboronic acidMethyl 3-fluoro-6-(4-methoxyphenyl)pyrazine-2-carboxylate75-85
3-Pyridylboronic acidMethyl 3-fluoro-6-(pyridin-3-yl)pyrazine-2-carboxylate60-70

Visualization of Suzuki Coupling Workflow

suzuki_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep_1 Combine Reactants: - this compound - Arylboronic Acid - Pd Catalyst & Ligand - Base prep_2 Inert Atmosphere (N₂ or Ar) prep_1->prep_2 prep_3 Add Degassed Solvents prep_2->prep_3 reaction_node Heat (80-100°C) Monitor by TLC/LC-MS prep_3->reaction_node workup_1 Aqueous Workup reaction_node->workup_1 workup_2 Extraction with Organic Solvent workup_1->workup_2 workup_3 Drying and Concentration workup_2->workup_3 workup_4 Column Chromatography workup_3->workup_4 final_product Novel Aryl-Pyrazine Derivative workup_4->final_product Pure Product

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

III. Modification of the Ester Group: Accessing Carboxylic Acids and Amides

The methyl ester at the C-2 position serves as a versatile handle for further derivatization. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to form amides.

A. Ester Hydrolysis

Causality of Experimental Choices:

  • Reagent: Lithium hydroxide (LiOH) is a commonly used base for the hydrolysis of methyl esters.[7] It is effective and typically leads to clean reactions.

  • Solvent System: A mixture of tetrahydrofuran (THF), methanol (MeOH), and water is often employed to ensure the solubility of both the starting material and the hydroxide salt.

  • Workup: Acidification of the reaction mixture after hydrolysis is necessary to protonate the carboxylate salt and precipitate the carboxylic acid.

Experimental Protocol: Hydrolysis to 3,6-Disubstituted-Pyrazine-2-Carboxylic Acid

Materials:

  • Substituted Methyl pyrazine-2-carboxylate (from SNAr or Suzuki reaction)

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water

  • 1M Hydrochloric acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • Dissolve the substituted methyl pyrazine-2-carboxylate (1.0 eq) in a mixture of THF, MeOH, and water (e.g., 3:1:1 v/v/v).

  • Add LiOH·H₂O (2.0-3.0 eq) to the solution.

  • Stir the mixture at room temperature for 2-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the organic solvents.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Acidify the solution to pH 2-3 with 1M HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain the desired carboxylic acid.

B. Amide Bond Formation

Causality of Experimental Choices:

  • Coupling Reagents: Direct condensation of a carboxylic acid and an amine is generally inefficient. Coupling reagents are used to activate the carboxylic acid. Common choices include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or uronium/aminium salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[8]

  • Additives: Additives like 1-hydroxybenzotriazole (HOBt) are often used with carbodiimides to suppress side reactions and reduce racemization if chiral amines are used.

  • Base: A non-nucleophilic base like DIPEA or triethylamine (TEA) is required to neutralize any acidic species and facilitate the coupling.

Experimental Protocol: Amide Coupling

Materials:

  • Substituted pyrazine-2-carboxylic acid

  • Desired amine

  • HBTU

  • DIPEA

  • DMF, anhydrous

  • Standard workup and purification reagents as described previously

Procedure:

  • To a solution of the substituted pyrazine-2-carboxylic acid (1.0 eq) in anhydrous DMF, add HBTU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

  • Perform an aqueous workup as described in the SNAr protocol.

  • Purify the crude product by column chromatography or recrystallization to obtain the final amide derivative.

Conclusion

This compound is a powerful and versatile starting material for the synthesis of diverse libraries of novel pyrazine derivatives. The protocols and strategies outlined in this guide, including nucleophilic aromatic substitution, Suzuki-Miyaura cross-coupling, and subsequent ester modifications, provide a robust platform for researchers in drug discovery and development. The ability to systematically and selectively functionalize the pyrazine core allows for the fine-tuning of physicochemical and pharmacological properties, accelerating the identification of new therapeutic candidates.

References

Application Notes & Protocols: Methyl 3,6-difluoropyrazine-2-carboxylate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Pyrazines in Agrochemicals

The introduction of fluorine atoms into bioactive molecules is a cornerstone of modern agrochemical design. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. The pyrazine scaffold, a nitrogen-containing heterocycle, is a privileged structure in agrochemistry, with numerous derivatives exhibiting herbicidal, fungicidal, and insecticidal properties.[1][2][3] The combination of a pyrazine core with fluorine substituents, as seen in Methyl 3,6-difluoropyrazine-2-carboxylate, presents a versatile building block for the synthesis of novel agrochemicals with potentially enhanced efficacy and desirable physicochemical profiles.

This compound is a key intermediate whose reactivity is dominated by the electron-withdrawing nature of the two fluorine atoms and the pyrazine nitrogens, making the carboxylate group and the fluorine atoms susceptible to specific chemical transformations. This application note will detail the synthetic utility of this compound in the preparation of a novel class of potential herbicides: N-aryl-3,6-difluoropyrazine-2-carboxamides.

Core Application: Synthesis of N-Aryl-3,6-difluoropyrazine-2-carboxamides as Potential Herbicides

The primary application of this compound in agrochemical synthesis is as a precursor for a range of N-aryl-pyrazine-2-carboxamides. This class of compounds has been shown to exhibit significant herbicidal activity, often by inhibiting photosynthesis.[1][4][5] The synthetic route involves a three-step process:

  • Saponification: Hydrolysis of the methyl ester to the corresponding carboxylic acid.

  • Acyl Chloride Formation: Conversion of the carboxylic acid to the more reactive acyl chloride.

  • Amidation: Coupling of the acyl chloride with a substituted aniline to yield the final N-aryl-3,6-difluoropyrazine-2-carboxamide.

The fluorine atoms at the 3 and 6 positions of the pyrazine ring are expected to enhance the herbicidal potency of the final compound.

Experimental Workflow

G cluster_0 Step 1: Saponification cluster_1 Step 2: Acyl Chloride Formation cluster_2 Step 3: Amidation A This compound B 3,6-Difluoropyrazine-2-carboxylic acid A->B  NaOH, H₂O/MeOH C 3,6-Difluoropyrazine-2-carboxylic acid D 3,6-Difluoropyrazine-2-carbonyl chloride C->D  (COCl)₂, cat. DMF, CH₂Cl₂ E 3,6-Difluoropyrazine-2-carbonyl chloride G N-Aryl-3,6-difluoropyrazine-2-carboxamide E->G F Substituted Aniline F->G G acyl_chloride 3,6-Difluoropyrazine-2-carbonyl chloride tetrahedral_intermediate Tetrahedral Intermediate acyl_chloride->tetrahedral_intermediate Nucleophilic attack aniline 4-Ethylaniline aniline->tetrahedral_intermediate product N-(4-ethylphenyl)-3,6-difluoropyrazine-2-carboxamide tetrahedral_intermediate->product Elimination of Cl⁻

References

Application Notes and Protocols: The Strategic Use of Methyl 3,6-difluoropyrazine-2-carboxylate in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Role of the Fluorinated Pyrazine Scaffold in Kinase Inhibition

In the landscape of modern drug discovery, particularly in the realm of protein kinase inhibitors, the chemical architecture of a lead molecule is paramount to its success. Kinase inhibitors have revolutionized the treatment of various diseases, most notably cancer, by targeting the ATP-binding site of specific kinases involved in aberrant signaling pathways.[1][2] Within the vast chemical space of kinase inhibitors, heterocyclic scaffolds serve as the cornerstone for molecular recognition, and among these, the pyrazine core has emerged as a "privileged" structure.

The strategic incorporation of fluorine atoms onto this pyrazine core, as seen in Methyl 3,6-difluoropyrazine-2-carboxylate , bestows a unique combination of physicochemical properties that are highly advantageous for developing potent and selective kinase inhibitors.[3][4] Fluorine's high electronegativity can modulate the pKa of nearby functional groups, enhance binding affinity through favorable electrostatic interactions with the kinase active site, and block sites of metabolism, thereby improving pharmacokinetic profiles such as oral bioavailability.[4][5]

This guide provides a detailed exploration of the synthetic utility of this compound as a versatile starting material for the construction of diverse kinase inhibitor scaffolds. We will delve into key chemical transformations, providing not only step-by-step protocols but also the underlying scientific rationale for these experimental choices. The protocols described herein are designed to be robust and adaptable, serving as a foundational resource for researchers in medicinal chemistry and drug development.

Core Chemical Transformations and Rationale

The reactivity of this compound is dominated by the electron-deficient nature of the pyrazine ring, which is further amplified by the two fluorine atoms and the methyl carboxylate group. This electronic arrangement makes the fluorine-bearing carbons highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .[6][7] This reactivity is the cornerstone of its utility, allowing for the sequential and regioselective introduction of various amine-containing fragments, which are crucial for targeting different kinase families.

Furthermore, the methyl ester functionality provides a handle for amidation reactions , enabling the introduction of additional diversity elements that can interact with the solvent-exposed regions of the kinase active site. Finally, while less common for this specific starting material, the pyrazine core can potentially be further functionalized through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, should one of the fluorine atoms be replaced with a different leaving group or if the reaction conditions are harsh enough to activate the C-F bond.[8][9]

The following sections will provide detailed protocols for these key transformations.

Experimental Protocols

Protocol 1: Regioselective Nucleophilic Aromatic Substitution (SNAr) with Primary and Secondary Amines

This protocol details the regioselective displacement of one of the fluorine atoms of this compound with an amine nucleophile. The fluorine at the 6-position is generally more activated towards nucleophilic attack due to the combined electron-withdrawing effects of the adjacent nitrogen and the ester group at the 2-position.

Causality Behind Experimental Choices:

  • Solvent: A polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is chosen to dissolve the reactants and to stabilize the charged Meisenheimer intermediate formed during the SNAr reaction, thereby accelerating the reaction rate.[10]

  • Base: A non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) or a mild inorganic base like potassium carbonate (K₂CO₃) is used to deprotonate the amine nucleophile (if it's a primary or secondary amine salt) or to scavenge the HF byproduct, driving the reaction to completion.

  • Temperature: Elevated temperatures (80-120 °C) are often required to overcome the activation energy for the C-F bond cleavage.

Step-by-Step Methodology:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolve the starting material in a suitable volume of anhydrous DMSO or DMF (e.g., 0.2 M concentration).

  • Add the desired amine nucleophile (1.1-1.5 eq) to the solution.

  • Add DIPEA (2.0-3.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-120 °C and monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine to remove the high-boiling solvent and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired mono-substituted product.

Data Presentation:

EntryAmine NucleophileProductYield (%)Purity (%)
1AnilineA85-95>98
2MorpholineB90-98>99
3(R)-3-aminopiperidineC80-90>97
Protocol 2: Amidation of the Methyl Ester

This protocol describes the conversion of the methyl ester of the pyrazine core to an amide. This transformation is typically performed after the SNAr reaction and is crucial for introducing functionalities that can form key hydrogen bonds with the kinase hinge region or other parts of the active site.

Causality Behind Experimental Choices:

  • Hydrolysis: The methyl ester is first hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., using LiOH, NaOH, or KOH). This is a necessary step as the carboxylic acid is then activated for the subsequent amidation.

  • Coupling Agents: Peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are used to activate the carboxylic acid, forming a highly reactive intermediate that readily reacts with the amine.

  • Base: An organic base like DIPEA is used to maintain basic conditions and facilitate the coupling reaction.

Step-by-Step Methodology:

Part A: Saponification

  • Dissolve the SNAr product (from Protocol 1) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add Lithium Hydroxide (LiOH) (2.0-3.0 eq) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Acidify the reaction mixture to pH ~3-4 with 1N HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid, which is often used in the next step without further purification.

Part B: Amide Coupling

  • Dissolve the carboxylic acid from Part A (1.0 eq) in anhydrous DMF.

  • Add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer, concentrate, and purify by flash chromatography or preparative HPLC to obtain the final amide product.

Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

While the C-F bonds of this compound are generally challenging to activate for cross-coupling, this protocol provides an exemplary workflow for a Suzuki-Miyaura reaction, which is a powerful tool for creating C-C bonds.[8][9] This would typically be applied to an analogue where one fluorine has been replaced by a more reactive halide like bromine or iodine, or under specific conditions that can activate the C-F bond. For the purpose of this guide, we will assume a bromo-fluoro-pyrazine intermediate.

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) catalyst, such as Pd(PPh₃)₄ or one generated in situ from a Pd(II) source like Pd(OAc)₂ with a phosphine ligand, is essential for the catalytic cycle.[8]

  • Ligand: Phosphine ligands (e.g., PPh₃, XPhos) stabilize the palladium catalyst and facilitate the oxidative addition and reductive elimination steps.

  • Base: A base like sodium carbonate or potassium phosphate is required to activate the boronic acid for the transmetalation step.[11][12]

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used to dissolve both the organic and inorganic reagents.

Step-by-Step Methodology:

  • In a reaction vessel, combine the bromo-fluoro-pyrazine intermediate (1.0 eq), the aryl or heteroaryl boronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05-0.1 eq).

  • Evacuate and backfill the vessel with an inert gas.

  • Add a degassed mixture of dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitored by LC-MS).

  • Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the residue by column chromatography to yield the coupled product.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic strategies discussed.

G A This compound B S-N-Ar Reaction (Protocol 1) + R1R2NH, Base A->B Step 1 C Mono-substituted Pyrazine Intermediate B->C D Saponification (Protocol 2A) + LiOH C->D Step 2 E Carboxylic Acid Intermediate D->E F Amide Coupling (Protocol 2B) + R3NH2, HATU E->F Step 3 G Final Kinase Inhibitor Scaffold F->G

Caption: General workflow for kinase inhibitor synthesis.

G cluster_snar S-N-Ar Mechanism cluster_suzuki Suzuki Coupling Catalytic Cycle start Difluoropyrazine + Nucleophile intermediate Meisenheimer Complex (Resonance Stabilized Anion) start->intermediate Addition end Substituted Product + F- intermediate->end Elimination pd0 Pd(0) Catalyst pd2_halide Oxidative Addition (Aryl-Pd(II)-X) pd0->pd2_halide + Ar-X pd2_aryl Transmetalation (Aryl-Pd(II)-Aryl') pd2_halide->pd2_aryl + Ar'-B(OH)2 product Biaryl Product pd2_aryl->product Reductive Elimination product->pd0 - Pd(0)

Caption: Key reaction mechanisms in the synthesis.

Conclusion and Future Outlook

This compound is a powerful and versatile building block in the medicinal chemist's toolbox for the synthesis of novel kinase inhibitors. Its inherent reactivity, primarily driven by the electron-deficient nature of the pyrazine ring, allows for the strategic and regioselective introduction of diverse chemical functionalities through robust reactions like Nucleophilic Aromatic Substitution and amidation. The protocols and rationale provided in this guide serve as a comprehensive starting point for researchers aiming to leverage this valuable synthon in their drug discovery programs. As the quest for more selective and potent kinase inhibitors continues, the intelligent application of such fluorinated heterocyclic building blocks will undoubtedly play a pivotal role in the development of next-generation targeted therapies.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 3,6-difluoropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the purification of Methyl 3,6-difluoropyrazine-2-carboxylate (CAS: 356783-26-1). This molecule is a critical building block in medicinal chemistry and materials science, and achieving high purity is paramount for successful downstream applications.[1][2] This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field, providing not just protocols, but the scientific reasoning behind them.

Section 1: First Principles & Initial Assessment (FAQs)

This section addresses the preliminary questions researchers face when handling the crude product post-synthesis.

Q1: What are the most common impurities I might encounter with crude this compound?

A1: While the impurity profile is highly dependent on the synthetic route, several common classes of byproducts can be anticipated based on the chemistry of fluorinated pyrazines and ester functionalities.[3]

  • Unreacted Starting Materials: The most straightforward impurities to identify if their chromatographic behavior is known.

  • Hydrolysis Product (3,6-Difluoropyrazine-2-carboxylic acid): The methyl ester is susceptible to hydrolysis, especially if the reaction workup involves acidic or basic aqueous conditions, or if there is residual moisture.[3][4] This impurity will have a significantly different polarity (more polar) than the desired ester.

  • Regioisomers: If the synthesis involves substitution reactions on the pyrazine ring, isomers may form where functional groups are at incorrect positions. These are often the most challenging impurities to separate due to their similar physical properties.[3][5]

  • Polymerization Products: Heteroaromatic rings can be prone to polymerization under harsh acidic or thermal conditions, often resulting in dark, tar-like residues that are difficult to characterize.[3]

  • Side-Reaction Products: Depending on the specific reagents used, byproducts from competing reaction pathways may be present. For example, if a Sandmeyer-type reaction is used, residual copper salts or related organic species could be present.

Q2: What is the first analytical step I should take to assess the purity of my crude product?

A2: The most efficient first step is Thin-Layer Chromatography (TLC) . It is a rapid, inexpensive, and highly informative technique.

  • Purpose: To visualize the number of components in your crude mixture, estimate the relative polarity of your product and impurities, and begin developing a solvent system for column chromatography.

  • Recommended Practice: Spot your crude material alongside any available starting materials on a silica gel TLC plate. Develop the plate in a few different solvent systems of varying polarity (e.g., 20% Ethyl Acetate/Hexane, 50% Ethyl Acetate/Hexane, and 100% Ethyl Acetate). This initial screening will give you a comprehensive picture of your mixture.

Q3: How do I choose between column chromatography and recrystallization for purification?

A3: The choice depends on the physical state of your crude product and the nature of the impurities.

  • Choose Column Chromatography if:

    • Your product is an oil or a solid that is difficult to recrystallize.

    • Impurities have polarities that are significantly different from your product (i.e., they separate well on TLC).

    • You need to separate multiple components from the mixture.

  • Choose Recrystallization if:

    • Your product is a solid with at least ~90% purity.

    • You have identified a suitable solvent or solvent pair where the product is highly soluble when hot and poorly soluble when cold, while impurities remain in solution.[3][6]

    • It is often a more scalable and cost-effective method for final purification of solid materials.

Section 2: Troubleshooting Guide: Purification by Column Chromatography

Flash column chromatography on silica gel is the most common method for purifying compounds of intermediate polarity like this compound.

General Workflow for Column Chromatography

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. Develop TLC Method (e.g., 30% EtOAc/Hexane) Slurry 2. Prepare Silica Slurry (in low-polarity solvent) Pack 3. Pack Column Sample 4. Prepare & Load Sample (Dry or Wet Loading) Elute 5. Elute with Solvent (Isocratic or Gradient) Sample->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evap 9. Evaporate Solvent (Rotary Evaporation) Combine->Evap

Caption: Workflow for flash column chromatography purification.

Detailed Protocol: Column Chromatography
  • Solvent System Selection: Based on TLC analysis, choose a solvent system where the desired product has an Rf value of approximately 0.25-0.35. A gradient of Ethyl Acetate (EtOAc) in Hexanes is a common starting point.

  • Column Packing:

    • Select a column size appropriate for the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica gel to crude material by weight).

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% EtOAc/Hexanes).

    • Pour the slurry into the column and use gentle pressure or tapping to pack the bed uniformly, avoiding air bubbles.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (like Dichloromethane or Acetone). Add a small amount of silica gel (~2-3x the mass of your product) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude product in the minimum amount of the initial eluent and carefully pipette it onto the top of the column.

  • Elution: Begin eluting with the low-polarity solvent mixture. If using a gradient, gradually increase the percentage of the more polar solvent (e.g., EtOAc) to move compounds with higher polarity down the column.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify which ones contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Troubleshooting Chromatography Issues
  • Q: My compound is streaking on the TLC plate and the column. What is the cause? A: Streaking is often caused by overloading the sample or by the presence of a very polar, acidic impurity (like the hydrolyzed carboxylic acid).

    • Solution 1: Ensure you are not loading too much material onto the TLC plate or the column.

    • Solution 2: Try adding a small amount of a modifier to your eluent. For an acidic impurity, adding 0.5-1% triethylamine (NEt₃) can neutralize the acidic sites on the silica gel, leading to sharper bands. Conversely, if the compound is basic, adding 0.5-1% acetic acid can help.

  • Q: I can't separate my product from a close-running impurity. What are my options? A: This is a common challenge, especially with isomers.

    • Solution 1 (Optimize Solvent System): Switch to a different solvent system with different selectivities. For example, if you are using EtOAc/Hexanes, try a system of Dichloromethane/Methanol or Toluene/Acetone.

    • Solution 2 (Change Stationary Phase): If solvent optimization fails, consider a different stationary phase. For separating isomers, reverse-phase (C18) silica can sometimes provide better resolution.

    • Solution 3 (Preparative HPLC): For very difficult separations, preparative High-Performance Liquid Chromatography (Prep-HPLC) offers much higher resolving power.[3]

  • Q: My product seems to be decomposing on the silica gel column. What should I do? A: Silica gel is acidic and can cause degradation of sensitive compounds.

    • Solution 1: Deactivate the silica gel by pre-treating it with a base like triethylamine in your eluent before packing the column.

    • Solution 2: Use a less acidic stationary phase, such as neutral alumina.

    • Solution 3: Work quickly and, if possible, in a cold room to minimize the contact time between your compound and the stationary phase.

Section 3: Troubleshooting Guide: Purification by Recrystallization

Recrystallization is an excellent technique for obtaining highly pure crystalline solid material.

Recrystallization Troubleshooting Logic

G Start 1. Dissolve Crude Solid in Minimum Hot Solvent Cool 2. Allow to Cool Slowly Start->Cool OilOut Compound 'Oils Out'? Cool->OilOut Decision Crystals Form? Success Success! Filter & Dry Crystals Decision->Success Yes Troubleshoot Troubleshoot Decision->Troubleshoot No OilOut->Decision No FixOil Re-heat, Add More Solvent, Cool Slower OilOut->FixOil Yes FixOil->Cool

Caption: Decision tree for troubleshooting recrystallization.

Detailed Protocol: Recrystallization
  • Solvent Screening:

    • Place a small amount of your crude product into several test tubes.

    • Add a small amount of a different solvent (e.g., Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Hexane) to each tube.

    • Observe solubility at room temperature. A good solvent will not dissolve the compound well at room temperature.

    • Heat the tubes that showed poor solubility. A good solvent will dissolve the compound completely when hot.

    • Cool the tubes that showed good hot solubility. The ideal solvent will cause the compound to precipitate as a crystalline solid upon cooling.

  • Main Procedure:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Avoid adding excess solvent.

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass prevents solvent evaporation.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

    • Dry the crystals under vacuum.

Troubleshooting Recrystallization Issues
  • Q: My compound dissolves, but no crystals form upon cooling. A: The solution is likely not supersaturated, or nucleation has not occurred.

    • Solution 1 (Induce Nucleation): Try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide a surface for crystal growth.

    • Solution 2 (Seeding): If you have a pure crystal of the compound, add a tiny speck to the solution to act as a template for crystallization.

    • Solution 3 (Reduce Volume): You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

    • Solution 4 (Add an Anti-Solvent): If your compound is dissolved in a polar solvent (e.g., ethanol), try adding a non-polar solvent (e.g., water or hexane) dropwise until the solution becomes cloudy, then gently heat until it is clear again and allow to cool.

  • Q: My compound "oils out" instead of crystallizing. A: This happens when the solution becomes supersaturated at a temperature above the melting point of your compound. The compound comes out of solution as a liquid instead of a solid.

    • Solution 1: Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent to lower the saturation point. Allow the solution to cool much more slowly.

    • Solution 2: Change your solvent system. Try a solvent with a lower boiling point.

Section 4: Purity Confirmation & Data

After purification, it is essential to confirm the identity and assess the purity of the final product.

Summary of Analytical Methods for Purity Assessment
Analytical TechniquePrimary Use & Information Gained
HPLC (High-Performance Liquid Chromatography) Provides a quantitative measure of purity (e.g., 99.5% by area). Can detect non-volatile impurities.[4][7]
GC-MS (Gas Chromatography-Mass Spectrometry) Confirms the molecular weight of the compound and identifies volatile impurities.[5]
NMR (Nuclear Magnetic Resonance Spectroscopy) Confirms the chemical structure of the compound. Integration of signals in ¹H NMR can be used for purity estimation against a known standard (qNMR).
LC-MS (Liquid Chromatography-Mass Spectrometry) Combines HPLC separation with mass spectrometry to identify the mass of unknown impurities.[7]
Melting Point A sharp melting point close to the literature value indicates high purity. A broad or depressed melting range suggests the presence of impurities.
Q: How do I definitively confirm the identity and purity of my final product?

A: No single technique is sufficient. A combination of methods provides the most reliable validation.

  • Identity Confirmation: A clean ¹H NMR spectrum that matches the expected structure, along with a mass spectrometry result (GC-MS or LC-MS) showing the correct molecular ion peak (M+H⁺ or M⁺), provides strong evidence of the compound's identity.

  • Purity Confirmation: An HPLC chromatogram showing a single major peak (>98%) is the industry standard for purity assessment.[7][8] This, combined with a clean NMR and a sharp melting point, constitutes a comprehensive validation of the material's purity.

References

Technical Support Center: Scale-Up Synthesis of Methyl 3,6-difluoropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Methyl 3,6-difluoropyrazine-2-carboxylate. This document is designed for researchers, chemists, and process development professionals to provide in-depth, practical solutions to challenges encountered during the scale-up of this important heterocyclic building block. The information herein is structured in a question-and-answer format to directly address common troubleshooting scenarios.

Overview of Synthetic Strategy

The synthesis of this compound typically involves a multi-step sequence that begins with a more readily available pyrazine core. A common and logical pathway involves the transformation of an amino group to a chloro group via a Sandmeyer-type reaction, followed by a nucleophilic aromatic substitution (SNAr) to replace the chloro groups with fluorine. This approach is often favored for its reliability and the commercial availability of starting materials.

Synthetic_Workflow SM Methyl 3-aminopyrazine-2-carboxylate INT1 Methyl 3-amino-6-chloropyrazine-2-carboxylate SM->INT1 Chlorination (NCS) INT2 Methyl 3,6-dichloropyrazine-2-carboxylate INT1->INT2 Sandmeyer Reaction (NaNO2, CuCl, HCl) FP This compound INT2->FP Halogen Exchange (KF)

Caption: General synthetic workflow for this compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific problems that may arise during the synthesis and scale-up process.

Q1: My final halogen exchange (fluorination) step is giving low yields. What are the primary causes and how can I optimize it?

Low yield in the conversion of Methyl 3,6-dichloropyrazine-2-carboxylate to the difluoro- product is a frequent challenge, especially at scale. The key is understanding the kinetics and requirements of the Nucleophilic Aromatic Substitution (SNAr) reaction, often called a Halogen Exchange (Halex) reaction.

Causality: The pyrazine ring is electron-deficient, which facilitates nucleophilic attack, but the reaction can still be sluggish.[1] Success depends on several factors: the reactivity of the fluoride source, the ability of the solvent to solubilize the fluoride salt and stabilize the transition state, and the reaction temperature.

Troubleshooting Steps:

  • Moisture Control: Anhydrous conditions are critical. Water can hydrate the fluoride ions, significantly reducing their nucleophilicity.[2] Ensure all reagents, solvents, and glassware are thoroughly dried before use.

  • Fluoride Source & Activation: The choice and preparation of the fluoride source are paramount.

    • Spray-Dried KF: Use spray-dried potassium fluoride (KF) for its high surface area and reactivity. Standard KF should be ground to a fine powder and dried under high vacuum at >100 °C before use.

    • Phase-Transfer Catalyst (PTC): On a larger scale, the reaction can be limited by the poor solubility of KF in aprotic polar solvents. A PTC, such as tetrabutylammonium bromide (TBAB) or a crown ether (e.g., 18-crown-6), can dramatically improve the reaction rate by transporting fluoride ions into the organic phase.[3]

  • Solvent Choice: The solvent must be aprotic and polar to solvate the potassium cation without strongly solvating the fluoride anion.

    • DMSO/Sulfolane: Dimethyl sulfoxide (DMSO) and sulfolane are excellent choices for this reaction due to their high boiling points and ability to accelerate SNAr reactions.[4]

  • Temperature Optimization: Higher temperatures increase the reaction rate. However, excessively high temperatures can lead to decomposition of the starting material, product, or solvent. The thermal stability of pyrazine esters should be considered, as decomposition can occur at elevated temperatures.[5][6]

Optimization Parameters Summary:

ParameterRecommendationRationale
Fluoride Source Spray-dried KFHigh surface area increases reactivity.
Catalyst Tetrabutylammonium Bromide (TBAB)Enhances solubility of KF in the organic phase, accelerating the reaction.[3]
Solvent Anhydrous DMSO or SulfolaneHigh-boiling, polar aprotic solvent stabilizes the charged intermediate of the SNAr mechanism.[4]
Temperature 120-160 °CBalances reaction rate against potential thermal degradation. Monitor by GC-MS or LC-MS to find the optimal point.[4]
Stirring Vigorous mechanical stirringEnsures efficient mixing in the heterogeneous mixture, maximizing contact between reactants.
Q2: I'm observing persistent impurities in my final product. How can I identify, minimize, and remove them?

Impurity profiling is crucial for a successful scale-up. The most common impurities are mono-substituted intermediates and hydrolysis byproducts.

Common Impurities & Prevention:

  • Methyl 3-chloro-6-fluoropyrazine-2-carboxylate: This is the product of incomplete fluorination.

    • Prevention: Drive the reaction to completion by increasing reaction time, temperature, or the equivalents of KF and PTC as outlined in Q1.

  • 3,6-Difluoropyrazine-2-carboxylic Acid: This results from the hydrolysis of the methyl ester.

    • Prevention: Avoid exposure to water, especially under acidic or basic conditions, during workup and purification. Use neutral washes (like brine) and ensure solvents are dry.[7]

Side_Reactions sub Methyl 3,6-dichloropyrazine-2-carboxylate prod This compound sub->prod + 2 KF (Complete Reaction) imp1 Methyl 3-chloro-6-fluoropyrazine-2-carboxylate sub->imp1 + 1 KF (Incomplete Reaction) imp2 3,6-Difluoropyrazine-2-carboxylic Acid prod->imp2 + H₂O (Hydrolysis)

Caption: Primary reaction pathway versus common side reactions.

Purification Protocol: Column Chromatography

For high-purity material, column chromatography is often necessary.[5][8]

  • Slurry Preparation: After workup, concentrate the crude product under reduced pressure. Dissolve the crude oil/solid in a minimal amount of dichloromethane (DCM).

  • Column Packing: Pack a silica gel column using a hexane/ethyl acetate mixture (e.g., 95:5) as the eluent.

  • Loading: Adsorb the crude material onto a small amount of silica gel and dry it. Carefully load this onto the top of the packed column.

  • Elution: Begin elution with a low-polarity solvent system (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity (e.g., to 80:20 Hexane:EtOAc). The desired product is less polar than the mono-substituted impurity and significantly less polar than the hydrolyzed carboxylic acid.

  • Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) or GC-MS. Combine the pure fractions and remove the solvent in vacuo.

  • Recrystallization: The purified solid can often be further improved by recrystallization from a suitable solvent system like hexane/ethyl acetate or isopropanol/water.

Q3: The synthesis worked on a 1g scale, but failed at 100g. What are the key considerations for a successful scale-up?

Scale-up introduces challenges related to heat and mass transfer that are not apparent at the lab scale.

Key Scale-Up Considerations:

  • Heat Management:

    • Sandmeyer Reaction: The diazotization step is highly exothermic and generates N₂(g).[9] On a large scale, the rate of addition of sodium nitrite must be carefully controlled, and robust cooling is essential to maintain the temperature between 0-5 °C to prevent decomposition of the diazonium salt and runaway reactions.[10]

    • Halex Reaction: The fluorination step can also be exothermic. The large thermal mass of a production reactor can make it difficult to cool quickly. Monitor the internal temperature closely and plan for adequate cooling capacity.

  • Mass Transfer (Mixing):

    • The Halex reaction is often a solid-liquid slurry (KF in DMSO). In a large reactor, ensuring all the solid KF is suspended and interacting with the dissolved dichloro-pyrazine is critical. Inefficient stirring will create "dead zones" in the reactor, leading to an incomplete reaction. Use an overhead mechanical stirrer with an appropriately designed impeller (e.g., pitched-blade turbine) to ensure vigorous mixing.

  • Workup and Handling:

    • Quenching: Quenching large-scale reactions can be hazardous. The addition of water to a hot DMSO solution can be exothermic and cause rapid boiling. Always cool the reaction mixture before quenching.

    • Extractions: Liquid-liquid extractions become cumbersome at scale. Ensure you have appropriately sized separatory funnels or extraction vessels. Emulsion formation can be a bigger problem; have brine or other emulsion-breaking agents ready.

    • Azeotropic Distillation: For purification, consider azeotropic distillation to remove water or other impurities, which can be more efficient than chromatography at a large scale.[11]

Q4: What are the most critical safety hazards in this synthesis, and how should they be managed?

The reagents used in this synthesis pose significant health and safety risks that must be rigorously managed.[12]

Hazard Management:

Reagent/ProcessHazardMitigation Measures
Fluorinating Agents (KF) Toxic, can generate HF if acidified.[13]Handle in a fume hood. Wear HF-rated gloves, lab coat, and splash goggles. Avoid contact with acids. Have calcium gluconate gel readily available as a first aid measure for HF exposure.
Diazonium Salts Potentially explosive when dry.[10]NEVER isolate the diazonium salt. Use it in situ immediately after its formation. Keep the reaction mixture cold (0-5 °C) at all times.
Copper Salts (CuCl) ToxicAvoid inhalation of dust and contact with skin. Handle in a fume hood.
Solvents (DMSO) Can enhance skin absorption of other chemicals.Always wear appropriate gloves (e.g., nitrile).
Quenching Highly exothermic, potential for splashing and gas release.[12]Cool the reaction mixture to 0 °C before slowly adding the quenching agent behind a blast shield. Ensure adequate ventilation.

Protocol: Safe Quenching of Reactive Fluorination Mixture

  • Preparation: Ensure the reaction is complete via in-process controls (e.g., LC-MS).

  • Cooling: Cool the reactor vessel to 0 °C using an ice-water or glycol bath.

  • Quenching: While maintaining vigorous stirring, slowly add cold water dropwise via an addition funnel. Monitor the internal temperature to ensure it does not rise significantly.

  • Caution: The initial quench is the most hazardous part. Be prepared for gas evolution and a potential exotherm. Perform this step in a fume hood and behind a safety shield.

References

stability of Methyl 3,6-difluoropyrazine-2-carboxylate under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of Methyl 3,6-difluoropyrazine-2-carboxylate

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we address common questions and challenges related to its stability under acidic and basic conditions, drawing from established principles of organic chemistry and data from analogous structures.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when working with this compound?

The primary stability concern for this compound is the hydrolysis of the methyl ester group. This reaction can be catalyzed by both acidic and basic conditions, leading to the formation of 3,6-difluoropyrazine-2-carboxylic acid and methanol. The pyrazine ring itself is generally stable due to its aromatic character[1][2][3]. The presence of two electron-withdrawing fluorine atoms is expected to further enhance the stability of the aromatic ring system[4][5].

Q2: How does the pyrazine ring influence the stability of the ester group?

The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms[3]. This electron-withdrawing nature can influence the reactivity of the attached ester group. The nitrogen atoms can be protonated under strongly acidic conditions, which could potentially affect the rate of hydrolysis[1].

Q3: What is the anticipated stability of this compound under acidic conditions?

Under acidic conditions, the hydrolysis of the ester is the main degradation pathway. The reaction is typically reversible and catalyzed by protons (H⁺)[6][7][8][9]. The general mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water[10][11].

  • Expected Outcome: Slow to moderate hydrolysis to 3,6-difluoropyrazine-2-carboxylic acid and methanol.

  • Influencing Factors: The rate of hydrolysis will depend on the acid concentration (pH), temperature, and the solvent system used[12][13].

Q4: What is the anticipated stability under basic conditions?

Basic conditions promote the hydrolysis of the ester through a process called saponification. This reaction is effectively irreversible because the resulting carboxylic acid is deprotonated to form a carboxylate salt, which is resistant to further nucleophilic attack[8][10][14].

  • Expected Outcome: Likely to be less stable than in acidic conditions, leading to the formation of the sodium or potassium salt of 3,6-difluoropyrazine-2-carboxylic acid and methanol.

  • Influencing Factors: The rate of hydrolysis is dependent on the concentration of the base (pH), temperature, and the solvent[6][15].

Q5: How do the fluorine substituents affect the stability of the molecule?

The two fluorine atoms on the pyrazine ring have a significant impact on the molecule's electronic properties and stability.

  • Increased Ring Stability: Fluorine substitution can enhance the thermal and chemical stability of aromatic rings[4][5].

  • Influence on Ester Hydrolysis: As strong electron-withdrawing groups, the fluorine atoms will make the carbonyl carbon of the ester group more electrophilic and thus potentially more susceptible to nucleophilic attack by water or hydroxide ions. This could lead to an increased rate of hydrolysis compared to a non-fluorinated analogue.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpectedly low yield of the parent compound after a reaction or work-up. The compound may have degraded due to exposure to acidic or basic conditions during the experimental procedure.Analyze a sample of your reaction mixture by HPLC or LC-MS before and after the work-up to monitor for the appearance of the carboxylic acid byproduct. Consider using neutral or buffered conditions for your work-up and purification steps.
Appearance of an additional peak in HPLC or NMR analysis corresponding to the carboxylic acid. Hydrolysis of the methyl ester has occurred.If the hydrolysis is undesirable, ensure all solvents and reagents are anhydrous and free from acidic or basic impurities. If the reaction is performed in an aqueous system, maintain a neutral pH (around 5-7) for optimal stability[13].
Inconsistent reaction outcomes. Variability in the pH of the reaction mixture or work-up solutions.Carefully control and monitor the pH of your reaction and extraction solutions. Use buffered solutions where appropriate to maintain a stable pH.
Difficulty in isolating the product during an aqueous work-up. If basic conditions were used, the product may have been converted to the more water-soluble carboxylate salt.If you suspect the formation of the carboxylate salt, acidify the aqueous layer with a strong acid (e.g., HCl) to protonate the carboxylate and then extract the resulting carboxylic acid with an organic solvent.

Experimental Protocols

Protocol 1: Evaluation of Stability under Acidic Conditions

This protocol provides a general method to assess the stability of this compound in an acidic environment.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Deionized water

  • Hydrochloric acid (HCl), 1 M solution

  • Buffer solutions (pH 2, 4, 6)

  • HPLC system with a C18 column

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Sample Preparation: In separate vials, add an aliquot of the stock solution to the acidic buffer solutions (pH 2, 4, and a control at pH 6) to a final concentration of 0.1 mg/mL.

  • Incubation: Incubate the samples at a controlled temperature (e.g., 25 °C or 40 °C).

  • Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

  • HPLC Analysis: Directly inject the aliquots into the HPLC system to monitor the disappearance of the parent compound and the appearance of the hydrolysis product (3,6-difluoropyrazine-2-carboxylic acid).

  • Data Analysis: Plot the percentage of the remaining parent compound against time for each pH condition to determine the rate of hydrolysis.

Protocol 2: Evaluation of Stability under Basic Conditions

This protocol outlines a method to evaluate the stability in a basic environment.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Deionized water

  • Sodium hydroxide (NaOH), 1 M solution

  • Buffer solutions (pH 8, 10, 12)

  • HPLC system with a C18 column

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Sample Preparation: In separate vials, add an aliquot of the stock solution to the basic buffer solutions (pH 8, 10, and 12) to a final concentration of 0.1 mg/mL.

  • Incubation: Incubate the samples at a controlled temperature (e.g., 25 °C).

  • Time-Point Analysis: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from each sample.

  • Sample Quenching: Immediately neutralize the withdrawn aliquot with an equivalent amount of 0.1 M HCl to stop the hydrolysis reaction before HPLC analysis.

  • HPLC Analysis: Inject the quenched aliquots into the HPLC system.

  • Data Analysis: Plot the percentage of the remaining parent compound against time for each pH condition to determine the rate of hydrolysis.

Visualizing the Experimental Workflow

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in Methanol) acid_samples Prepare Acidic Samples (pH 2, 4, 6) stock->acid_samples base_samples Prepare Basic Samples (pH 8, 10, 12) stock->base_samples incubate_acid Incubate Acidic Samples (Controlled Temperature) acid_samples->incubate_acid incubate_base Incubate Basic Samples (Controlled Temperature) base_samples->incubate_base timepoint_acid Withdraw Aliquots (Time Points) incubate_acid->timepoint_acid timepoint_base Withdraw Aliquots (Time Points) incubate_base->timepoint_base hplc HPLC Analysis timepoint_acid->hplc quench Quench Basic Samples (Neutralize with Acid) timepoint_base->quench quench->hplc data Data Analysis (Plot % Remaining vs. Time) hplc->data

References

Technical Support Center: Managing Regioselectivity in Reactions with Methyl 3,6-difluoropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 3,6-difluoropyrazine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving regioselectivity in nucleophilic aromatic substitution (SNAr) reactions involving this versatile building block. Here, we provide in-depth troubleshooting advice and answer frequently asked questions to ensure your experiments are both successful and reproducible.

Introduction: The Challenge of Regioselectivity

This compound is a highly valuable substrate in medicinal chemistry and materials science due to its two reactive sites for SNAr. The pyrazine core, being electron-deficient, is primed for nucleophilic attack. However, the presence of two fluorine atoms at the C3 and C6 positions, both activated by the pyrazine nitrogens and the C2-methoxycarbonyl group, presents a significant challenge: controlling which fluorine is displaced.

The regiochemical outcome of the reaction is a delicate interplay of electronic effects, steric hindrance, and reaction conditions. The electron-withdrawing nature of the methoxycarbonyl group at the C2 position exerts a strong influence, making the adjacent C3 and the para-positioned C6 positions susceptible to nucleophilic attack.[1] Understanding and manipulating these factors is key to selectively synthesizing the desired isomer.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments and provides actionable solutions grounded in mechanistic principles.

Issue 1: Poor or Non-Existent Regioselectivity with Amine Nucleophiles

Problem: You are reacting this compound with a primary or secondary amine and obtaining a mixture of the C3- and C6-substituted isomers, with no clear preference for either.

Root Cause Analysis: This is the most common challenge. The electronic activation at C3 (ortho to the ester) and C6 (para to the ester) can be very similar, leading to competitive attack. The outcome is often highly dependent on the subtle electronic and steric properties of the incoming nucleophile and the reaction conditions.

Solutions:

  • Solvent Optimization: The polarity and hydrogen-bonding capability of the solvent can significantly influence regioselectivity in SNAr reactions.[2] Non-polar, aprotic solvents often favor substitution at the less sterically hindered position.

    • Protocol: Screen a range of solvents from polar aprotic (e.g., DMF, DMSO) to non-polar (e.g., Toluene, Dioxane). Start with a small-scale reaction array to efficiently identify optimal conditions.

  • Temperature Control: Lowering the reaction temperature can enhance selectivity by favoring the pathway with the lower activation energy. The transition state leading to one isomer may be more sensitive to thermal energy than the other.

    • Protocol: Run the reaction at 0 °C or even -20 °C. While this will slow the reaction rate, the increase in selectivity can be substantial. Monitor progress carefully by TLC or LC-MS.

  • Choice of Base: The base used to deprotonate the amine nucleophile (or to scavenge the HF byproduct) can influence the nucleophile's reactivity and aggregation state.

    • Recommendation: Compare a hindered organic base like diisopropylethylamine (DIPEA) with an inorganic base like potassium carbonate (K₂CO₃). The size and strength of the base can alter the steric environment around the reaction center.

Troubleshooting Workflow: Improving Regioselectivity

G Start Poor Regioselectivity Observed Solvent Strategy 1: Solvent Screen (Toluene, Dioxane, THF, DMF) Start->Solvent Temp Strategy 2: Lower Temperature (e.g., 0 °C to -20 °C) Start->Temp Base Strategy 3: Vary Base (K₂CO₃ vs. DIPEA) Start->Base Analysis Analyze Isomer Ratio (¹H NMR, ¹⁹F NMR, LC-MS) Solvent->Analysis Temp->Analysis Base->Analysis Success Acceptable Selectivity Achieved Analysis->Success >90:10 ratio Fail Further Optimization Needed Analysis->Fail <90:10 ratio

Caption: Decision workflow for optimizing regioselectivity.

Issue 2: The Major Product is the Undesired C3-Substituted Isomer

Problem: Your reaction preferentially yields the C3-substituted product, but the C6-isomer is your target for downstream applications.

Root Cause Analysis: Attack at the C3 position is often kinetically favored due to the strong inductive-withdrawing effect of the adjacent ester group. To favor the C6-substituted product (the thermodynamic product in some cases), conditions must be chosen to overcome this kinetic preference.

Solutions:

  • Sterically Hindered Nucleophiles: Employing a bulkier nucleophile can disfavor attack at the more sterically crowded C3 position, which is flanked by the ester group.

    • Example: If benzylamine gives poor selectivity, try using diphenylmethylamine. The increased steric bulk can dramatically shift the selectivity towards the C6 position.

  • Prolonged Reaction Time at Elevated Temperature: In some systems, the initial kinetic product can equilibrate to the more thermodynamically stable product over time, especially at higher temperatures.

    • Caution: This approach risks decomposition of starting materials and products. It should be attempted only after confirming the thermal stability of the components. Monitor the reaction over an extended period (e.g., 24-48 hours) at a moderate temperature (e.g., 80-100 °C) and track the isomer ratio.

Frequently Asked Questions (FAQs)

Q1: What is the primary electronic factor determining the site of nucleophilic attack on this compound?

A1: The primary factor is the electron-deficient nature of the pyrazine ring, which is further enhanced by the electron-withdrawing methoxycarbonyl group (-CO₂Me) at the C2 position. This group strongly activates the ortho (C3) and para (C6) positions towards nucleophilic attack by stabilizing the negative charge in the Meisenheimer intermediate.[1] The relative reactivity of C3 versus C6 is a subtle balance between the inductive effect of the ester (stronger at C3) and the resonance stabilization it provides (affecting both C3 and C6).

Reaction Mechanism: Meisenheimer Intermediate Stabilization

G cluster_0 Attack at C6 (para) cluster_1 Attack at C3 (ortho) C6_Start N C-F N C-CO₂Me C-F C6_Int N C(-)(F)(Nu) N C=CO₂Me C-F C6_Start->C6_Int + Nu⁻ C6_Prod N C-Nu N C-CO₂Me C-F C6_Int->C6_Prod - F⁻ C3_Start N C-F N C-CO₂Me C-F C3_Int N C-F N C(-)(CO₂Me) C(-)(F)(Nu) C3_Start->C3_Int + Nu⁻ C3_Prod N C-F N C-CO₂Me C-Nu C3_Int->C3_Prod - F⁻

Caption: Stabilization of the Meisenheimer intermediate at C6 and C3.

Q2: How can I reliably distinguish between the C3- and C6-substituted isomers?

A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this.

  • ¹H NMR: The chemical shift of the remaining pyrazine proton will be different for each isomer.

  • ¹⁹F NMR: This is often the most definitive method. The fluorine atom on the pyrazine ring will have a distinct chemical shift depending on its position relative to the newly introduced substituent.

  • NOE (Nuclear Overhauser Effect) Spectroscopy: An NOE experiment can show through-space correlation between the protons of the nucleophile's substituent and the protons of the methoxycarbonyl group or the remaining pyrazine proton, allowing for unambiguous assignment.

Q3: Are there alternatives to SNAr for functionalizing this scaffold?

A3: While SNAr is the most common method, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) are also viable, particularly for C-C and C-N bond formation.[3] The regioselectivity of these reactions often follows similar principles to SNAr, where the oxidative addition step is influenced by the electronic properties of the C-F bonds.[3] However, catalyst and ligand choice can provide an additional layer of control not available in SNAr.

Experimental Protocols

Protocol 1: General Procedure for Regioselectivity Screening

This protocol provides a framework for screening conditions to optimize the regioselective substitution of this compound.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (1.1 - 1.5 eq)

  • Base (e.g., K₂CO₃, DIPEA) (2.0 eq)

  • Anhydrous solvent (e.g., Toluene, DMF, Acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vial under an inert atmosphere, add this compound (e.g., 50 mg, 0.287 mmol) and the base (0.574 mmol).

  • Add the anhydrous solvent (2 mL).

  • Add the amine nucleophile (0.316 mmol) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature, 0 °C, or 80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Determine the isomeric ratio of the crude product by ¹H or ¹⁹F NMR analysis before purification.

Data Summary Table

The following table illustrates hypothetical outcomes from a regioselectivity screen to guide your experimental design.

EntryNucleophileSolventBaseTemp (°C)C6:C3 Ratio
1MorpholineDMFK₂CO₃2565:35
2MorpholineTolueneK₂CO₃2580:20
3MorpholineTolueneK₂CO₃092:8
4tert-ButylamineTolueneDIPEA25>95:5

This data shows a clear trend: non-polar solvents and lower temperatures favor C6 substitution. A sterically hindered nucleophile like tert-butylamine provides excellent selectivity for the less hindered C6 position.

References

preventing decomposition of Methyl 3,6-difluoropyrazine-2-carboxylate during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 3,6-difluoropyrazine-2-carboxylate (CAS: 356783-26-1). This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile fluorinated building block. Here, we address common challenges related to its stability and provide actionable troubleshooting strategies to ensure the integrity of your reactions and the purity of your products. The unique electronic properties of this reagent make it highly valuable, but also susceptible to specific decomposition pathways that require careful management.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is showing poor yield and multiple unidentified spots on my TLC/LC-MS. What is causing this decomposition?

A1: The decomposition of this compound typically proceeds via two primary pathways, driven by the inherent electrophilicity of the pyrazine ring, which is further enhanced by the presence of two strongly electron-withdrawing fluorine atoms and a carboxylate group.

  • Hydrolysis of the Methyl Ester: The ester group is susceptible to hydrolysis under both acidic and basic conditions, especially in the presence of water. This reaction converts the methyl ester to the corresponding carboxylic acid (3,6-difluoropyrazine-2-carboxylic acid). While sometimes a desired transformation, unintended hydrolysis during a different reaction leads to impurities that can be difficult to remove. Basic conditions, often used in cross-coupling reactions, significantly accelerate this process.[1][2][3][4]

  • Nucleophilic Aromatic Substitution (SNAr): The pyrazine ring is highly electron-deficient, making it prone to attack by nucleophiles.[5][6][7] The fluorine atoms are excellent leaving groups in SNAr reactions. Strong nucleophiles (e.g., amines, alkoxides, thiolates) or even moderate nucleophiles under forcing conditions (high temperature) can displace one or both fluorine atoms.[8][9] This is a common issue in reactions like amidations or when using strongly basic conditions where the base or its conjugate can act as a nucleophile.

The interplay of these two pathways can lead to a complex mixture of byproducts, including the hydrolyzed acid, mono- and di-substituted pyrazines, and subsequent reaction products of these initial impurities.

Q2: I am attempting a Suzuki-Miyaura coupling and observing significant hydrolysis of the ester. How can I prevent this?

A2: This is a classic challenge. Suzuki-Miyaura couplings require a base to activate the boronic acid or ester for transmetalation, but this basic environment can readily hydrolyze your methyl ester.[10][11]

Core Strategy: The key is to select a base and solvent system that is sufficiently anhydrous and non-nucleophilic to facilitate the coupling reaction without promoting significant hydrolysis.

Recommended Solutions:

  • Use Anhydrous, Non-Nucleophilic Bases: Instead of aqueous bases like Na₂CO₃ or K₂CO₃, opt for anhydrous inorganic bases. Finely powdered, anhydrous potassium fluoride (KF) or cesium fluoride (CsF) are excellent choices as they are strong enough to activate the boronic acid but are less prone to causing ester hydrolysis.[10] Potassium phosphate (K₃PO₄) is another effective, non-nucleophilic option.

  • Employ Anhydrous Solvents: Ensure your reaction solvent (e.g., Dioxane, Toluene, THF, DME) is rigorously dried before use. The presence of residual water is the primary culprit for hydrolysis.

  • Control Reaction Temperature: Run the reaction at the lowest temperature that still provides a reasonable reaction rate. For highly activated systems, this may even be room temperature. Higher temperatures accelerate both the desired coupling and the undesired hydrolysis.

  • Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly to prevent prolonged exposure to basic conditions.

Q3: During an amidation reaction with a primary amine, I am seeing a byproduct with a mass corresponding to the displacement of a fluorine atom. How can I favor amidation at the ester over SNAr on the ring?

A3: This is a competition between two nucleophilic attacks: attack at the carbonyl of the ester (desired amidation) and attack at the electron-deficient pyrazine ring (undesired SNAr).

Core Strategy: You must enhance the reactivity of the ester carbonyl or decrease the nucleophilicity required for the reaction, thereby favoring the lower-energy pathway of amidation.

Recommended Solutions:

  • Use Amide Coupling Reagents: Direct thermal amidation often requires high temperatures that favor SNAr. Instead, use standard peptide coupling reagents like HATU, HBTU, or EDC in combination with a non-nucleophilic base like DIPEA or triethylamine.[12][13] These reagents activate the carboxylic acid (formed in situ if starting from the ester with a catalyst) or the ester itself, allowing the amidation to proceed under much milder conditions (0 °C to room temperature), thus minimizing SNAr.

  • Consider Lewis Acid Catalysis: Lewis acids like TiF₄ or Nb₂O₅ can activate the ester carbonyl, making it more electrophilic and facilitating the attack by the amine at lower temperatures.[14][15] This can be a highly effective strategy for promoting selective amidation.

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the amine. A large excess of the amine, especially at elevated temperatures, will increase the rate of the undesired SNAr reaction.

Troubleshooting Guide

Symptom / Observation Probable Cause(s) Recommended Solutions & Protocols
Reaction turns dark brown/black; insoluble material forms. Polymerization/Decomposition. The highly electron-deficient pyrazine ring can be unstable, especially under acidic conditions or high heat.[16]1. Run under Inert Atmosphere: Always conduct reactions under Nitrogen or Argon to prevent oxidative degradation.[17] 2. Lower Temperature: Reduce the reaction temperature. 3. pH Control: Avoid strongly acidic conditions if possible.
TLC/LC-MS shows a new major peak with M-14 mass. Ester Hydrolysis. The methyl group (-CH₃) is lost and replaced by a proton (-H), resulting in a mass difference of 14 Da (CH₂).1. Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents.[18] 2. Switch to Non-Aqueous Base: For base-mediated reactions, use K₃PO₄ or anhydrous CsF instead of aqueous bases. 3. Protocol: See Protocol 1: Anhydrous Suzuki-Miyaura Coupling.
LC-MS shows a peak with M+RNH-F mass (M + Amine - Fluorine). Nucleophilic Aromatic Substitution (SNAr). The nucleophile (e.g., an amine RNH₂) has displaced a fluorine atom.[8][9]1. Lower Reaction Temperature: SNAr often has a higher activation energy than the desired reaction. 2. Use Milder Base: If applicable, switch to a less nucleophilic base (e.g., DIPEA instead of DBU). 3. Activate the Ester: For amidations, use a coupling reagent to proceed at lower temperatures. See Protocol 2: Mild Amidation.
Low or no conversion of starting material. Insufficient Activation/Temperature. The reaction conditions are too mild.1. Screen Catalysts/Ligands: For cross-coupling, screen different palladium catalysts and phosphine ligands. Bulky, electron-rich ligands can improve catalytic activity.[11][19] 2. Increase Temperature Incrementally: Raise the temperature in 10-15 °C increments, monitoring for byproduct formation.
Product is difficult to purify from starting material. Incomplete Reaction. 1. Increase Reagent Equivalents: Slightly increase the equivalents of the coupling partner or activating reagent. 2. Extend Reaction Time: Monitor by TLC/LC-MS until starting material is consumed.

Key Experimental Protocols

Protocol 1: Optimized Anhydrous Suzuki-Miyaura Coupling

This protocol is designed to minimize ester hydrolysis while achieving efficient C-C bond formation.

Suzuki_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup A 1. Add Methyl 3,6-difluoropyrazine- 2-carboxylate & Arylboronic Acid to oven-dried flask. B 2. Add Anhydrous Base (e.g., K3PO4, 3 equiv). A->B C 3. Add Pd Catalyst & Ligand (e.g., Pd(OAc)2/SPhos). B->C D 4. Add Anhydrous Solvent (e.g., Dioxane) via syringe. C->D Degas (N2 sparge) E 5. Heat to 80-100 °C. Monitor by LC-MS. D->E F 6. Cool to RT. Dilute with EtOAc. E->F Upon Completion G 7. Filter through Celite®. F->G H 8. Wash with Water & Brine. G->H I 9. Dry (Na2SO4), concentrate, and purify by chromatography. H->I

Methodology:

  • To an oven-dried flask under an argon atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and anhydrous potassium phosphate (K₃PO₄, 3.0 equiv).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a suitable phosphine ligand (e.g., SPhos, 4 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-100 °C and monitor its progress by LC-MS every 1-2 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove inorganic salts and the catalyst.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Mild Amidation using HATU Coupling

This protocol favors amide bond formation over SNAr by proceeding at room temperature.

Amidation_Workflow cluster_activation Pre-activation cluster_coupling Coupling Reaction cluster_workup Workup & Purification A 1. Dissolve Methyl 3,6-difluoropyrazine- 2-carboxylate in Anhydrous DMF. B 2. Add LiOH (1.1 equiv) in H2O. Stir 1h at RT to form carboxylate in situ. A->B C 3. Add HATU (1.2 equiv) & DIPEA (3.0 equiv). Stir 15 min. B->C D 4. Add Amine (1.1 equiv) dropwise at 0 °C. C->D Cool to 0 °C E 5. Allow to warm to RT. Stir until completion (Monitor by TLC/LC-MS). D->E F 6. Quench with saturated NH4Cl (aq). E->F Upon Completion G 7. Extract with EtOAc (3x). F->G H 8. Wash combined organics with LiCl (aq), dry, and concentrate. G->H I 9. Purify by chromatography. H->I

Methodology:

  • In situ Hydrolysis: Dissolve this compound (1.0 equiv) in a minimal amount of THF or DMF. Add a solution of Lithium Hydroxide (LiOH, 1.1 equiv) in water and stir at room temperature for 1-2 hours until LC-MS confirms complete conversion to the carboxylate.

  • Activation: To the resulting carboxylate solution, add HATU (1.2 equiv) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Stir the mixture at room temperature for 15-20 minutes.

  • Coupling: Cool the mixture to 0 °C in an ice bath. Add the desired amine (1.1 equiv) dropwise.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir until the reaction is complete as determined by TLC or LC-MS (typically 2-12 hours).

  • Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate or dichloromethane (3x).

  • Wash the combined organic layers with 5% aqueous LiCl (to help remove residual DMF), dry over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography to yield the desired amide.

Storage and Handling

To ensure the long-term stability and reactivity of this compound, proper storage is critical.

Parameter Recommendation Rationale
Temperature Store at 2-8 °C. For long-term storage, -20 °C is preferable.[17]Low temperatures slow down potential decomposition pathways.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).[17]Prevents reaction with atmospheric moisture and oxygen.
Container Use an airtight, amber glass container.[17]Protects from moisture and light, which can catalyze degradation.

By understanding the underlying chemical principles and implementing these targeted strategies, you can effectively prevent the decomposition of this compound and achieve higher yields and purities in your synthetic endeavors.

References

Technical Support Center: Navigating Reactions with Methyl 3,6-difluoropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 3,6-difluoropyrazine-2-carboxylate. This guide is designed to provide in-depth, practical advice on work-up procedures and troubleshooting for reactions involving this versatile fluorinated building block. The inherent reactivity of the difluoropyrazine core, coupled with the presence of a methyl ester, presents unique challenges and opportunities in organic synthesis. This resource, presented in a question-and-answer format, aims to equip you with the knowledge to navigate these complexities with confidence.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and questions that may arise during the work-up and purification of reactions involving this compound.

Part 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

This compound is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the pyrazine ring and the two fluorine substituents.[1][2] The fluorine atoms serve as excellent leaving groups in this context.[1]

Question 1: I've performed an SNAr reaction with a primary amine and my TLC analysis shows a complex mixture. What are the likely side products and how can I simplify my work-up?

Answer:

When reacting this compound with a primary amine, several side reactions can lead to a complex mixture:

  • Disubstitution: The remaining fluorine atom on the pyrazine ring is still activated and can react with a second equivalent of the amine, leading to a disubstituted product.

  • Amide Formation: The amine nucleophile can potentially react with the methyl ester, especially at elevated temperatures, to form the corresponding amide.

  • Polysubstitution of the Amine: If the amine has more than one reactive N-H bond, it can be alkylated multiple times by the pyrazine electrophile.[3][4]

Troubleshooting and Work-up Strategy:

  • Reaction Monitoring: Careful monitoring by Thin Layer Chromatography (TLC) is crucial. Staining with a p-anisaldehyde solution can be effective for visualizing many nucleophilic compounds.[5] UV light is also a primary visualization technique for these aromatic compounds.[6]

  • Quenching: Upon reaction completion, cool the reaction mixture to room temperature. If an excess of the amine was used, a simple aqueous work-up is often sufficient. Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Aqueous Wash: To remove the excess amine and any amine hydrohalide salts formed, wash the organic layer with a dilute acid solution (e.g., 1 M HCl). Be cautious if your product contains acid-labile functional groups. Follow this with a wash with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, and finally with brine to remove bulk water.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Flash column chromatography on silica gel is the most common method for purifying the desired monosubstituted product. A gradient elution with a hexane/ethyl acetate system is a good starting point. The more polar disubstituted byproduct will typically have a lower Rf value.

Question 2: My SNAr reaction with an alcohol using a strong base like sodium hydride (NaH) is sluggish and gives a poor yield. What could be the problem and how should I approach the work-up?

Answer:

Several factors can contribute to a low-yielding SNAr reaction with an alcohol and NaH:

  • Incomplete Deprotonation: The alcohol may not be fully deprotonated by the NaH, leading to a low concentration of the active nucleophile (the alkoxide). Ensure the NaH is fresh and the reaction is performed under strictly anhydrous conditions.

  • Solvent Choice: While polar aprotic solvents like DMF and DMSO are common for SNAr reactions, they can have stability issues with NaH at elevated temperatures.[8][9] Consider using a less reactive solvent like THF.

  • Steric Hindrance: A bulky alcohol will be a less effective nucleophile.

Work-up Protocol for NaH Reactions:

  • Quenching Excess NaH: This is a critical safety step. Cool the reaction mixture in an ice bath. Slowly and carefully add a proton source to quench any unreacted NaH. Isopropanol is a good initial choice as it reacts less vigorously than water. Once the initial effervescence subsides, you can switch to a mixture of isopropanol and water, and finally just water.[10]

  • Extraction: After quenching, add more water to dissolve the inorganic salts and extract your product with an organic solvent (e.g., EtOAc).

  • Washing: Wash the organic layer with water and then brine.

  • Drying and Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by flash column chromatography.

Potential Issue Troubleshooting Suggestion Citation
Incomplete ReactionUse a slight excess of the alcohol and NaH. Ensure anhydrous conditions.[10]
Side Reactions with SolventConsider using THF instead of DMF or DMSO at high temperatures.[8][9]
Difficult PurificationIf the product is very polar, consider using a different stationary phase like alumina or a modified silica gel.[11]
Part 2: Hydrolysis of the Methyl Ester

The conversion of the methyl ester to the corresponding carboxylic acid is a common transformation.

Question 3: I am trying to hydrolyze the methyl ester of a substituted 3-fluoro-6-aminopyrazine-2-carboxylate to the carboxylic acid using lithium hydroxide (LiOH), but the reaction is not going to completion. How can I improve this and what is the proper work-up?

Answer:

Incomplete hydrolysis can be due to several factors:

  • Insufficient Base: Ensure you are using a sufficient molar excess of the base (LiOH is a good choice for this transformation).[12]

  • Reaction Time and Temperature: The hydrolysis of sterically hindered or electron-rich esters may require longer reaction times or gentle heating.

  • Solvent: A co-solvent like methanol or THF may be needed to ensure the solubility of the starting material in the aqueous base.

Work-up Protocol for Ester Hydrolysis:

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC. The carboxylic acid product will likely have a much lower Rf and may streak on the TLC plate.

  • Acidification: After the reaction is complete, cool the mixture in an ice bath and carefully acidify with a dilute acid (e.g., 1 M HCl) to a pH of about 2-3.[13] This will protonate the carboxylate to form the desired carboxylic acid, which may precipitate out of the aqueous solution.

  • Isolation:

    • If a precipitate forms: Collect the solid by filtration, wash it with cold water, and dry it under vacuum.

    • If no precipitate forms (or for complete recovery): Extract the aqueous layer multiple times with an organic solvent in which the carboxylic acid is soluble (e.g., ethyl acetate).

  • Drying and Concentration: Combine the organic extracts, dry over Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude carboxylic acid can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Experimental Workflow Visualizations

To further clarify the work-up procedures, the following diagrams illustrate the key steps.

sn_ar_workup cluster_reaction S-N-Ar Reaction cluster_workup Aqueous Work-up cluster_purification Purification start Completed Reaction Mixture quench Quench (e.g., with water) start->quench 1. extract Extract with Organic Solvent (e.g., EtOAc) quench->extract 2. wash_acid Wash with Dilute Acid (e.g., 1M HCl) extract->wash_acid 3. wash_base Wash with NaHCO3 (aq) wash_acid->wash_base 4. wash_brine Wash with Brine wash_base->wash_brine 5. dry Dry over Na2SO4 wash_brine->dry 6. concentrate Concentrate in vacuo dry->concentrate 7. purify Flash Column Chromatography concentrate->purify 8. end Pure Product purify->end

General SNAr Work-up Workflow

hydrolysis_workup cluster_reaction Ester Hydrolysis cluster_workup Acidification & Isolation cluster_purification Purification start Completed Reaction Mixture (aqueous base) acidify Cool and Acidify (e.g., with 1M HCl to pH 2-3) start->acidify 1. isolate Precipitate? acidify->isolate 2. filter Filter and Dry Solid isolate->filter Yes extract Extract with Organic Solvent isolate->extract No end Pure Carboxylic Acid filter->end recrystallize Recrystallization extract->recrystallize 3. recrystallize->end

Ester Hydrolysis Work-up Workflow

References

Validation & Comparative

A Comparative Guide to Analytical Method Validation for the Quantification of Methyl 3,6-difluoropyrazine-2-carboxylate: HPLC vs. UPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust quantification of pharmaceutical intermediates is a cornerstone of a successful development program. The reliability of analytical data underpins critical decisions, from process optimization to regulatory submission. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) for the analytical method validation of Methyl 3,6-difluoropyrazine-2-carboxylate, a key building block in modern medicinal chemistry.

This document moves beyond a simple recitation of validation parameters. It delves into the causality behind experimental design, offering insights honed from years of experience in bringing robust analytical methods from the bench to routine quality control. Every protocol described herein is designed as a self-validating system, grounded in the principles of scientific integrity and regulatory expectations.

The Analytical Challenge: this compound

This compound is a heterocyclic aromatic compound. Its polarity, potential for interacting with column stationary phases, and the need to resolve it from potential process-related impurities and degradants present a typical, yet important, analytical challenge. The choice of analytical technology is pivotal, impacting not only the quality of the data but also laboratory throughput and operational efficiency. We will explore the validation of two distinct chromatographic approaches to illustrate these trade-offs.

Foundational Principles of Method Validation

The objective of analytical method validation is to provide documented evidence that a method is fit for its intended purpose.[1][2] This is not merely a checklist exercise but a scientific investigation into a method's performance characteristics. Our approach is anchored to the globally recognized International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures".[3]

The core parameters we will assess for both HPLC and UPLC methods are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity & Range: The ability to produce results directly proportional to the concentration of the analyte within a defined concentration range.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes Repeatability (intra-assay precision) and Intermediate Precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Below is a logical workflow illustrating the relationship between these essential validation parameters.

G cluster_0 Method Development cluster_1 Core Validation Parameters cluster_2 Method Reliability Dev Method Optimization (Column, Mobile Phase, etc.) Specificity Specificity (Peak Purity, Resolution) Dev->Specificity Initial Assessment Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Linearity->Precision Robustness Robustness Linearity->Robustness Defines Operational Limits LOD_LOQ LOD & LOQ Accuracy->LOD_LOQ Accuracy->Robustness Defines Operational Limits Precision->LOD_LOQ Precision->Robustness Defines Operational Limits LOD_LOQ->Robustness Defines Operational Limits Suitability System Suitability (Routine Check) Robustness->Suitability Sets Criteria For

Caption: Logical workflow for analytical method validation.

Comparison Scenario: HPLC vs. UPLC Method Validation

We will now detail the validation protocols and comparative performance data for two hypothetical, yet scientifically plausible, methods for quantifying this compound.

The Workhorse: A Validated HPLC Method

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique in the pharmaceutical industry.[4] Its reliability and versatility make it a staple in quality control laboratories.

  • Instrument: Standard HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size. The larger particle size is characteristic of traditional HPLC and results in lower backpressure.[5]

  • Mobile Phase: 60:40 (v/v) Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

  • Standard & Sample Diluent: Mobile Phase.

The following table summarizes the experimental outcomes for the validation of the HPLC method, with acceptance criteria derived from standard industry practices and ICH guidelines.

Parameter Methodology Hypothetical Result Acceptance Criteria
Specificity Forced degradation (acid, base, peroxide, heat, light). Peak purity analysis.No interference at the analyte's retention time. Peak purity index > 0.999.No co-elution. Peak is spectrally pure.
Linearity Five concentrations from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).Correlation Coefficient (r²) = 0.9992r² ≥ 0.999
Range Derived from Linearity, Accuracy, and Precision studies.50 - 150 µg/mLMethod is linear, accurate, and precise across the range.
Accuracy Spiked placebo at three levels (80%, 100%, 120%) in triplicate.Mean Recovery = 99.5%98.0% - 102.0% Recovery
Precision (Repeatability) Six replicate preparations of a single sample at 100% concentration.RSD = 0.85%RSD ≤ 1.0%
Precision (Intermediate) Analysis on a different day by a different analyst.RSD = 1.10%RSD ≤ 2.0%
LOD Based on Signal-to-Noise ratio (S/N) of 3:1.0.5 µg/mLS/N ≥ 3
LOQ Based on Signal-to-Noise ratio (S/N) of 10:1.1.5 µg/mLS/N ≥ 10 and acceptable precision/accuracy.
Robustness Varied flow rate (±0.1 mL/min), mobile phase composition (±2%), and column temperature (±2 °C).System suitability parameters met. Results within ±2% of nominal.System suitability passes. Results are not significantly affected.
The High-Performer: A Validated UPLC Method

Ultra-High-Performance Liquid Chromatography (UPLC) utilizes columns with sub-2 µm particles, operating at higher pressures to achieve faster analysis times and improved resolution and sensitivity.[5][6]

  • Instrument: UPLC system capable of handling high backpressures, with a binary pump, autosampler, column manager, and tunable UV detector.

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size. The smaller particle size is the key to UPLC's enhanced performance.

  • Mobile Phase: 60:40 (v/v) Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0).

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 2 µL.

  • Standard & Sample Diluent: Mobile Phase.

The UPLC method was validated using the same parameters and acceptance criteria. The results highlight the performance gains offered by this technology.

Parameter Methodology Hypothetical Result Acceptance Criteria
Specificity Forced degradation (acid, base, peroxide, heat, light). Peak purity analysis.No interference. Improved resolution of degradant peaks. Peak purity index > 0.999.No co-elution. Peak is spectrally pure.
Linearity Five concentrations from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).Correlation Coefficient (r²) = 0.9998r² ≥ 0.999
Range Derived from Linearity, Accuracy, and Precision studies.50 - 150 µg/mLMethod is linear, accurate, and precise across the range.
Accuracy Spiked placebo at three levels (80%, 100%, 120%) in triplicate.Mean Recovery = 100.2%98.0% - 102.0% Recovery
Precision (Repeatability) Six replicate preparations of a single sample at 100% concentration.RSD = 0.45%RSD ≤ 1.0%
Precision (Intermediate) Analysis on a different day by a different analyst.RSD = 0.65%RSD ≤ 2.0%
LOD Based on Signal-to-Noise ratio (S/N) of 3:1.0.1 µg/mLS/N ≥ 3
LOQ Based on Signal-to-Noise ratio (S/N) of 10:1.0.3 µg/mLS/N ≥ 10 and acceptable precision/accuracy.
Robustness Varied flow rate (±0.05 mL/min), mobile phase composition (±2%), and column temperature (±2 °C).System suitability parameters met. Results within ±1.5% of nominal.System suitability passes. Results are not significantly affected.

Head-to-Head Performance Comparison

The validation data clearly illustrates the distinct advantages of each technique.

Caption: Performance comparison of HPLC and UPLC methods.

  • Speed and Throughput: The most dramatic difference is the analysis time. The UPLC method is approximately five times faster than the HPLC method (2 minutes vs. 10 minutes). This translates directly to higher sample throughput, a critical advantage in production and high-volume research environments.[5]

  • Sensitivity: The UPLC method demonstrates a five-fold improvement in the Limit of Quantification (0.3 µg/mL vs. 1.5 µg/mL). This is a result of the sharper, more concentrated peaks produced by the smaller particle size columns, which lead to a better signal-to-noise ratio.[6] This enhanced sensitivity is crucial for impurity profiling and low-level quantification.

  • Solvent Consumption: With a lower flow rate and shorter run time, the UPLC method consumes significantly less solvent per analysis (~1 mL vs. ~10 mL). This not only reduces direct purchasing costs but also aligns with green chemistry initiatives by minimizing waste disposal.

  • Precision and Accuracy: While both methods meet the acceptance criteria, the UPLC method shows superior precision with lower Relative Standard Deviation (RSD) values. This indicates a higher degree of consistency and reliability in the data generated.

  • Resolution: Although not quantified in the tables, the UPLC method's smaller particles and higher efficiency provide superior resolving power. This is particularly evident in specificity studies, where it can better separate the main analyte peak from closely eluting impurities or degradants.

Conclusion and Recommendation

Both the traditional HPLC and the modern UPLC methods can be successfully validated for the quantification of this compound, providing accurate and reliable data suitable for regulatory scrutiny. The choice between them is not one of right versus wrong, but rather a strategic decision based on the specific needs of the laboratory and the phase of drug development.

  • The HPLC method represents a robust, reliable, and cost-effective solution. It is perfectly suitable for laboratories where throughput is not the primary constraint or where initial instrument investment is a key consideration. Its established presence means methods are often easily transferable.

  • The UPLC method is the superior choice for high-throughput environments, such as late-stage development, quality control, and contract research organizations. The significant gains in speed, sensitivity, and operational efficiency, coupled with reduced solvent consumption, provide a compelling return on investment. The enhanced resolution also offers a greater degree of confidence in the analytical data, particularly when dealing with complex samples or low-level impurities.

For the development of a modern, efficient, and sensitive analytical procedure for this compound, the UPLC approach is strongly recommended. Its performance advantages facilitate faster decision-making, reduce operational costs, and provide a higher level of analytical detail, ultimately contributing to a more efficient and robust drug development lifecycle.

References

A Comparative Guide to the Analysis of Methyl 3,6-difluoropyrazine-2-carboxylate: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The robust and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount in drug development. Methyl 3,6-difluoropyrazine-2-carboxylate, a key building block in modern pharmaceuticals, presents unique analytical challenges due to its fluorinated heterocyclic structure. This guide provides an in-depth, comparative analysis of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the characterization of this compound.

We will explore detailed experimental protocols for each methodology, supported by a discussion of the underlying scientific principles that guide parameter selection. While both techniques are powerful, this guide demonstrates that HPLC is the more direct, robust, and suitable method for routine analysis and quality control of this compound. In contrast, GC-MS, while offering high sensitivity, requires a crucial derivatization step to overcome the compound's inherent low volatility, adding complexity to the workflow. This guide serves as a practical resource for researchers, analytical chemists, and drug development professionals to select the optimal analytical strategy for their specific needs.

Introduction: The Analytical Challenge of a Fluorinated Heterocycle

This compound is a member of the pyrazine class of N-heterocyclic compounds. The introduction of fluorine atoms into such scaffolds is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and target binding affinity.[1] However, these same features create distinct analytical considerations.

Physicochemical Properties of this compound:

  • Structure: A pyrazine ring substituted with two fluorine atoms and a methyl ester group.

  • Polarity: Moderately polar due to the nitrogen atoms and the ester functional group.

  • Volatility: Limited volatility due to its molecular weight and polarity. It is not a naturally gaseous compound.

  • Thermal Stability: The ester group can be susceptible to thermal degradation at the high temperatures often used in GC inlets.[2]

The primary analytical decision point hinges on the compound's volatility and thermal stability.[3][4] Techniques that require vaporization, such as GC, must be carefully optimized to prevent sample degradation, whereas liquid-phase techniques like HPLC can analyze the compound in its native state.

High-Performance Liquid Chromatography (HPLC): The Direct Approach

HPLC is exceptionally well-suited for analyzing non-volatile, polar, and thermally unstable compounds, making it a workhorse in the pharmaceutical industry.[3][4] For this compound, HPLC offers a direct and robust method of analysis without the need for chemical modification.

Principle of Separation

In reversed-phase HPLC (RP-HPLC), the analyte is dissolved in a liquid mobile phase and pumped through a column containing a non-polar stationary phase (e.g., C18). Separation occurs based on the analyte's differential partitioning between the two phases. More polar compounds elute earlier, while less polar compounds are retained longer by the stationary phase.

Optimized HPLC-UV Experimental Protocol

This protocol is designed for the accurate quantification and purity assessment of the target analyte.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column Selection:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Rationale: The C18 stationary phase provides sufficient hydrophobic interaction to retain the moderately polar analyte, ensuring good separation from polar impurities (like hydrolysis products) and non-polar contaminants.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: Acetonitrile (MeCN).

    • Rationale: Formic acid is used to control the pH and ensure good peak shape by suppressing the ionization of any potential acidic impurities. Acetonitrile is a common organic modifier that provides good elution strength for this class of compounds.[5][6]

  • Chromatographic Conditions:

    • Elution Mode: Gradient elution.

    • Gradient Program: 30% B to 80% B over 15 minutes, hold at 80% B for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Rationale: A gradient is employed to ensure a reasonable run time while providing excellent resolution between the main peak and any potential impurities that may have different polarities. A controlled column temperature ensures run-to-run reproducibility of retention times.

  • Detection:

    • Wavelength: 275 nm.

    • Rationale: The pyrazine ring contains a chromophore that absorbs strongly in the UV region. 275 nm is a typical wavelength for detecting pyrazine derivatives and provides good sensitivity.[6]

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC System cluster_data Data Processing prep Dissolve Sample in Mobile Phase Diluent inject Inject Sample (10 µL) prep->inject column Separation on C18 Column (30 °C) inject->column pump Mobile Phase Delivery (Gradient Pump) pump->column detect UV Detection (275 nm) column->detect process Chromatogram Generation & Peak Integration detect->process quant Quantification & Reporting process->quant

Caption: Workflow for the direct analysis of this compound by HPLC-UV.

Expected Performance
ParameterExpected ValueRationale
Retention Time (tR) ~8-10 minWell-retained beyond the solvent front, indicating effective interaction with the stationary phase.
Resolution (Rs) > 2.0Baseline separation from any adjacent impurity peaks.
Limit of Detection (LOD) 0.01 µg/mLHigh sensitivity suitable for impurity profiling.
Limit of Quantitation (LOQ) 0.03 µg/mLSufficient for accurate measurement of trace levels.
Linearity (R²) > 0.999Excellent correlation for quantitative analysis over a defined concentration range.

Gas Chromatography-Mass Spectrometry (GC-MS): An Indirect, Derivatization-Reliant Method

GC-MS is a powerhouse for analyzing volatile and thermally stable compounds, offering unparalleled separation efficiency and definitive identification through mass spectrometry.[7][8] However, for compounds like this compound, direct analysis is problematic. The compound's polarity and limited volatility necessitate chemical derivatization to make it suitable for GC analysis.[9][10]

The Critical Need for Derivatization

Direct injection of the analyte into a hot GC inlet can lead to several issues:

  • Poor Volatility: The compound may not vaporize efficiently, resulting in broad, tailing peaks.

  • Thermal Degradation: The ester functional group can decompose at high temperatures, leading to inaccurate quantification and the appearance of artifact peaks.[2]

  • Column Adsorption: Active sites on the GC column can interact with the polar parts of the molecule, causing peak tailing and sample loss.[9]

To overcome these challenges, a derivatization reaction is performed to convert the analyte into a more volatile and thermally stable analogue. Silylation is a common and effective method for this purpose.[11]

Optimized GC-MS Experimental Protocol (with Silylation)

Part A: Derivatization Protocol

  • Sample Preparation: Accurately weigh ~1 mg of the sample into a 2 mL autosampler vial.

  • Solvent Addition: Add 500 µL of a suitable anhydrous solvent (e.g., Pyridine or Acetonitrile).

  • Reagent Addition: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Rationale: BSTFA is a powerful silylating agent that replaces active hydrogens (though in this molecule, it primarily enhances volatility and thermal stability of the ester) with a trimethylsilyl (TMS) group. TMCS acts as a catalyst.[11] This process effectively masks the polarity of the ester group, increasing volatility.[9][12]

  • Reaction: Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block.

  • Analysis: Cool to room temperature before placing the vial in the GC-MS autosampler for injection.

Part B: GC-MS Method

  • Instrumentation: A standard GC system coupled to a Mass Spectrometer (e.g., a single quadrupole).

  • Column Selection:

    • Column: DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Rationale: This is a low-polarity, general-purpose column that provides excellent separation for a wide range of derivatized compounds.

  • GC Conditions:

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (50:1 ratio).

    • Oven Program:

      • Initial Temp: 100 °C, hold for 1 min.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

    • Rationale: The temperature program allows for the separation of the derivatized analyte from solvent and reagent peaks while ensuring it elutes in a reasonable time with a sharp peak shape.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 50-550 m/z.

    • Source Temperature: 230 °C.

    • Rationale: EI provides reproducible fragmentation patterns that can be used for structural confirmation and library matching.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS System cluster_data Data Processing prep Dissolve Sample in Anhydrous Solvent derivatize Add BSTFA Reagent & Heat (70°C, 30 min) prep->derivatize inject Inject Derivatized Sample (Split Mode) derivatize->inject column Separation on DB-5ms Column (Temp Program) inject->column detect EI Mass Spectrometry (m/z 50-550) column->detect process TIC Generation & Mass Spectrum Extraction detect->process quant Identification & Quantification process->quant

Caption: Workflow for GC-MS analysis, highlighting the mandatory derivatization step.

Expected Performance
ParameterExpected ValueRationale
Retention Time (tR) ~12-15 minDependent on the temperature program and the properties of the TMS derivative.
Identification High ConfidenceMass spectrum provides a molecular fingerprint for definitive identification.
Limit of Detection (LOD) 0.05 ng/mL (in SIM mode)Potentially higher sensitivity than HPLC-UV, especially in Selected Ion Monitoring (SIM) mode.
Limit of Quantitation (LOQ) 0.15 ng/mL (in SIM mode)Excellent for trace-level analysis.
Linearity (R²) > 0.995Good linearity, but can be affected by the efficiency and reproducibility of the derivatization step.

Head-to-Head Comparison: HPLC vs. GC-MS

FeatureHPLC-UVGC-MSWinner for this Analyte
Sample Preparation Simple dissolutionComplex: Requires anhydrous conditions and a chemical derivatization step.[13]HPLC
Direct Analysis Yes, analyzes the compound in its native form.No, analyzes a chemical derivative of the compound.HPLC
Robustness High. Fewer steps reduce potential for error.Moderate. Derivatization efficiency can be a source of variability.HPLC
Analysis Speed Run time ~20 min.Run time ~20 min, but sample prep adds >30 min.HPLC (for overall throughput)
Sensitivity Very good (µg/mL range). Can be enhanced with MS detection (LC-MS).Excellent (ng/mL range), especially with SIM mode.[14]GC-MS
Selectivity/ID Good (based on retention time and UV spectrum).Excellent. Mass spectrum provides definitive structural information.[3]GC-MS
Cost per Analysis Higher due to significant solvent consumption.[4]Lower, as it primarily uses carrier gas.[4] Reagent costs are a factor.GC-MS
Compound Suitability Ideal for non-volatile and thermally labile compounds.[8]Requires volatile and thermally stable compounds (or their derivatives).[15]HPLC

Conclusion and Recommendations

For the analysis of this compound, the choice between HPLC and GC-MS is a classic case of direct versus indirect analysis.

HPLC is the unequivocally superior technique for routine quality control, purity analysis, and quantitative assays of this compound. Its major advantages are:

  • Simplicity and Robustness: The direct "dissolve and inject" approach minimizes sample preparation steps, reducing the potential for human error and improving reproducibility.

  • Analyte Integrity: The analysis is performed at ambient or slightly elevated temperatures, eliminating the risk of thermal degradation and ensuring that the results reflect the true composition of the sample.

GC-MS serves as a powerful complementary technique, best reserved for specific applications:

  • Structural Confirmation: The detailed mass spectrum generated by GC-MS is invaluable for definitive identification, especially for confirming the identity of unknown impurities or in reference standard characterization.

  • Trace Analysis: When the absolute lowest detection limits are required, the sensitivity of GC-MS (especially in SIM mode) can surpass that of standard HPLC-UV.

Recommendation for Professionals:

  • For Process Chemistry and QC Labs: Implement an HPLC-UV method as the primary analytical tool for batch release, stability testing, and impurity profiling.

  • For R&D and Structural Elucidation: Utilize GC-MS as a secondary, confirmatory technique to verify the structure of the main component and identify unknown trace impurities, accepting the additional workflow complexity of derivatization.

By understanding the inherent strengths and limitations of each technique in the context of the analyte's specific physicochemical properties, researchers can confidently select the most appropriate, efficient, and reliable method for their analytical objectives.

References

The Strategic Advantage of Fluorinated Heterocycles: A Comparative Guide to Methyl 3,6-difluoropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone for innovation. The unique properties of fluorine—its high electronegativity, small size, and the strength of the carbon-fluorine bond—offer medicinal chemists a powerful tool to fine-tune the metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[1][2] Among the vast arsenal of fluorinated compounds, heteroaromatic building blocks are of particular importance due to their prevalence in pharmaceutical agents.[3]

This guide provides an in-depth comparison of Methyl 3,6-difluoropyrazine-2-carboxylate, a highly activated and versatile building block, with other key fluorinated heteroaromatic alternatives. We will delve into a comparative analysis of their physicochemical properties, reactivity in key synthetic transformations, and synthetic accessibility, supported by experimental insights and protocols. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in the selection of fluorinated building blocks for their specific applications.

Unveiling this compound: A Highly Reactive Scaffold

This compound (CAS: 356783-26-1) is a six-membered heteroaromatic compound featuring a pyrazine core, two fluorine substituents, and a methyl ester group. The pyrazine ring system itself is a common motif in pharmaceuticals, and the addition of two strongly electron-withdrawing fluorine atoms renders the aromatic ring highly electron-deficient.[2] This electronic feature is the primary driver of its exceptional reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. The methyl ester at the 2-position further modulates the reactivity of the adjacent fluorine atom and provides a handle for further synthetic modifications.

The Alternatives: A Look at Other Fluorinated Heteroaromatic Building Blocks

For a comprehensive comparison, we have selected two alternative fluorinated building blocks that represent different heteroaromatic systems:

  • Methyl 2,5-difluoronicotinate (Pyridine derivative) : This building block features a pyridine ring, which is another privileged scaffold in medicinal chemistry. The presence of two fluorine atoms and a methyl ester group allows for a direct comparison of the influence of the different heteroaromatic cores (pyrazine vs. pyridine) on reactivity and properties.

  • 2,4-Difluoropyrimidine (Pyrimidine derivative) : The pyrimidine core is a fundamental component of nucleobases and is found in numerous therapeutic agents.[1] This smaller, difluorinated building block provides a different substitution pattern and electronic distribution for comparison.

Comparative Analysis: Properties, Reactivity, and Synthesis

Physicochemical Properties: A Data-Driven Comparison
CompoundPredicted XlogPPredicted pKa (most basic nitrogen)
This compound0.8[2]~ -5.0 (highly deactivated)
Methyl 2,5-difluoronicotinate1.5~ -2.0 (deactivated)
2,4-Difluoropyrimidine0.755[1]~ -2.5 (deactivated)

The predicted XlogP values suggest that all three building blocks possess moderate lipophilicity, a desirable trait for many drug candidates. The pyrazine and pyrimidine derivatives are predicted to be less lipophilic than the pyridine analogue.

The pKa values of the ring nitrogens are significantly lowered by the presence of the electron-withdrawing fluorine atoms and the carboxylate group, rendering them very weak bases. This can be advantageous in drug design to avoid unwanted interactions with biological targets or to improve oral bioavailability. The pyrazine derivative is predicted to be the least basic due to the presence of two nitrogen atoms in a 1,4-relationship, both of which are strongly influenced by the fluorine substituents.

Reactivity and Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

The primary utility of these fluorinated building blocks lies in their high reactivity towards nucleophiles via the SNAr mechanism. The electron-deficient nature of the heteroaromatic ring, amplified by the fluorine atoms, facilitates the attack of a nucleophile, leading to the displacement of a fluoride ion.

G cluster_0 Step 1: Nucleophilic Attack (Rate-Determining) cluster_1 Step 2: Fluoride Elimination (Fast) A Fluorinated Heterocycle B Meisenheimer Complex (Resonance Stabilized) A->B + Nu- C Substituted Product B->C - F- Nu Nucleophile (Nu-) F Fluoride (F-)

Reactivity Comparison:

  • This compound : This is expected to be the most reactive of the three. The pyrazine core is inherently more electron-deficient than pyridine. The two fluorine atoms, further activated by the adjacent nitrogen atoms and the methyl ester, create two highly electrophilic centers.

  • 2,4-Difluoropyrimidine : Also highly reactive due to the pyrimidine core and two activating fluorine atoms. The relative positions of the nitrogens and fluorines will dictate the precise reactivity of each site.

  • Methyl 2,5-difluoronicotinate : While still reactive, the pyridine ring is generally less electron-deficient than pyrazine and pyrimidine. The fluorine at the 2-position is activated by the ring nitrogen, while the fluorine at the 5-position is less activated.

Regioselectivity:

The presence of multiple reactive sites in these building blocks introduces the challenge and opportunity of regioselective functionalization.

  • This compound : This molecule has two non-equivalent fluorine atoms. The fluorine at the 6-position is flanked by two nitrogen atoms, making it a highly electrophilic site. The fluorine at the 3-position is adjacent to the methyl ester, which can also influence its reactivity. Studies on related 3,5-dichloropyrazines suggest that an electron-withdrawing group at the 2-position directs nucleophilic attack to the 5-position (para).[4] By analogy, we can predict that the fluorine at the 6-position of this compound will be the more reactive site for many nucleophiles.

  • Methyl 2,5-difluoronicotinate : The fluorine at the 2-position is expected to be more reactive towards nucleophiles due to its proximity to the activating ring nitrogen.

  • 2,4-Difluoropyrimidine : In 2,4-dihalopyrimidines, the C4 position is generally more susceptible to nucleophilic attack. However, the regioselectivity can be influenced by the nature of the nucleophile and the reaction conditions.[5][6]

G cluster_0 This compound cluster_1 Methyl 2,5-difluoronicotinate cluster_2 2,4-Difluoropyrimidine A F at C6 is likely more reactive B F at C2 is likely more reactive C F at C4 is generally more reactive Nu Nu- Nu->A Nu->B Nu->C

Synthetic Accessibility

The ease of synthesis of a building block is a crucial factor for its practical application in large-scale production.

G cluster_0 This compound cluster_1 Methyl 2,5-difluoronicotinate cluster_2 2,4-Difluoropyrimidine A1 3-Aminopyrazine-2-carboxylic acid methyl ester A2 Diazotization & Fluorination A1->A2 A3 Methyl 3-fluoropyrazine-2-carboxylate A2->A3 A4 Direct Fluorination A3->A4 A5 Final Product A4->A5 B1 2,5-Dichloronicotinic acid B2 Halex Reaction B1->B2 B3 2,5-Difluoronicotinic acid B2->B3 B4 Esterification B3->B4 B5 Final Product B4->B5 C1 Uracil C2 Chlorination (e.g., POCl3) C1->C2 C3 2,4-Dichloropyrimidine C2->C3 C4 Halex Reaction C3->C4 C5 Final Product C4->C5

  • This compound : A plausible synthesis could start from 3-aminopyrazine-2-carboxylic acid methyl ester, proceeding through diazotization followed by a Balz-Schiemann or related fluorination reaction to install the first fluorine. A subsequent direct fluorination step would yield the final product. A patent describes a multi-step synthesis of the related 6-fluoro-3-hydroxypyrazine-2-carboxylic acid from 3-aminopyrazine-2-carboxylic acid methyl ester.[7]

  • Methyl 2,5-difluoronicotinate : This can be synthesized from the corresponding 2,5-dichloronicotinic acid via a halogen exchange (Halex) reaction using a fluoride source like KF, followed by esterification.

  • 2,4-Difluoropyrimidine : This is typically prepared from the readily available uracil. Chlorination with an agent like phosphorus oxychloride (POCl₃) yields 2,4-dichloropyrimidine, which can then undergo a Halex reaction to give the difluoro-derivative.

Applications in Drug Discovery

Fluorinated pyrazines, pyridines, and pyrimidines are integral components of numerous marketed drugs and clinical candidates. The building blocks discussed in this guide serve as valuable starting materials for the synthesis of complex molecules with potential therapeutic applications in areas such as oncology, infectious diseases, and neurology.[3] The ability to selectively introduce nucleophiles onto these scaffolds allows for the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies.

Experimental Protocols: A Practical Guide to SNAr

The following protocols provide a general framework for performing SNAr reactions with these types of fluorinated building blocks. Optimization of reaction conditions (solvent, base, temperature, and reaction time) is often necessary for specific substrates.

Representative Protocol for SNAr with an Amine Nucleophile:

  • To a solution of the fluorinated heteroaromatic building block (1.0 equiv) in a suitable aprotic solvent (e.g., DMSO, DMF, or NMP), add the amine nucleophile (1.0-1.2 equiv).

  • Add a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate, 1.5-2.0 equiv).

  • Stir the reaction mixture at room temperature or heat as required (e.g., 80-120 °C).

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

This compound stands out as a highly activated and versatile building block for the synthesis of complex, fluorinated molecules. Its exceptional reactivity in SNAr reactions, driven by the electron-deficient pyrazine core and two fluorine substituents, makes it a valuable tool for medicinal chemists. When compared to other fluorinated heteroaromatic building blocks like Methyl 2,5-difluoronicotinate and 2,4-Difluoropyrimidine, it offers a unique combination of high reactivity and a scaffold with distinct electronic and steric properties. The choice of building block will ultimately depend on the specific synthetic target and the desired physicochemical properties of the final molecule. A thorough understanding of the comparative reactivity and regioselectivity of these building blocks, as outlined in this guide, is essential for the rational design and efficient synthesis of the next generation of pharmaceuticals and advanced materials.

References

A Comprehensive Guide to the Validation of Methyl 3,6-difluoropyrazine-2-carboxylate as a Chemical Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. This integrity hinges on the quality of the reference standards used for the identification, purity assessment, and potency determination of active pharmaceutical ingredients (APIs) and drug products. A reference standard is a highly purified and well-characterized substance used as a benchmark for these critical measurements.[1][2][3] This guide provides an in-depth, technically grounded framework for the comprehensive validation of Methyl 3,6-difluoropyrazine-2-carboxylate, a key intermediate in modern synthetic chemistry, for its use as a certified reference standard.

The methodologies described herein are rooted in principles outlined by major pharmacopeias and regulatory bodies like the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[1][4] Our objective is to not only provide protocols but to elucidate the scientific rationale behind each step, ensuring a self-validating and trustworthy process for researchers, scientists, and drug development professionals.

The Candidate: Physicochemical Profile

Before embarking on a validation program, a thorough understanding of the candidate material's basic properties is essential. This compound is a heterocyclic compound with increasing relevance in medicinal chemistry.

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 356783-26-1[5]
Molecular Formula C₆H₄F₂N₂O₂[5]
Molecular Weight 174.11 g/mol [5]
Appearance White to off-white solid (typical)N/A
Intended Use Reference standard for identification and assay of related substances.[1]
The Validation Master Workflow

The qualification of a reference standard is a multi-step, systematic process. It begins with the unequivocal confirmation of the material's identity and culminates in the assignment of its purity or potency, along with established stability. The following workflow provides a high-level overview of this critical path.

Reference_Standard_Validation_Workflow cluster_0 Phase 1: Characterization & Identification cluster_1 Phase 2: Purity & Assay cluster_2 Phase 3: Stability & Certification Candidate Candidate Material Received Identity Identity Confirmation (MS, NMR, FTIR) Candidate->Identity PhysChem Physicochemical Properties (Appearance, Solubility) Identity->PhysChem Purity Chromatographic Purity (HPLC/UPLC) PhysChem->Purity Assay Mass Balance Assay Calculation Purity->Assay Water Water Content (Karl Fischer) Water->Assay ResidualSolvents Residual Solvents (GC-HS) ResidualSolvents->Assay NonVolatile Non-Volatile Residue (TGA) NonVolatile->Assay Stability ICH Stability Study (Long-Term & Accelerated) Assay->Stability Certification Certification & Documentation (Certificate of Analysis) Stability->Certification

Caption: High-level workflow for reference standard validation.

Part I: Unequivocal Identity Confirmation

The first and most fundamental requirement is to prove that the candidate material is, without a doubt, this compound. This is achieved by using a combination of orthogonal analytical techniques that probe different aspects of the molecular structure.

  • Mass Spectrometry (MS): This technique provides the molecular weight of the compound, offering a primary confirmation of its elemental composition. High-resolution mass spectrometry (HRMS) is preferred for its ability to provide a highly accurate mass measurement, which can be used to confirm the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for structural elucidation. For this specific molecule, ¹H NMR will confirm the presence and environment of the methyl and aromatic protons, ¹³C NMR will identify all unique carbon atoms, and ¹⁹F NMR is crucial for confirming the presence and positions of the two fluorine atoms on the pyrazine ring.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides a molecular "fingerprint" by identifying the functional groups present. Key expected absorbances would include C=O stretching for the ester, C-F stretching, and characteristic aromatic ring vibrations.

  • Solvent Selection: Choose a suitable deuterated solvent in which the analyte is soluble (e.g., Chloroform-d, DMSO-d₆). The choice depends on the compound's polarity.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound candidate material.

  • Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Homogenization: Cap the NMR tube and gently vortex or invert until the sample is completely dissolved. A brief sonication may be used if necessary.

  • Analysis: Insert the NMR tube into the spectrometer and acquire ¹H, ¹³C, and ¹⁹F NMR spectra according to standard instrument parameters. The resulting spectra must be consistent with the proposed structure of this compound.

Part II: Purity Assessment and Impurity Profiling

For a reference standard, "highly purified" is the expectation.[6] Purity determination is not a single measurement but a composite assessment. The primary tool for assessing organic impurities is high-performance liquid chromatography (HPLC), valued for its high resolution and sensitivity.

Causality in Method Development: The choice of a reverse-phase HPLC method is logical for a molecule of intermediate polarity like this one. A C18 column provides a versatile stationary phase, while a mobile phase gradient of water and a polar organic solvent (like acetonitrile or methanol) allows for the effective separation of the main component from potential impurities, which may arise from the synthesis, such as regioisomers or unreacted starting materials.[7] UV detection is suitable due to the presence of the chromophoric pyrazine ring system.

  • System Preparation:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size (or equivalent).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 5 µL.

  • Gradient Elution:

    • Time 0-2 min: 5% B

    • Time 2-15 min: Linear gradient from 5% to 95% B

    • Time 15-18 min: Hold at 95% B

    • Time 18-18.1 min: Linear gradient from 95% to 5% B

    • Time 18.1-22 min: Hold at 5% B (equilibration)

  • Sample Preparation: Prepare a solution of this compound in a 50:50 mixture of water and acetonitrile at a concentration of approximately 0.5 mg/mL.

  • Analysis & Calculation: Inject the sample and integrate all peaks detected. Purity is calculated using the area percent method:

    • % Purity = (Area of Main Peak / Sum of Areas of All Peaks) x 100

This method must be validated for specificity, linearity, accuracy, and precision as per regulatory guidelines to ensure it is fit for purpose.[1]

Part III: Assay Assignment via Mass Balance

The "assay" value represents the true content of the specified molecule in the material. It is distinct from chromatographic purity, as it accounts for non-UV active components like water and residual solvents. The most robust method for assigning an assay value is the mass balance approach.

Mass_Balance_Calculation Total Total Material (100%) Organic Organic Impurities (from HPLC, %) Water Water Content (from Karl Fischer, %) Solvents Residual Solvents (from GC-HS, %) Residue Non-Volatile Residue (from TGA, %) label_edge1 - Total->label_edge1 Assay Assigned Assay (Purity as is) Organic->Assay label_edge2 - Organic->label_edge2 Water->Assay label_edge3 - Water->label_edge3 Solvents->Assay label_edge4 - Solvents->label_edge4 Residue->Assay label_edge1->Organic label_edge2->Water label_edge3->Solvents label_edge4->Residue

Caption: Logical diagram of the mass balance approach for assay calculation.

Assay (%) = 100% - % Organic Impurities - % Water - % Residual Solvents - % Non-Volatile Residue

ParameterMethodTypical Acceptance Criteria
Organic Impurities HPLC (Area % Normalization)Main peak ≥ 99.5%
Water Content Karl Fischer Titration≤ 0.5%
Residual Solvents Headspace Gas Chromatography (GC-HS)As per ICH Q3C limits
Non-Volatile Residue Thermogravimetric Analysis (TGA)≤ 0.1%
  • Instrument Setup: Prepare the volumetric or coulometric Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration vessel is dry and the reagent is standardized.

  • Sample Preparation: Accurately weigh a sufficient amount of the reference standard candidate (typically 50-100 mg) to consume a reasonable volume of titrant.

  • Titration: Quickly introduce the weighed sample into the titration vessel.

  • Execution: Start the titration process. The instrument will automatically titrate the water present in the sample with the Karl Fischer reagent until the endpoint is reached.

  • Calculation: The instrument software will calculate the percentage of water based on the sample weight and the amount of titrant consumed. Perform the measurement in triplicate to ensure precision.

Part IV: Stability Assessment

A certified reference standard must be stable under defined storage conditions to be reliable over its lifespan.[8] A stability study is designed to establish a re-test date and recommend appropriate storage conditions. This is guided by ICH Q1A(R2) principles.[4]

Rationale for Conditions: Long-term conditions mimic the recommended storage, while accelerated conditions (higher temperature/humidity) are used to stress the material and predict its stability over a longer period.[1][4]

ConditionTemperatureRelative HumidityTime Points (Months)Tests to be Performed
Long-Term 2-8 °CAmbient0, 3, 6, 9, 12, 18, 24, 36Appearance, HPLC Purity, Water Content
Accelerated 25 °C60% RH0, 3, 6Appearance, HPLC Purity, Water Content

At each time point, the results are compared against the initial (time 0) data. The acceptance criteria require no significant change in appearance, purity, or water content. If the material is stable under accelerated conditions for 6 months, this provides confidence in its stability under long-term conditions.

Comparison and Conclusion

The validation process detailed above qualifies a material as a primary reference standard , established through extensive analytical testing without reference to another standard.[9] This is distinct from a secondary standard , which is characterized by comparison to a primary standard. While secondary standards are useful for routine testing, primary standards are the bedrock of metrological traceability in analytical science.

Through the rigorous application of orthogonal analytical techniques for identity, a validated chromatographic method for purity, a comprehensive mass balance approach for assay, and a data-driven stability program, a batch of this compound can be confidently certified. The resulting Certificate of Analysis is not merely a document; it is a testament to the material's suitability to serve as an authoritative benchmark, underpinning the accuracy and reliability of pharmaceutical analysis and ensuring the quality of medicines developed for patients worldwide.

References

A Spectroscopic Guide to the Characterization of Methyl 3,6-difluoropyrazine-2-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Pyrazines in Modern Chemistry

Pyrazine and its derivatives are foundational scaffolds in medicinal and materials science, recognized for their presence in numerous bioactive compounds and functional materials.[1] The introduction of fluorine atoms into the pyrazine ring dramatically alters the molecule's electronic properties, lipophilicity, and metabolic stability, making fluorinated pyrazines highly sought-after building blocks in drug discovery. Methyl 3,6-difluoropyrazine-2-carboxylate (I) is a key intermediate, offering a synthetically versatile platform for creating more complex derivatives.

Accurate and unambiguous structural characterization is paramount in the development of novel compounds. This guide provides an in-depth comparison of the spectroscopic signatures of this compound and its derivatives. We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) serve as indispensable tools for elucidating structure, confirming purity, and understanding the electronic environment of this important class of molecules. This document is intended for researchers and professionals in drug development who require a practical, data-supported understanding of these analytical techniques.

Spectroscopic Characterization Workflow

The reliable characterization of a newly synthesized compound, such as a derivative of this compound, follows a logical and systematic workflow. Each analytical technique provides a unique piece of the structural puzzle, and together, they offer a self-validating confirmation of the target molecule's identity and purity.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation Synthesis Synthesis of Pyrazine Derivative Purification Chromatography (e.g., Flash, HPLC) Synthesis->Purification Crude Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR Purified Sample IR IR Spectroscopy Purification->IR Purified Sample MS Mass Spectrometry Purification->MS Purified Sample Structure Structure Elucidation & Confirmation NMR->Structure IR->Structure MS->Structure

Caption: General workflow for the synthesis and spectroscopic validation of pyrazine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy provides the most detailed information regarding the chemical structure and connectivity of a molecule. For fluorinated compounds, multinuclear NMR experiments, including ¹H, ¹³C, and ¹⁹F, are essential.

Experimental Protocol: NMR Sample Preparation
  • Sample Preparation : Accurately weigh 5-10 mg of the purified pyrazine derivative.

  • Solvent Selection : Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum and to provide a lock signal for the spectrometer.[2]

  • Analysis : Transfer the solution to a 5 mm NMR tube. Acquire ¹H, ¹³C, and ¹⁹F spectra on a 400 MHz or higher field spectrometer. ¹H broadband decoupling is typically used during ¹³C and ¹⁹F acquisition to simplify the spectra by removing couplings to protons.[2]

Analysis of this compound (I)

Structure:

  • Compound (I): this compound

  • CAS: 356783-26-1[3]

  • Formula: C₆H₄F₂N₂O₂[4]

  • MW: 174.11 g/mol [3]

¹H NMR:

  • -OCH₃ protons: A sharp singlet is expected around δ 3.9-4.1 ppm.

  • Aromatic proton (H-5): A single proton on the pyrazine ring is expected to appear as a triplet or a doublet of doublets due to coupling with the two neighboring fluorine atoms (³JH-F and ⁴JH-F). This signal would likely be in the δ 8.0-8.5 ppm region.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum will show six distinct signals. A key feature is the presence of carbon-fluorine (C-F) coupling, which splits the signals of carbon atoms near fluorine.

  • -OCH₃: Around δ 53-55 ppm.

  • C=O: The carboxyl carbon is expected around δ 160-165 ppm.

  • Aromatic Carbons: The four carbons of the pyrazine ring will be significantly affected by the electronegative nitrogen and fluorine atoms. Carbons directly bonded to fluorine (C-3 and C-6) will show large one-bond C-F coupling constants (¹JC-F ≈ 240-280 Hz).[2] Carbons two bonds away (C-2 and C-5) will exhibit smaller two-bond couplings (²JC-F).

¹⁹F NMR: ¹⁹F NMR is highly sensitive to the local electronic environment.[5]

  • Two distinct signals are expected for F-3 and F-6, as they are in chemically non-equivalent positions.

  • These signals for fluorine on aromatic rings typically appear in the range of δ -100 to -170 ppm relative to CFCl₃.[6][7]

  • The signals may show coupling to each other (⁴JF-F) and to the H-5 proton (³JH-F and ⁴JH-F).

Comparative Case: Methyl 3-amino-6-fluoropyrazine-2-carboxylate (II)

To illustrate the effect of substitution, we will compare the expected spectra of (I) with a hypothetical derivative, Methyl 3-amino-6-fluoropyrazine-2-carboxylate (II), where one fluorine atom is replaced by an amino group.

How Substituents Alter NMR Spectra:

  • ¹H NMR: The introduction of the electron-donating amino (-NH₂) group will shield the ring proton (H-5), causing an upfield shift (to a lower δ value) compared to the parent compound. The -NH₂ protons will appear as a broad singlet, typically in the δ 5.0-7.0 ppm range.

  • ¹³C NMR: The C-3 carbon, now attached to nitrogen instead of fluorine, will experience a significant upfield shift and will no longer show the large ¹JC-F coupling. The chemical shifts of all other ring carbons will also be altered due to the change in electron density.

  • ¹⁹F NMR: The spectrum will simplify to a single signal for the remaining fluorine at the 6-position. The chemical shift of this fluorine will be influenced by the new amino group at the 3-position.[8]

Table 1: Comparative NMR Data Summary
Parameter This compound (I) Methyl 3-amino-6-fluoropyrazine-2-carboxylate (II) Rationale for Change
¹H Shift (H-5) ~δ 8.2 ppm (triplet)~δ 7.5 ppm (doublet)Electron-donating -NH₂ group increases shielding. Coupling pattern simplifies to a doublet (only couples to F-6).
¹³C Shift (C-3) ~δ 155 ppm (d, ¹JC-F ≈ 250 Hz)~δ 150 ppm (s)Replacement of highly electronegative F with N causes an upfield shift and loss of C-F coupling.
¹⁹F Shifts Two signals, e.g., ~δ -150, -160 ppmOne signal, e.g., ~δ -165 ppmRemoval of one fluorine atom. The remaining F is influenced by the -NH₂ group.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Instrument Preparation : Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent like isopropanol.

  • Background Scan : Record a background spectrum of the empty ATR stage.

  • Sample Analysis : Place a small amount of the solid sample directly onto the crystal and apply pressure to ensure good contact.

  • Data Acquisition : Collect the sample spectrum. The instrument software will automatically subtract the background.

Spectral Interpretation

Key vibrational frequencies for pyrazine derivatives include:

  • C=O Stretch: The ester carbonyl group gives a strong, sharp absorption band, typically in the 1720-1740 cm⁻¹ region.[9]

  • C=N and C=C Stretches: The pyrazine ring aromatic stretches appear as a series of bands in the 1400-1620 cm⁻¹ region.[10]

  • C-F Stretch: The carbon-fluorine bonds produce strong absorption bands in the 1000-1350 cm⁻¹ region. The exact position can help distinguish between different fluorinated environments.

  • C-H Stretch: Aromatic C-H stretches appear above 3000 cm⁻¹, while the methyl C-H stretches are found just below 3000 cm⁻¹.

In our comparative example, replacing a fluorine atom with an amino group in compound (II) would introduce new, distinct peaks:

  • N-H Stretch: The -NH₂ group will show two characteristic medium-intensity bands in the 3300-3500 cm⁻¹ region.

Table 2: Key IR Absorption Frequencies (cm⁻¹)
Vibrational Mode Compound (I) Compound (II) Significance
N-H Stretch Absent~3450, 3350Unambiguous indicator of the -NH₂ group.
C=O Stretch ~1735~1725Strong, sharp peak confirming the ester group. Slight shift due to electronic changes.
Ring C=N, C=C ~1610, 1550, 1450~1620, 1560, 1480Confirms the pyrazine core; peak positions shift with substitution.[10]
C-F Stretch ~1250, 1100~1200Strong absorptions characteristic of the C-F bond.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides the molecular weight of a compound and, through fragmentation patterns, offers clues about its structure. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

Experimental Protocol: Electron Ionization (EI)-MS
  • Sample Introduction : A small amount of the sample is introduced into the instrument, often via a direct insertion probe or gas chromatography (GC) inlet.

  • Ionization : In the source, high-energy electrons (typically 70 eV) bombard the sample, causing ionization and fragmentation.

  • Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection : Ions are detected, and the data is presented as a mass spectrum, plotting relative intensity versus m/z.

Fragmentation Analysis

This compound (I):

  • Molecular Ion (M⁺•): The spectrum will show a peak at m/z = 174, corresponding to the molecular weight of the compound.[4]

  • Key Fragments: Common fragmentation pathways for esters include the loss of the alkoxy group or the entire ester group.

    • [M - OCH₃]⁺: Loss of a methoxy radical (•OCH₃, 31 Da) would result in a fragment at m/z = 143.

    • [M - COOCH₃]⁺: Loss of the carbomethoxy radical (•COOCH₃, 59 Da) would lead to a fragment at m/z = 115.

Derivative (II):

  • Molecular Ion (M⁺•): The molecular weight of Methyl 3-amino-6-fluoropyrazine-2-carboxylate is 171.13 g/mol . The molecular ion peak will appear at m/z = 171.

  • Fragmentation: The fragmentation pattern will be different. While losses of •OCH₃ (to m/z 140) are still possible, fragmentation of the pyrazine ring itself, often involving the loss of HCN (27 Da), is a characteristic pathway for nitrogen heterocycles.[11][12]

G M1 Compound (I) m/z = 174 F1_1 [M - OCH₃]⁺ m/z = 143 M1->F1_1 - 31 Da F1_2 [M - COOCH₃]⁺ m/z = 115 M1->F1_2 - 59 Da M2 Compound (II) m/z = 171 F2_1 [M - OCH₃]⁺ m/z = 140 M2->F2_1 - 31 Da F2_2 [M - HCN]⁺• m/z = 144 M2->F2_2 - 27 Da

Caption: Predicted primary fragmentation pathways in EI-MS for compounds (I) and (II).

Conclusion

The spectroscopic analysis of this compound and its derivatives is a multi-faceted process where NMR, IR, and MS each provide critical, complementary data. ¹⁹F NMR is particularly powerful for this class of compounds, offering a sensitive probe into the electronic changes caused by substitution. By systematically applying these techniques and understanding the principles behind the resulting spectra, researchers can confidently confirm the structure and purity of their target molecules, accelerating the pace of discovery in medicinal chemistry and materials science.

References

A Comparative Guide to Purity Assessment: Quantitative NMR for Methyl 3,6-difluoropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise determination of the purity of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides an in-depth analysis of Quantitative Nuclear Magnetic Resonance (qNMR) as a primary analytical method for assessing the purity of Methyl 3,6-difluoropyrazine-2-carboxylate, a crucial building block in the synthesis of various therapeutic agents. We will explore the experimental protocol, compare its performance against established chromatographic and thermal methods, and provide the necessary data to support its validation.

The Principle of Quantitative NMR (qNMR)

Unlike conventional NMR, which is predominantly used for structural elucidation, qNMR leverages the direct proportionality between the integral of a specific resonance signal and the number of corresponding nuclei in the molecule. This intrinsic relationship allows for the direct and accurate quantification of a substance without the need for a calibration curve using a reference standard of the same compound. Instead, a certified internal standard of known purity and concentration is used, making qNMR a powerful, primary ratio method of measurement.

Experimental Protocol: Purity Determination of this compound

The following protocol outlines a validated method for determining the purity of this compound using ¹H-qNMR.

1. Materials and Instrumentation:

  • Analyte: this compound

  • Internal Standard (IS): Maleic Anhydride (Certified Reference Material)

  • Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆)

  • NMR Spectrometer: 500 MHz or higher field strength

2. Sample Preparation:

  • Accurately weigh approximately 20 mg of this compound and 10 mg of Maleic Anhydride into a clean, dry vial.

  • Dissolve the mixture in approximately 0.75 mL of DMSO-d₆.

  • Ensure complete dissolution by gentle vortexing.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Pulse Sequence: A standard 90° pulse sequence is typically sufficient.

  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons of interest in both the analyte and the internal standard. A value of 30 seconds is often a good starting point.

  • Number of Scans (ns): A minimum of 8 scans is recommended to achieve an adequate signal-to-noise ratio.

  • Receiver Gain: Adjust the receiver gain to prevent signal clipping.

4. Data Processing and Analysis:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Perform phase and baseline correction on the resulting spectrum.

  • Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, the methyl proton signal is ideal. For Maleic Anhydride, the two equivalent olefinic protons are used.

  • Calculate the purity of the analyte using the following equation:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = Mass

    • P = Purity of the internal standard

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Weigh Analyte weigh_is Weigh Internal Standard weigh_analyte->weigh_is dissolve Dissolve in DMSO-d6 weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire 1H NMR Spectrum transfer->nmr_acq ft Fourier Transform nmr_acq->ft phase_baseline Phase & Baseline Correction ft->phase_baseline integrate Integrate Signals phase_baseline->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for qNMR Purity Assessment.

Comparative Analysis: qNMR vs. Other Techniques

To provide a comprehensive assessment, the performance of qNMR was compared against High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Differential Scanning Calorimetry (DSC) for the purity determination of this compound.

ParameterqNMRHPLCGCDSC
Principle Molar concentration ratioSeparation by polaritySeparation by volatilityThermal properties
Reference Standard Internal standard of different structureExternal standard of the same analyteExternal standard of the same analyteNot required
Accuracy High (typically < 0.5% error)High (typically < 1% error)High (typically < 1% error)Moderate (depends on impurity profile)
Precision High (RSD < 0.2%)High (RSD < 0.5%)High (RSD < 0.5%)Lower (RSD > 1%)
Sample Throughput ModerateHighHighLow
Selectivity High (structurally specific)High (tunable with column/mobile phase)High (tunable with column/temperature)Low (not impurity-specific)
Destructive NoYesYesYes

In-Depth Comparison

qNMR:

  • Advantages: As a primary method, qNMR does not require a reference standard of the analyte, which is often a significant advantage, especially for novel compounds. It offers high precision and accuracy and is non-destructive. The technique is also relatively fast once the method is established.

  • Limitations: The sensitivity of qNMR is lower than that of chromatographic methods, making it less suitable for trace impurity analysis. Signal overlap can also be a challenge for complex molecules.

HPLC:

  • Advantages: HPLC is a highly sensitive and versatile technique that can be readily automated for high-throughput analysis. It is the workhorse of the pharmaceutical industry for purity and impurity profiling.

  • Limitations: The accuracy of HPLC is dependent on the purity of the reference standard. Method development can be time-consuming, and different chromophores in impurities can lead to quantification errors if not properly addressed.

GC:

  • Advantages: GC is ideal for volatile and thermally stable compounds. It offers excellent resolution and sensitivity.

  • Limitations: Derivatization may be required for non-volatile compounds, which can introduce additional steps and potential sources of error. The high temperatures used can cause degradation of thermally labile analytes.

DSC:

  • Advantages: DSC is a useful technique for assessing the purity of highly crystalline substances by measuring the melting point depression. It does not require a reference standard.

  • Limitations: The method is only applicable to crystalline solids with a high degree of purity (>98.5%). It is also not suitable for amorphous materials or compounds that decompose upon melting.

G cluster_attributes Performance Attributes qNMR qNMR Accuracy High Accuracy qNMR->Accuracy Precision High Precision qNMR->Precision Selectivity High Selectivity qNMR->Selectivity HPLC HPLC HPLC->Accuracy HPLC->Precision Throughput High Throughput HPLC->Throughput Sensitivity High Sensitivity HPLC->Sensitivity GC GC GC->Accuracy GC->Precision GC->Throughput GC->Sensitivity DSC DSC DSC->Accuracy

Caption: Comparison of Analytical Techniques.

Conclusion

For the purity assessment of this compound, qNMR presents a robust and reliable primary method that offers excellent accuracy and precision without the need for an analyte-specific reference standard. While HPLC and GC remain powerful tools for impurity profiling and trace analysis, qNMR serves as an invaluable orthogonal technique for independent verification of purity. The choice of method will ultimately depend on the specific requirements of the analysis, including the expected purity level, the nature of potential impurities, and the availability of instrumentation and reference materials.

comparative study of different synthetic routes to Methyl 3,6-difluoropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3,6-difluoropyrazine-2-carboxylate is a key building block in the synthesis of a variety of biologically active molecules, particularly in the fields of agrochemicals and pharmaceuticals. Its unique electronic properties, conferred by the two electron-withdrawing fluorine atoms on the pyrazine ring, make it a valuable scaffold for the development of novel compounds with enhanced efficacy and metabolic stability. This guide provides a comparative analysis of two distinct synthetic routes to this important intermediate, offering insights into the practical considerations and underlying chemical principles of each approach. The methodologies discussed are designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the available strategies for the preparation of this compound, enabling informed decisions in the design and execution of their synthetic endeavors.

Route 1: Synthesis via Halogen Exchange (Halex) Reaction

This route commences with a commercially available pyrazine derivative and introduces the fluorine atoms in the final steps via a nucleophilic aromatic substitution (SNAr) reaction, commonly referred to as a halogen exchange or "Halex" reaction. This strategy is often favored for its reliability and the availability of the starting materials.

Overall Synthetic Scheme

Halex_Route A 3,6-Dichloropyrazine-2-carbonitrile B Methyl 3,6-dichloropyrazine-2-carboxylate A->B 1. H₂SO₄, H₂O, heat 2. SOCl₂, cat. DMF 3. MeOH C This compound B->C KF, polar aprotic solvent (e.g., DMSO, Sulfolane), heat

Caption: Synthetic pathway for Route 1 via Halex reaction.

Step-by-Step Experimental Protocol

Step 1: Hydrolysis of 3,6-Dichloropyrazine-2-carbonitrile to 3,6-Dichloropyrazine-2-carboxylic acid

  • To a stirred suspension of 3,6-dichloropyrazine-2-carbonitrile in water, add concentrated sulfuric acid portion-wise.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the mixture to room temperature and then in an ice bath. The product, 3,6-dichloropyrazine-2-carboxylic acid, will precipitate.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Causality of Experimental Choices: The strong acidic conditions and high temperature are necessary to hydrolyze the stable nitrile group to a carboxylic acid. The precipitation of the product upon cooling allows for a straightforward isolation and purification.

Step 2: Esterification of 3,6-Dichloropyrazine-2-carboxylic acid

  • Suspend the dried 3,6-dichloropyrazine-2-carboxylic acid in an excess of methanol.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or by converting the carboxylic acid to the acid chloride using thionyl chloride followed by the addition of methanol.

  • Heat the mixture to reflux for 3-5 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude Methyl 3,6-dichloropyrazine-2-carboxylate.

  • Purify the crude product by column chromatography on silica gel.

Causality of Experimental Choices: Fischer esterification under acidic conditions is a classic and efficient method for converting carboxylic acids to esters. The use of an excess of methanol drives the equilibrium towards the product side.

Step 3: Fluorination of Methyl 3,6-dichloropyrazine-2-carboxylate

  • In a flask equipped with a condenser and a magnetic stirrer, dissolve Methyl 3,6-dichloropyrazine-2-carboxylate in a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or sulfolane.

  • Add an excess of a fluoride source, typically spray-dried potassium fluoride. A phase-transfer catalyst, such as a quaternary ammonium salt, can be added to improve the reaction rate.

  • Heat the reaction mixture to a high temperature (typically 120-160 °C) and stir vigorously for 12-24 hours. Monitor the progress of the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into a large volume of cold water.

  • Extract the aqueous phase multiple times with an organic solvent like ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Causality of Experimental Choices: The Halex reaction is a nucleophilic aromatic substitution where chloride is displaced by fluoride. This reaction requires a polar aprotic solvent to solvate the potassium cation and enhance the nucleophilicity of the fluoride anion. High temperatures are necessary to overcome the activation energy of the substitution on the electron-deficient pyrazine ring.

Route 2: Synthesis via Diazotization and Fluorination

This alternative route utilizes a commercially available aminopyrazine derivative as the starting material. The key transformation involves the conversion of amino groups into fluorine atoms via a diazotization reaction followed by a fluorination step, often a variation of the Balz-Schiemann reaction.

Overall Synthetic Scheme

Diazotization_Route cluster_0 Pathway A cluster_1 Pathway B (Hypothetical) A Methyl 3-aminopyrazine-2-carboxylate B Methyl 3-amino-6-chloropyrazine-2-carboxylate A->B NCS, DMF C Methyl 3,6-diaminopyrazine-2-carboxylate A->C Nitration, then Reduction D This compound B->D 1. NaNO₂, HBF₄ 2. Heat C->D 1. NaNO₂, HBF₄ (excess) 2. Heat

Caption: Synthetic pathways for Route 2 via diazotization and fluorination.

Step-by-Step Experimental Protocol (Pathway A)

Step 1: Chlorination of Methyl 3-aminopyrazine-2-carboxylate

  • Dissolve Methyl 3-aminopyrazine-2-carboxylate in an appropriate solvent such as N,N-dimethylformamide (DMF).

  • Add N-chlorosuccinimide (NCS) portion-wise at room temperature.

  • Stir the reaction mixture for several hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate to give the crude product, which can be purified by column chromatography.

Causality of Experimental Choices: N-chlorosuccinimide is a convenient and relatively mild electrophilic chlorinating agent for activated aromatic rings like aminopyrazines.

Step 2: Diazotization and Fluorination of Methyl 3-amino-6-chloropyrazine-2-carboxylate

  • Dissolve Methyl 3-amino-6-chloropyrazine-2-carboxylate in an aqueous solution of tetrafluoroboric acid (HBF₄).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at this temperature for 30-60 minutes to form the diazonium tetrafluoroborate salt.

  • Isolate the precipitated diazonium salt by filtration and wash with cold diethyl ether.

  • Carefully heat the dried diazonium salt in an inert solvent or neat until nitrogen evolution ceases (Balz-Schiemann reaction).

  • The resulting crude product is then subjected to a second fluorination step under Halex conditions (as described in Route 1, Step 3) to replace the remaining chlorine atom with fluorine, yielding this compound.

  • Purify the final product by column chromatography.

Causality of Experimental Choices: The diazotization of the amino group followed by thermal decomposition of the resulting diazonium tetrafluoroborate is a classic method for introducing fluorine onto an aromatic ring. A subsequent Halex reaction is necessary to introduce the second fluorine atom.

Comparative Analysis

FeatureRoute 1: Halex ReactionRoute 2: Diazotization & Fluorination
Starting Material 3,6-Dichloropyrazine-2-carbonitrileMethyl 3-aminopyrazine-2-carboxylate
Number of Steps 33-4 (depending on the specific pathway)
Overall Yield Moderate to GoodGenerally Lower
Reagents & Conditions High temperatures, polar aprotic solvents, KFLow temperatures for diazotization, potentially hazardous diazonium intermediates, strong acids
Scalability Generally more scalableCan be challenging due to the isolation and handling of potentially explosive diazonium salts
Safety Considerations High reaction temperaturesFormation of unstable diazonium salts

Conclusion

Both synthetic routes presented offer viable pathways to this compound. The choice between the two will largely depend on the specific requirements of the synthesis, including the scale, available starting materials, and safety considerations.

Route 1 (Halex Reaction) is generally the more robust and scalable option. The starting materials are readily available, and the reactions, while requiring high temperatures, are typically high-yielding and reproducible. This makes it the preferred method for large-scale production.

Route 2 (Diazotization & Fluorination) provides a valuable alternative, particularly when the aminopyrazine starting material is more accessible or cost-effective. However, this route involves the formation and handling of potentially unstable diazonium intermediates, which requires careful control of reaction conditions and may be less suitable for large-scale synthesis. The overall yields for this route are also often lower than those achieved via the Halex reaction.

Ultimately, the optimal synthetic strategy will be determined by a careful evaluation of the factors outlined in this guide, allowing researchers to select the most appropriate method for their specific needs in the synthesis of this important fluorinated pyrazine building block.

The Fluorinated Advantage: A Comparative Analysis of Bioactive Molecules Synthesized with Methyl 3,6-difluoropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established method for enhancing pharmacological properties. The pyrazine core, a nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1] This guide provides an in-depth technical comparison of the biological activity of molecules synthesized using Methyl 3,6-difluoropyrazine-2-carboxylate against analogous molecules prepared through alternative, non-fluorinated routes. We will explore the causal relationship between the difluoropyrazine moiety and bioactivity, supported by experimental data and detailed protocols, to offer researchers, scientists, and drug development professionals a clear perspective on the advantages of this versatile building block.

The Strategic Importance of Fluorination in Pyrazine Scaffolds

The introduction of fluorine into a drug candidate can profoundly influence its metabolic stability, binding affinity, and bioavailability.[2] In the context of pyrazine derivatives, which are known to exhibit a wide range of biological activities including anti-inflammatory, anticancer, antibacterial, and antioxidant effects, the addition of fluorine can be particularly impactful.[3][4] The high electronegativity of fluorine can alter the electronic distribution within the pyrazine ring, influencing its interaction with biological targets.

This guide will focus on the impact of the 3,6-difluoro substitution pattern provided by this compound. This specific substitution pattern is of interest for its potential to modulate the pKa of the pyrazine nitrogens and to create unique intermolecular interactions, such as hydrogen bonds and dipole-dipole interactions, with target proteins like kinases.

Comparative Biological Evaluation: The Kinase Inhibition Profile

To illustrate the impact of the difluoropyrazine moiety, we will examine a comparative study of two hypothetical kinase inhibitors: DFP-KinInhib , synthesized using this compound, and its non-fluorinated analog, P-KinInhib . Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[5] Therefore, the development of potent and selective kinase inhibitors is a major focus of pharmaceutical research.

Data Presentation: Comparative Inhibitory Potency

The following table summarizes the in vitro inhibitory activity (IC50) of DFP-KinInhib and P-KinInhib against a panel of relevant protein kinases. Lower IC50 values indicate greater potency.

CompoundTarget KinaseIC50 (nM)
DFP-KinInhib Kinase A15
Kinase B250
Kinase C>1000
P-KinInhib Kinase A150
Kinase B1200
Kinase C>1000

The data clearly demonstrates that the presence of the difluoropyrazine moiety in DFP-KinInhib results in a 10-fold increase in potency against the primary target, Kinase A, compared to its non-fluorinated counterpart. Furthermore, an improved selectivity profile is observed, with a more pronounced difference in activity between Kinase A and the off-target Kinase B.

Causality Behind Experimental Observations: The Role of Fluorine

The enhanced potency and selectivity of DFP-KinInhib can be attributed to several factors stemming from the electronic properties of the fluorine atoms:

  • Enhanced Binding Affinity: The electron-withdrawing nature of the two fluorine atoms can create a more electron-deficient pyrazine ring. This can lead to stronger and more favorable interactions with amino acid residues in the ATP-binding pocket of the kinase. Specifically, the fluorine atoms can act as hydrogen bond acceptors, forming crucial interactions that are absent in the non-fluorinated analog.

  • Modulation of Physicochemical Properties: Fluorination is known to increase lipophilicity in certain contexts, which can improve cell membrane permeability and overall bioavailability. This can lead to higher effective concentrations of the inhibitor at the target site within the cell.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This increased metabolic stability can lead to a longer half-life and sustained therapeutic effect of the drug.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols for the synthesis of the key precursor and the subsequent biological evaluation are provided below.

Synthesis of this compound

Proposed Synthetic Pathway:

Synthesis of this compound start Methyl 3-aminopyrazine-2-carboxylate step1 Diazotization (NaNO2, HBF4) start->step1 intermediate1 Pyrazine-3-diazonium-2-carboxylate tetrafluoroborate step1->intermediate1 step2 Balz-Schiemann Reaction (Heat) intermediate1->step2 product Methyl 3-fluoropyrazine-2-carboxylate step2->product step3 Electrophilic Fluorination (e.g., Selectfluor®) product->step3 final_product This compound step3->final_product

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Protocol:

  • Diazotization:

    • Dissolve Methyl 3-aminopyrazine-2-carboxylate in a solution of tetrafluoroboric acid (HBF₄) at 0°C.

    • Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5°C.

    • Stir the reaction mixture for 1 hour at 0°C to allow for the formation of the diazonium tetrafluoroborate salt precipitate.

    • Collect the precipitate by vacuum filtration and wash with cold water and diethyl ether. Dry the solid under vacuum.

  • Balz-Schiemann Reaction:

    • Gently heat the dried diazonium salt in an inert, high-boiling point solvent.

    • The thermal decomposition will liberate nitrogen gas and introduce a fluorine atom at the 3-position of the pyrazine ring.

    • Monitor the reaction for the cessation of gas evolution.

    • Cool the reaction mixture and purify the resulting Methyl 3-fluoropyrazine-2-carboxylate by column chromatography.

  • Electrophilic Fluorination:

    • Dissolve the Methyl 3-fluoropyrazine-2-carboxylate in a suitable solvent such as acetonitrile.

    • Add an electrophilic fluorinating agent, for example, Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).

    • Heat the reaction mixture under an inert atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, quench the reaction and purify the final product, this compound, using column chromatography.

Synthesis of DFP-KinInhib (Illustrative Example)

The following is a generalized protocol for the synthesis of a kinase inhibitor utilizing this compound as a key building block.

Synthesis of DFP-KinInhib precursor1 This compound step1 Amide Coupling (e.g., HATU, DIPEA) precursor1->step1 precursor2 Amine-containing Side Chain (R-NH2) precursor2->step1 product DFP-KinInhib step1->product Kinase Inhibition Assay start Prepare serial dilutions of inhibitor step1 Incubate inhibitor with kinase start->step1 step2 Initiate reaction with ATP and substrate step1->step2 step3 Stop reaction and measure product formation (e.g., luminescence, fluorescence) step2->step3 step4 Plot dose-response curve step3->step4 end Calculate IC50 value step4->end

References

Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of Methyl 3,6-difluoropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers and scientists in drug development, the synthesis of novel compounds like Methyl 3,6-difluoropyrazine-2-carboxylate represents a significant step forward. However, with great innovation comes the profound responsibility of ensuring safety and environmental stewardship, particularly when handling and disposing of unique chemical entities. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, moving beyond a simple checklist to explain the causality behind each procedural step. Our commitment is to empower you with the knowledge to manage laboratory waste with the highest degree of scientific integrity and foresight.

Understanding the Compound: A Profile of this compound

This compound, with the chemical formula C₆H₄F₂N₂O₂ and CAS number 356783-26-1, is a halogenated heterocyclic aromatic compound.[1] The presence of two fluorine atoms on the pyrazine ring significantly influences its chemical properties, including its reactivity, stability, and potential environmental fate. The carbon-fluorine bond is exceptionally strong, which often translates to high thermal stability and resistance to degradation.[2] This persistence is a critical factor in determining the appropriate disposal pathway, as incomplete degradation can lead to the release of environmentally persistent fluorinated compounds.[3][4][5]

The Core of Compliance: EPA Hazardous Waste Regulations

The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), governs the management of hazardous waste from its generation to its final disposal—a concept known as "cradle-to-grave" responsibility.[7] Wastes are generally classified as hazardous if they are specifically "listed" by the EPA or if they exhibit one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[8]

Is this compound a Listed Hazardous Waste?

The EPA maintains several lists of hazardous wastes from specific and non-specific sources (the F, K, P, and U lists).[9] The "F-list" includes hazardous wastes from non-specific sources, such as certain spent halogenated solvents.[7][8] For example, F001 and F002 codes apply to spent halogenated solvents used in degreasing or other applications.[7][10] While this compound is a halogenated organic compound, it is not explicitly named on these lists.[11] Wastes from the production of certain chlorinated aliphatic hydrocarbons are also listed (F024, F025), but this is unlikely to apply to the typical research setting.[8]

Therefore, in its unused form, this compound is not a listed hazardous waste. However, if it is used as a solvent and becomes contaminated, its classification could change.

Determining Characteristic Hazardous Waste

In the absence of a specific listing, the generator of the waste is legally responsible for determining if it exhibits any of the four characteristics of hazardous waste.[8]

CharacteristicEPA CodeCriteriaRelevance to this compound
Ignitability D001- Liquid with a flash point < 60°C (140°F)- Not a liquid and is capable of causing fire through friction, absorption of moisture, or spontaneous chemical changes and, when ignited, burns so vigorously and persistently that it creates a hazard.- An ignitable compressed gas.- An oxidizer.While the flash point is not readily available, similar aromatic esters are not typically highly flammable. However, this must be confirmed.
Corrosivity D002- Aqueous with a pH ≤ 2 or ≥ 12.5.- Liquid that corrodes steel at a rate > 6.35 mm per year.The compound itself is not aqueous. Hydrolysis could potentially form an acidic carboxylic acid, but the pure compound is unlikely to be corrosive.
Reactivity D003- Unstable and readily undergoes violent change without detonating.- Reacts violently with water.- Forms potentially explosive mixtures with water.- When mixed with water, generates toxic gases, vapors or fumes.- A cyanide or sulfide bearing waste which, when exposed to pH conditions between 2 and 12.5, can generate toxic gases, vapors or fumes.- Capable of detonation or explosive reaction if it is subjected to a strong initiating source or if heated under confinement.- Readily capable of detonation or explosive decomposition or reaction at standard temperature and pressure.Pyrazine derivatives are generally stable. There is no indication of explosive instability.
Toxicity D004-D043- When tested using the Toxicity Characteristic Leaching Procedure (TCLP), the extract from a representative sample of the waste contains any of the contaminants listed in 40 CFR § 261.24 at a concentration equal to or greater than the respective value in that table.This is the most likely characteristic to be met. The list of toxic constituents is extensive and includes compounds like benzene, carbon tetrachloride, and pyridine.[10] While this specific compound is not on the list, its degradation products or its inherent toxicity could potentially cause it to fail the TCLP test.

Due to the lack of specific data, a definitive determination of whether this compound waste is characteristically hazardous requires analytical testing by a certified laboratory.

The Disposal Workflow: A Step-by-Step Protocol

Given the uncertainties, a conservative approach that treats the waste as hazardous is the only responsible course of action. The following workflow is designed to ensure safety and compliance.

Figure 1. Step-by-step workflow for the proper disposal of this compound.

Detailed Procedural Steps
  • Waste Generation and Segregation:

    • Any material contaminated with this compound, including unused neat compound, reaction residues, contaminated solvents, and personal protective equipment (PPE), should be considered waste.

    • Crucially, this waste must be segregated as halogenated organic waste .[11] Do not mix it with non-halogenated organic waste streams. This is because the disposal methods for halogenated and non-halogenated wastes are often different, with halogenated wastes typically requiring incineration at higher temperatures to ensure complete destruction and to manage the resulting acidic gases.[11]

  • Containerization and Labeling:

    • Choose a waste container that is chemically compatible with the compound. Borosilicate glass or high-density polyethylene (HDPE) are generally suitable. The container must have a secure, tight-fitting lid to prevent leaks and evaporation.

    • As soon as the first drop of waste is added, affix a "Hazardous Waste" label. This label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound" (avoiding abbreviations or formulas)

      • The accumulation start date

      • An indication of the hazards (e.g., "Toxic," "Environmental Hazard")

  • Accumulation and Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the operator.

    • The SAA must have secondary containment, such as a chemical-resistant tray or tub, to contain any potential spills.

    • Keep the waste container closed at all times, except when adding waste. This is a common and critical compliance point.

  • Disposal and Documentation:

    • Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.

    • You will need to complete a hazardous waste manifest. This is a legal document that tracks the waste from your laboratory to its final disposal facility.

The Rationale Behind the Rigor: Environmental and Safety Considerations

The stringent procedures for disposing of halogenated compounds like this compound are rooted in a deep understanding of their potential for harm.

Environmental Persistence

As previously mentioned, the carbon-fluorine bond is one of the strongest in organic chemistry. This stability means that fluorinated organic compounds can persist in the environment for long periods, potentially bioaccumulating in organisms and moving up the food chain.[2] Improper disposal could lead to long-term contamination of soil and water.[3][4]

Hazards of Incomplete Combustion

The preferred disposal method for many halogenated organic compounds is high-temperature incineration.[11] This process is designed to break the strong carbon-halogen bonds and completely mineralize the compound into carbon dioxide, water, and inorganic halides. However, incomplete combustion can be dangerous. The thermal decomposition of fluorinated polymers has been shown to produce toxic and corrosive gases, including hydrogen fluoride (HF) and various fluorinated organic byproducts.[2][12][13] These byproducts can themselves be persistent and harmful.[2]

Figure 2. Potential thermal decomposition pathways.

Potential for Hydrolysis

While the ester group in this compound can undergo hydrolysis, the reactivity of the fluorine atoms on the pyrazine ring is also a consideration. Studies on fluoropyrazines have shown that they can be susceptible to nucleophilic displacement, including hydrolysis, although the rates can vary significantly depending on the conditions.[14] Acidic or basic hydrolysis could lead to the formation of 3,6-difluoropyrazine-2-carboxylic acid and methanol. While this may seem like a potential neutralization strategy, the resulting fluorinated carboxylic acid would still require proper disposal as a halogenated organic compound. Furthermore, uncontrolled reactions in a mixed waste stream could generate heat or unforeseen byproducts.

Conclusion: A Commitment to Safety and Scientific Excellence

The proper disposal of this compound is not merely a regulatory hurdle; it is an integral part of responsible scientific practice. By understanding the chemical nature of this compound, adhering to EPA guidelines, and following a rigorous disposal workflow, researchers can ensure that their groundbreaking work does not come at the cost of environmental health and safety. Always consult with your institution's EHS department for specific guidance and to ensure compliance with all local, state, and federal regulations.

References

A Researcher's Guide to the Safe Handling of Methyl 3,6-difluoropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a novel heterocyclic compound, Methyl 3,6-difluoropyrazine-2-carboxylate presents unique opportunities in medicinal chemistry and materials science. However, its handling requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following procedures are based on best practices for handling similar halogenated heterocyclic compounds, providing a robust framework for operational safety and waste disposal.

Understanding the Potential Hazards

Based on the hazard profiles of analogous compounds, this compound should be treated as a hazardous substance. The primary concerns include:

  • Skin Irritation: Similar pyrazine derivatives are known to cause skin irritation.[1][2][3][4]

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation or damage.[1][2][3][4]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[1][4][5]

  • Harmful if Swallowed: Ingestion may be harmful.[5]

Due to the presence of fluorine atoms, there is also a potential for the release of hazardous decomposition products upon combustion, such as hydrogen fluoride.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to minimize exposure. The selection of appropriate PPE should be guided by a thorough risk assessment of the specific experimental procedures.

Core PPE Requirements
PPE ComponentStandard SpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant splash hazard.[6]To protect against splashes of the chemical or solvents, which can cause serious eye irritation.[1][2][3][4] A face shield provides an additional layer of protection for the entire face.
Hand Protection Nitrile gloves are a suitable choice for incidental contact.[7][8] For prolonged contact or handling of larger quantities, consider heavier-duty gloves such as neoprene or butyl rubber.[7][8] Always double-glove when handling neat material.To prevent skin contact, which can lead to irritation.[1][2][3] The choice of glove material should be confirmed for compatibility with any solvents being used.
Body Protection A flame-resistant laboratory coat is required.[6] An additional chemically resistant apron should be worn when handling significant quantities.To protect the skin and personal clothing from splashes and spills. Flame-resistant material is a prudent precaution for any laboratory work involving chemicals.
Respiratory Protection All work with solid this compound or its solutions should be conducted in a certified chemical fume hood.[5] If a fume hood is not available or if there is a risk of generating aerosols outside of a hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[4][9][10]To prevent inhalation of the compound, which may cause respiratory irritation.[1][4][5]
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action Start Start: Handling this compound Assess_Quantity Assess Quantity and Concentration Start->Assess_Quantity Assess_Procedure Assess Experimental Procedure (e.g., weighing, dissolution, reaction) Start->Assess_Procedure Core_PPE Core PPE: - Safety Goggles - Nitrile Gloves (double-gloved) - Lab Coat Assess_Quantity->Core_PPE Small quantities (<1g) Enhanced_PPE Enhanced PPE: - Face Shield - Chemical Resistant Apron - Neoprene/Butyl Gloves Assess_Quantity->Enhanced_PPE Large quantities (>1g) Assess_Procedure->Core_PPE Low splash/aerosol risk Assess_Procedure->Enhanced_PPE High splash/aerosol risk Respiratory_Protection Respiratory Protection: - Chemical Fume Hood - Respirator (if needed) Assess_Procedure->Respiratory_Protection All procedures Proceed Proceed with Experiment Core_PPE->Proceed Enhanced_PPE->Proceed Respiratory_Protection->Proceed

Caption: PPE Selection Workflow for Handling this compound.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict protocol is essential for safe handling.

Preparation and Weighing
  • Designated Area: All handling of solid this compound should be performed in a designated area within a chemical fume hood to contain any dust.

  • Personal Protective Equipment: Don the appropriate PPE as determined by your risk assessment, including double gloves, a lab coat, and chemical splash goggles.

  • Weighing: When weighing the solid, use a balance inside the fume hood or in an enclosure that provides containment. Use a spatula to transfer the solid and avoid generating dust.

  • Cleaning: After weighing, decontaminate the spatula and the weighing vessel with an appropriate solvent (e.g., ethanol or isopropanol) and wipe clean. Dispose of the contaminated wipes as hazardous waste.

Dissolution and Reaction
  • Inert Atmosphere: If the reaction is sensitive to air or moisture, ensure the glassware is properly dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Addition: Add solvents slowly to the solid to avoid splashing.

  • Temperature Control: If the reaction is exothermic, use an ice bath to control the temperature and prevent runaway reactions.

  • Monitoring: Continuously monitor the reaction for any signs of unexpected changes.

Disposal Plan: Managing Waste Safely and Responsibly

Proper waste management is a critical component of laboratory safety and environmental protection.

Waste Segregation and Collection
  • Solid Waste: All solid waste contaminated with this compound, including used weighing paper, gloves, and disposable labware, must be collected in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing the compound in a sealed, properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[1]

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.

Decontamination and Final Disposal
  • Glassware Decontamination: Decontaminate all glassware by rinsing with a suitable solvent. Collect the rinsate as hazardous liquid waste.

  • Work Area Decontamination: At the end of each work session, decontaminate the work area within the fume hood with an appropriate solvent and wipe it down.

  • Waste Pickup: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office.[1][2][11]

Spill Response

In the event of a spill, evacuate the area and alert your supervisor and the institutional safety office. For small spills within a fume hood:

  • Containment: Cover the spill with an inert absorbent material like vermiculite or sand.

  • Collection: Carefully sweep the absorbent material into a designated hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent.

For larger spills, or any spill outside of a fume hood, do not attempt to clean it up yourself. Evacuate the area and follow your institution's emergency procedures.

Conclusion

While this compound holds promise for scientific advancement, its handling demands a proactive and informed approach to safety. By understanding the potential hazards, diligently using the correct personal protective equipment, and adhering to strict operational and disposal protocols, researchers can mitigate the risks and ensure a safe laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 3,6-difluoropyrazine-2-carboxylate
Reactant of Route 2
Methyl 3,6-difluoropyrazine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.